molecular formula C4H9NO2 B1203751 1-Nitrobutane CAS No. 627-05-4

1-Nitrobutane

Cat. No.: B1203751
CAS No.: 627-05-4
M. Wt: 103.12 g/mol
InChI Key: NALZTFARIYUCBY-UHFFFAOYSA-N
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Description

Low-energy velocity map photoelectron imaging of 1-nitrobutane anions by photoelectron spectroscopy has been reported. Hydrothermal reaction of this compound in high-temperature water has been reported.>This compound is a colorless liquid. (NTP, 1992)>This compound is a C-nitro compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitrobutane
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InChI

InChI=1S/C4H9NO2/c1-2-3-4-5(6)7/h2-4H2,1H3
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InChI Key

NALZTFARIYUCBY-UHFFFAOYSA-N
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Canonical SMILES

CCCC[N+](=O)[O-]
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Molecular Formula

C4H9NO2
Record name 1-NITROBUTANE
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DSSTOX Substance ID

DTXSID8020967
Record name 1-Nitrobutane
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Molecular Weight

103.12 g/mol
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Physical Description

1-nitrobutane is a colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO]
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Boiling Point

307 °F at 760 mmHg (NTP, 1992)
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Solubility

Slightly soluble (NTP, 1992)
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Density

0.971 (NTP, 1992) - Less dense than water; will float
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Vapor Pressure

3.79 [mmHg]
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CAS No.

627-05-4
Record name 1-NITROBUTANE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Nitrobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-nitrobutane, with a primary focus on its preparation from n-butane. Due to the inherent challenges in achieving high selectivity through direct nitration of alkanes, this guide also presents a more selective and widely used laboratory-scale synthesis from a functionalized butane (B89635) derivative.

Introduction

This compound is a valuable nitroalkane intermediate in organic synthesis. Its utility spans from being a precursor to n-butylamine via reduction to its application in the Henry (nitro-aldol) reaction for the formation of new carbon-carbon bonds.[1] The synthesis of this compound can be approached through several routes, with the direct nitration of n-butane being a method of industrial significance, albeit with notable selectivity challenges.

Synthesis from n-Butane: Direct Nitration

The direct nitration of n-butane is typically carried out in the vapor phase at elevated temperatures. This method operates via a free-radical mechanism, which inherently leads to a mixture of products due to the comparable reactivity of primary and secondary hydrogens in n-butane and the possibility of C-C bond cleavage at high temperatures.[1][2]

2.1. Vapor-Phase Nitration

Vapor-phase nitration involves the reaction of n-butane with a nitrating agent such as nitric acid or nitrogen dioxide at high temperatures.[3] The reaction is complex and results in a mixture of nitroalkanes.

Table 1: Reaction Conditions and Product Distribution for Vapor-Phase Nitration of n-Butane

ParameterValue/DescriptionReference(s)
Reactants n-Butane, Nitric Acid (vapor)[1]
Temperature 350-450 °C[4][5]
Pressure Atmospheric to elevated pressures[2]
Mechanism Free-radical chain reaction[2][3]
Primary Products This compound, 2-Nitrobutane (B1195486)[1]
Byproducts Nitromethane, Nitroethane, 1-Nitropropane, 2-Nitropropane, Oxidation products (aldehydes, ketones)[1]
Selectivity Low for this compound; product mixture is always obtained.[1]
Separation Fractional distillation is commonly used to separate the isomeric products.[3]

Note: Specific yields for this compound are highly dependent on the precise reaction conditions and catalyst systems used, which are often proprietary in industrial settings.

2.1.1. Experimental Protocol: General Procedure for Vapor-Phase Nitration

  • A flow reactor system capable of withstanding high temperatures and pressures.

  • Precise control of the flow rates of n-butane and the nitrating agent (e.g., nitric acid vapor).

  • A preheating zone to vaporize the reactants.

  • A reaction zone maintained at the desired temperature (e.g., 400-425 °C).

  • A condensation and collection system to trap the product mixture.

  • Subsequent fractional distillation to separate the components of the product mixture.

2.2. Liquid-Phase Nitration

Liquid-phase nitration of n-butane is less common and typically requires high pressures to maintain the butane in a liquid state at the necessary reaction temperatures. One described method involves heating n-butane with dilute nitric acid in a sealed tube at 140-150 °C.[6] This process also leads to a mixture of nitro products and presents significant safety challenges due to the high pressures and temperatures involved.[6]

Another approach is electrophilic nitration using potent nitrating agents like nitronium salts (e.g., nitronium hexafluorophosphate) in an inert solvent.[4][5] This method can also produce a mixture of this compound and 2-nitrobutane.[4]

Selective Synthesis of this compound from n-Butyl Bromide

A more selective and common laboratory-scale synthesis of this compound involves the nucleophilic substitution reaction of a 1-halobutane with a nitrite (B80452) salt. The Victor Meyer reaction, using silver nitrite, is a classic example that favors the formation of the C-nitro compound.[1]

3.1. Experimental Protocol: Synthesis of this compound from n-Butyl Bromide and Silver Nitrite

This protocol is adapted from established laboratory procedures.[7]

Materials and Equipment:

  • n-Butyl bromide (dry)

  • Silver nitrite (dry)

  • Absolute ethanol (B145695) or methanol

  • Anhydrous ether

  • 250 ml distilling flask

  • Reflux condenser with a calcium chloride drying tube

  • Steam bath

  • Oil bath

  • Distillation apparatus

Procedure:

  • Preparation of Silver Nitrite: Wash the silver nitrite with absolute ethanol or methanol, followed by anhydrous ether. Dry the silver nitrite in an oven at 100 °C for 30 minutes.

  • Reaction Setup: In a 250 ml distilling flask, place 50 ml (64 g) of dry n-butyl bromide and 80 g of dry silver nitrite. Attach a reflux condenser fitted with a calcium chloride drying tube.

  • Reaction at Room Temperature: Allow the mixture to stand at room temperature for 2 hours.

  • Heating: Heat the mixture on a steam bath for 4 hours.

  • Further Heating: Subsequently, heat the mixture in an oil bath at 110 °C for 8 hours.

  • Purification: After the reaction is complete, distill the mixture. Collect the fraction boiling between 149-151 °C. This fraction contains pure this compound.

Table 2: Quantitative Data for the Synthesis of this compound from n-Butyl Bromide

ParameterValueReference
Reactants n-Butyl Bromide, Silver Nitrite[7]
Yield Approximately 18 g (from 64 g of n-butyl bromide)[7]
Boiling Point of Product 149-151 °C[7]

Reaction Mechanisms and Workflows

4.1. Free-Radical Nitration of n-Butane

The vapor-phase nitration of n-butane proceeds through a free-radical chain reaction. The key steps are initiation, propagation, and termination.

G Free-Radical Nitration of n-Butane Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination HNO3 HNO3 HO_rad •OH + •NO2 HNO3->HO_rad Heat n-Butane n-Butane Butyl_Radical CH3CH2CH2CH2• (1-butyl radical) CH3CH2CH•CH3 (2-butyl radical) n-Butane->Butyl_Radical + •OH or •NO2 Product_Mixture This compound 2-Nitrobutane Butyl_Radical->Product_Mixture + •NO2 Cleavage_Products Smaller Alkyl Radicals Butyl_Radical->Cleavage_Products C-C Cleavage Radical_Combination Radical + Radical → Stable Molecule Smaller_Nitroalkanes Nitromethane Nitroethane Nitropropane Cleavage_Products->Smaller_Nitroalkanes + •NO2

Caption: Free-radical mechanism for the vapor-phase nitration of n-butane.

4.2. Experimental Workflow for Selective Synthesis

The workflow for the laboratory synthesis of this compound from n-butyl bromide involves several distinct stages.

G Workflow for this compound Synthesis from n-Butyl Bromide Reactant_Prep Prepare Dry Silver Nitrite Reaction_Setup Combine n-Butyl Bromide and Silver Nitrite Reactant_Prep->Reaction_Setup Reaction Stir at Room Temp (2 hrs) Heat on Steam Bath (4 hrs) Heat in Oil Bath (110 °C, 8 hrs) Reaction_Setup->Reaction Purification Fractional Distillation Reaction->Purification Product Pure this compound (149-151 °C fraction) Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Separation and Purification

The separation of this compound from its isomer, 2-nitrobutane, and other byproducts is a critical step, especially in the case of direct nitration of n-butane. Fractional distillation is the most commonly employed method, exploiting the differences in the boiling points of the components.

Table 3: Boiling Points of Relevant Compounds

CompoundBoiling Point (°C)
Nitromethane101.2
Nitroethane114.0
2-Nitropropane120.3
1-Nitropropane131.6
2-Nitrobutane139.0
This compound 151.0

Note: Boiling points are at standard atmospheric pressure.

The significant difference in boiling points between this compound and 2-nitrobutane allows for their separation through careful fractional distillation.

Conclusion

The synthesis of this compound from n-butane via direct nitration is an industrially relevant but non-selective method that produces a mixture of nitroalkanes. For laboratory applications requiring high purity this compound, a more practical and selective approach is the nucleophilic substitution of a 1-halobutane, such as n-butyl bromide, with silver nitrite. This guide provides the necessary theoretical background and practical protocols for researchers and professionals in the field of organic synthesis and drug development.

References

physical and chemical properties of 1-Nitrobutane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Nitrobutane

Introduction

This compound (CAS No: 627-05-4) is a colorless liquid organic compound classified as a nitroalkane.[1][2][3] Its molecular structure consists of a linear butane (B89635) chain with a nitro group (-NO₂) attached to the primary carbon, giving it the chemical formula C₄H₉NO₂.[2][4] This structure imparts a unique combination of polarity from the nitro group and non-polarity from the butyl chain, influencing its physical properties and chemical reactivity.[2] this compound serves as a valuable intermediate and solvent in various organic syntheses, including the production of pharmaceuticals, agrochemicals, and dyes.[2][5] Its reactivity is primarily centered around the nitro group and the adjacent α-hydrogens, which are rendered acidic by the electron-withdrawing nature of the nitro functionality.[6]

Physical and Chemical Properties

This compound is a colorless liquid with a characteristic strong odor.[1][5] It is highly flammable and slightly soluble in water, while being soluble in many organic solvents.[1][3][7][8]

Tabulated Physical Properties

The key physical and thermodynamic properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Identifiers
IUPAC NameThis compound[1][2]
CAS Number627-05-4[1][2][4]
Molecular FormulaC₄H₉NO₂[1][2][4]
Molecular Weight103.12 g/mol [1][2][4]
SMILESCCCC--INVALID-LINK--[O-][1][2][4]
Physical State
AppearanceColorless liquid[1][2][3]
Thermodynamic Data
Melting Point-81.33 °C / 191.82 K[2][9]
Boiling Point152-153 °C (at 760 mmHg)[2][4][5][10]
Density0.971 - 0.973 g/mL (at 20-25 °C)[1][4][5][10]
Vapor Pressure3.79 mmHg[1][2][9]
Enthalpy of Vaporization47.00 - 48.58 kJ/mol[2]
Enthalpy of Fusion~17.48 kJ/mol[2]
Standard Enthalpy of Combustion-2667.8 ± 1.3 kJ/mol[2]
Solubility
Water SolubilitySlightly soluble; 3.609 g/L at 25 °C[1][2][3][11]
LogP (Octanol/Water)1.47[2][12]
Optical Properties
Refractive Index (n20/D)1.410[5][9][10][12]
Safety Data
Flash Point44 °C (111.2 °F)[4][9][13]
UN Number1993[9]
Hazard Class3.2 (Flammable Liquid)[3][11]

Chemical Reactivity and Key Reactions

The chemistry of this compound is dominated by the strong electron-withdrawing nature of the nitro group, which significantly influences the reactivity of the rest of the molecule.[6]

  • Reactivity Profile : As a nitroalkane, this compound is considered a mild to strong oxidizing agent. It can react violently and potentially detonate when mixed with reducing agents, especially at elevated temperatures and pressures.[1][3][7] Reactions with inorganic bases can form explosive salts.[1][3]

  • Acidity of α-Hydrogens : The nitro group makes the α-hydrogens (on the carbon adjacent to the NO₂ group) acidic and thus susceptible to deprotonation by a base.[6] This property is fundamental to its participation in carbon-carbon bond-forming reactions.

  • Reduction to Amines : The nitro group can be readily reduced to a primary amine. This transformation is crucial for synthesizing butylamine, an important industrial chemical.[6] Reagents such as pinacolborane have been used for this purpose.[2][3]

  • The Henry Reaction (Nitro-Aldol Reaction) : As a primary nitroalkane, this compound can undergo the Henry reaction. This is a classic base-catalyzed carbon-carbon bond-forming reaction with aldehydes or ketones, yielding β-nitro alcohols, which are versatile synthetic intermediates.[6]

  • Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into the butane chain.[2][6]

G Key Chemical Reactions of this compound A This compound (C4H9NO2) B Butylamine (C4H9NH2) A->B Reduction (e.g., Pinacolborane) D Nitronate Anion A->D Deprotonation (Base) C β-Nitro Alcohol D->C Henry Reaction (with Aldehyde/Ketone)

Key Chemical Reactions of this compound

Synthesis and Manufacturing

Several methods have been established for the synthesis of this compound, ranging from classical laboratory procedures to industrial processes.

  • From Halogenated Precursors (Victor Meyer Reaction) : A common and reliable laboratory method involves the nucleophilic substitution reaction of a 1-halobutane (such as 1-bromobutane (B133212) or 1-iodobutane) with a nitrite (B80452) salt.[6] Using silver nitrite (AgNO₂) often favors the formation of the C-nitro compound (this compound) over the O-nitro isomer (butyl nitrite).[6][14] The reaction with alkali metal nitrites like sodium nitrite (NaNO₂) in solvents like DMSO or DMF is also effective (Kornblum modification).[2]

  • Vapor-Phase Nitration of Alkanes : On an industrial scale, nitroalkanes can be produced by the vapor-phase nitration of alkanes at high temperatures (150-475 °C) using nitric acid or nitrogen oxides.[2] For instance, the nitration of propane (B168953) can yield a mixture of nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane, while the nitration of n-butane can produce this compound and 2-nitrobutane.[2][6] This method's primary challenge is controlling the reaction to achieve high selectivity for the desired product.[2][6]

G General Synthesis Workflow for this compound cluster_0 Victor Meyer Synthesis A1 1-Bromobutane A3 Reaction Mixture (Heating) A1->A3 A2 Silver Nitrite (AgNO2) A2->A3 A4 Crude Product (this compound & Byproducts) A3->A4 Nucleophilic Substitution A5 Purification (Distillation) A4->A5 A6 Pure this compound A5->A6

Workflow for this compound Synthesis

Experimental Protocols

Synthesis of this compound via Victor Meyer Reaction

This protocol is adapted from established laboratory procedures for reacting alkyl halides with silver nitrite.[14]

  • Preparation : Ensure all glassware is thoroughly dried. In a 250 mL distilling flask, place 64 g (50 mL) of dry n-butyl bromide and 80 g of dry, powdered silver nitrite. The silver nitrite should be freshly dried in an oven at 100 °C for 30 minutes.[14]

  • Initial Reaction : Attach a reflux condenser fitted with a calcium chloride drying tube to the flask. Allow the mixture to stand at room temperature for 2 hours.[14]

  • Heating : Heat the reaction mixture on a steam bath for 4 hours, followed by heating in an oil bath at 110 °C for an additional 8 hours.[14] This extended heating drives the reaction to completion.

  • Isolation and Purification : After cooling, arrange the apparatus for distillation. Distill the mixture directly from the reaction flask.

  • Fractional Distillation : Collect the fraction that boils between 149-151 °C. This fraction is pure this compound.[14] The expected yield is approximately 18 grams.

General Protocol for Spectroscopic Analysis

Detailed spectroscopic data for this compound is available in various databases.[15][16][17][18] The following describes the general methodology for obtaining such spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • A small sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.[16]

    • The tube is placed in the NMR spectrometer.

    • For ¹H NMR, the spectrum will show distinct signals for the protons on each carbon of the butyl chain, with characteristic chemical shifts and splitting patterns due to spin-spin coupling.

    • For ¹³C NMR, the spectrum will display four distinct signals, one for each unique carbon atom in the molecule.[17]

  • Infrared (IR) Spectroscopy :

    • A drop of neat (undiluted) this compound liquid is placed between two salt (NaCl or KBr) plates to create a thin film.

    • Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

    • The sample is placed in an FTIR spectrometer, and the IR spectrum is recorded. The spectrum is characterized by strong absorption bands corresponding to the N-O stretching of the nitro group (typically around 1550 cm⁻¹ and 1370 cm⁻¹) and C-H stretching of the alkyl chain (around 2800-3000 cm⁻¹).[18][19]

  • Mass Spectrometry (MS) :

    • A dilute solution of this compound is injected into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and introduction.

    • In the ion source (e.g., using electron ionization), the molecules are fragmented.

    • The instrument separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that shows the molecular ion peak and various fragment ions, which can be used to confirm the molecular weight and structure.[19]

Spectroscopic Data Summary

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound's identity.

Spectrum TypeKey Features / Available DataSource(s)
¹H NMR Spectrum available. Expects four distinct signals corresponding to the -CH₃, two internal -CH₂- groups, and the -CH₂- group adjacent to the NO₂ group.[15][16]
¹³C NMR Spectrum available. Expects four signals for the four unique carbon atoms of the butyl chain.[17]
Infrared (IR) Spectrum available. Key absorbances include strong N-O stretching bands and C-H stretching bands from the alkyl chain.[18]
Mass Spec (MS) Spectrum available. The mass spectrum will show the molecular ion and characteristic fragmentation patterns for an alkyl nitro compound.[20]

References

A Comprehensive Technical Guide to 1-Nitrobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1-Nitrobutane, a versatile nitroalkane compound. This document covers its fundamental chemical identifiers, molecular structure, and key physicochemical properties.

Chemical Identity and Properties

This compound is a colorless to pale yellow liquid at room temperature with a slightly sweet odor.[1] It is an organic compound characterized by a nitro group (-NO2) attached to a butane (B89635) backbone.[1] Its chemical identity and key properties are summarized below.

PropertyValueReference
CAS Number 627-05-4[1][2][3][4][5][6][7][8]
Molecular Formula C4H9NO2[1][2][3][5][6][7][8]
Molecular Weight 103.12 g/mol [1][2][3][6]
Melting Point -81 °C[3][6]
Boiling Point 152-153 °C[3][5][6]
Density 0.973 g/cm³ at 20 °C[3][5]
Flash Point 44 °C[3][5]
Solubility Limited solubility in water; soluble in organic solvents.[1][5]
SMILES CCCC--INVALID-LINK--[O-][3][6]
InChI Key NALZTFARIYUCBY-UHFFFAOYSA-N[1][6][7][8]

Molecular Structure

The molecular structure of this compound consists of a four-carbon butane chain with a nitro group attached to the first carbon atom.

Caption: Molecular structure of this compound.

Chemical Synthesis and Reactivity

This compound is primarily utilized as a solvent and as an intermediate in various organic syntheses, including the production of pharmaceuticals and agrochemicals.[1] It can participate in a range of chemical reactions, such as nucleophilic substitutions and reductions, making it a valuable building block in synthetic organic chemistry.[1] For instance, it is used in methods for preparing amines by reducing the nitro compound.[4]

As a nitroalkane, this compound is considered a mild oxidizing agent.[9] Caution is advised when mixing it with reducing agents, as this can lead to vigorous and potentially explosive reactions, especially at elevated temperatures and pressures.[9] It can also react with inorganic bases to form explosive salts.[9]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area.[1][9] It is classified as a Dangerous Good for transport and may be subject to additional shipping charges.[2] Due to its potential health hazards upon exposure, appropriate personal protective equipment should be worn when handling this chemical.[1]

References

Spectroscopic Analysis of 1-Nitrobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-nitrobutane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented to aid in the characterization of this and similar small organic molecules.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.466Triplet2H-CH₂-NO₂ (C1)
2.065Sextet2H-CH₂-CH₂NO₂ (C2)
1.504Sextet2H-CH₂-CH₃ (C3)
1.065Triplet3H-CH₃ (C4)

Solvent: CDCl₃, Frequency: 90 MHz[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
~75-80-CH₂-NO₂ (C1)[3]
26.7-CH₂-CH₂NO₂ (C2)
19.8-CH₂-CH₃ (C3)
13.4-CH₃ (C4)

Note: Experimentally verified chemical shifts for C2, C3, and C4 were not available in the searched literature. The provided values are predicted estimates.

Table 3: IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)Functional Group Assignment
~2965C-H Asymmetric Stretch
~2875C-H Symmetric Stretch
~1550N-O Asymmetric Stretch (Nitro Group)[4][5]
~1365N-O Symmetric Stretch (Nitro Group)[4][5]
~870C-N Stretch
Table 4: Mass Spectrometry Data for this compound
m/zRelative Intensity (%)Proposed Fragment
103~1[M]⁺ (Molecular Ion)
5787.6[C₄H₉]⁺
4190.9[C₃H₅]⁺
29100.0[C₂H₅]⁺
2731.1[C₂H₃]⁺

Source: NIST Mass Spectrometry Data Center[6]

Experimental Protocols

The following are generalized yet detailed protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Set the appropriate spectral width, acquisition time, and relaxation delay for both ¹H and ¹³C experiments.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum. Typically, 16 to 64 scans are sufficient for a sample of this concentration.

    • ¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum and enhance signal intensity.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR) or an internal standard like tetramethylsilane (B1202638) (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation (Neat Liquid):

    • Place a single drop of this compound onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

    • Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a drop of the sample directly onto the ATR crystal.

  • Instrument Setup:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to be subtracted from the sample spectrum. This corrects for atmospheric CO₂ and H₂O absorptions.

    • Set the desired spectral range (typically 4000-400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).

  • Data Acquisition:

    • Place the prepared sample (salt plates or ATR) into the spectrometer's sample holder.

    • Acquire the spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

    • Identify and label the major absorption bands and assign them to the corresponding functional groups (e.g., C-H stretch, N-O stretch).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol). A typical concentration is around 100 ppm (µg/mL).

  • Instrument Setup:

    • Gas Chromatograph (GC):

      • Install a suitable capillary column (e.g., a non-polar DB-5ms or similar).

      • Set the injector temperature (e.g., 250 °C) and the carrier gas (Helium) flow rate.

      • Program the oven temperature ramp. A typical program might start at 50 °C, hold for 1-2 minutes, then ramp at 10-15 °C/min to 250 °C.

    • Mass Spectrometer (MS):

      • Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C).

      • Set the mass range to be scanned (e.g., m/z 20-200).

      • Typically, Electron Ionization (EI) at 70 eV is used.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

    • The GC will separate the components of the sample, and the eluting compounds will enter the mass spectrometer.

    • The MS will continuously scan the specified mass range, generating a mass spectrum for the compounds as they elute from the GC column.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak (M⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern and compare it to known fragmentation mechanisms and spectral libraries (e.g., NIST) for confirmation.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a small organic molecule like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS GC-Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.

References

Solubility of 1-Nitrobutane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-nitrobutane in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the solvation characteristics of this important nitroalkane. This document presents available quantitative data, outlines detailed experimental protocols for solubility determination, and illustrates key conceptual workflows.

Quantitative Solubility Data

Table 1: Solubility of this compound in Water and Organic Solvents

SolventSolvent TypeSolubility ( g/100 mL)Temperature (°C)Observations
WaterPolar Protic0.3609[1]25[1]Slightly soluble.[2][3][4]
Methanol (B129727)Polar ProticMiscible (Presumed)Not SpecifiedEnhanced solvation due to hydrogen bonding.[1]
Ethanol (B145695)Polar ProticMiscible (Presumed)Not SpecifiedEnhanced solvation due to hydrogen bonding.[1]
Dimethyl Sulfoxide (B87167) (DMSO)Polar AproticSoluble (Presumed)Not SpecifiedGood solvation characteristics.
Dimethylformamide (DMF)Polar AproticSoluble (Presumed)Not SpecifiedGood solvation characteristics.
AcetonePolar AproticSoluble (Presumed)Not SpecifiedGenerally soluble.[5]
TolueneNon-polarSoluble (Presumed)Not SpecifiedGenerally soluble.[5]
Hexane (B92381)Non-polarSoluble (Presumed)Not SpecifiedGenerally soluble.[5]

Note: "Miscible (Presumed)" and "Soluble (Presumed)" indicate that while literature suggests high solubility, specific quantitative data (e.g., g/100 mL at a specific temperature) was not found in the surveyed sources. Further experimental verification is recommended for precise applications.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." Its molecular structure, featuring a polar nitro group and a non-polar butyl chain, allows for varying degrees of interaction with different types of solvents.

  • Polar Protic Solvents: Solvents like methanol and ethanol can act as hydrogen bond donors, forming strong intermolecular forces with the oxygen atoms of the nitro group in this compound, leading to enhanced solvation.[1]

  • Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) possess large dipole moments and can effectively solvate polar molecules like this compound through dipole-dipole interactions.

  • Non-polar Solvents: The non-polar butyl chain of this compound allows for van der Waals interactions with non-polar solvents like hexane and toluene, resulting in good solubility.

Experimental Protocols for Solubility Determination

For a precise quantitative determination of the solubility of this compound in a specific organic solvent, the following experimental protocols can be employed.

Determination of Miscibility (Qualitative)

This method is used to determine if two liquids are completely miscible in all proportions.

Materials:

  • This compound

  • Solvent of interest

  • Graduated cylinders or pipettes

  • Test tubes with stoppers

  • Vortex mixer

Procedure:

  • In a clean, dry test tube, add a specific volume of the solvent (e.g., 5 mL).

  • To this, add an equal volume of this compound.

  • Stopper the test tube and vortex the mixture vigorously for 1-2 minutes.

  • Allow the mixture to stand and observe.

  • Observation:

    • If a single, clear, homogeneous phase is observed, the two liquids are miscible.

    • If two distinct layers form, the liquids are immiscible.

    • If the solution appears cloudy or forms an emulsion, they are partially miscible.

  • Repeat the experiment with varying volume ratios of this compound and the solvent to confirm miscibility across all proportions.

Shake-Flask Method for Quantitative Solubility (for partially miscible or slightly soluble systems)

This is a widely recognized method for determining the equilibrium solubility of a compound in a solvent.[6][7][8][9][10]

Materials:

  • This compound

  • Solvent of interest

  • Conical flasks with stoppers

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge (optional)

  • Syringe filters (if not centrifuging)

  • Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a conical flask. The presence of a separate phase of this compound is necessary to ensure saturation.

  • Seal the flask to prevent evaporation.

  • Place the flask in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate at a constant speed for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the equilibration period, cease agitation and allow the mixture to stand at the same constant temperature for several hours to allow the two phases to separate completely.

  • Carefully withdraw a sample from the solvent phase, ensuring no droplets of the undissolved this compound phase are included. This can be achieved by centrifuging the sample and taking the supernatant or by filtering the sample through a syringe filter.

  • Accurately weigh the collected sample of the saturated solution.

  • Quantify the concentration of this compound in the sample using a pre-calibrated analytical method, such as gas chromatography.

  • The solubility is then expressed as the mass of this compound per mass or volume of the solvent.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound and the signaling pathway of intermolecular forces influencing its solubility.

Solubility_Determination_Workflow Workflow for Solubility Determination of this compound start Start: Select Solvent qualitative Qualitative Miscibility Test (Equal Volumes) start->qualitative observe Observe Mixture qualitative->observe miscible Result: Miscible observe->miscible Homogeneous immiscible Result: Immiscible or Partially Miscible observe->immiscible Heterogeneous end End miscible->end quantitative Quantitative Analysis (Shake-Flask Method) immiscible->quantitative saturate Prepare Saturated Solution (Excess this compound) quantitative->saturate equilibrate Equilibrate with Shaking (Constant Temperature) saturate->equilibrate separate Phase Separation (Centrifuge/Filter) equilibrate->separate analyze Analyze Solvent Phase (e.g., GC) separate->analyze calculate Calculate Solubility analyze->calculate calculate->end Intermolecular_Forces_Solubility Intermolecular Forces Governing this compound Solubility cluster_solute This compound cluster_solvents Organic Solvents nitro_group Polar Nitro Group (-NO2) (Dipole, H-bond acceptor) polar_protic Polar Protic (e.g., Methanol, Ethanol) (H-bond donor/acceptor) nitro_group->polar_protic Strong H-bonding & Dipole-Dipole polar_aprotic Polar Aprotic (e.g., DMSO, Acetone) (Dipole) nitro_group->polar_aprotic Strong Dipole-Dipole non_polar Non-polar (e.g., Hexane, Toluene) (Van der Waals forces) nitro_group->non_polar Weak Dipole-Induced Dipole butyl_chain Non-polar Butyl Chain (-C4H9) (Van der Waals forces) butyl_chain->polar_protic Weak Van der Waals butyl_chain->polar_aprotic Weak Van der Waals butyl_chain->non_polar Strong Van der Waals

References

An In-depth Technical Guide to the Synthesis of 1-Nitrobutane from 1-Bromobutane and Silver Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the reaction between 1-bromobutane (B133212) and silver nitrite (B80452) to form 1-nitrobutane, a classic example of a nucleophilic substitution reaction with an ambident nucleophile. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The synthesis of nitroalkanes is a fundamental transformation in organic chemistry, providing valuable intermediates for a variety of subsequent reactions, including the formation of amines, carbonyl compounds, and carbon-carbon bonds. The reaction of alkyl halides with metal nitrites, known as the Victor Meyer reaction, is a well-established method for the preparation of nitroalkanes.[1] This guide focuses on the specific reaction of 1-bromobutane with silver nitrite, which preferentially yields this compound over the isomeric butyl nitrite.

The choice of the nitrite salt is crucial in determining the product distribution. The nitrite ion (

NO2NO_2^−NO2−​
) is an ambident nucleophile, meaning it can attack an electrophilic carbon atom through either the nitrogen or one of the oxygen atoms.[2][3] The use of silver nitrite (
AgNO2AgNO_2AgNO2​
) favors the formation of the C-N bond, leading to the nitroalkane. This is attributed to the covalent nature of the Ag-O bond in silver nitrite, which makes the lone pair on the nitrogen atom more available for nucleophilic attack.[3] In contrast, ionic nitrites like sodium nitrite (
NaNO2NaNO_2NaNO2​
) can lead to a higher proportion of the O-alkylation product, the alkyl nitrite.[4][5]

Reaction Mechanism and Signaling Pathways

The reaction of 1-bromobutane with silver nitrite is believed to proceed primarily through an

SN2S_N2SN​2
-like mechanism. In this pathway, the nucleophilic nitrogen atom of the silver nitrite attacks the electrophilic carbon atom of 1-bromobutane, leading to the displacement of the bromide ion. The silver cation coordinates with the leaving bromide ion, facilitating its departure and forming the insoluble silver bromide, which drives the reaction to completion.

While the

SN2S_N2SN​2
pathway leading to this compound is dominant for primary alkyl halides like 1-bromobutane, a competing
SN1S_N1SN​1
-like pathway can also occur, particularly with secondary or tertiary alkyl halides.[6] This alternative mechanism involves the formation of a carbocation intermediate, which is then attacked by the oxygen atom of the nitrite ion, yielding butyl nitrite.

Diagram of the Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_products Products 1-Bromobutane 1-Bromobutane Transition State [Br---C4H9---NO2]Ag+ 1-Bromobutane->Transition State SN2-like attack by N Carbocation C4H9+ 1-Bromobutane->Carbocation SN1-like (minor pathway) Silver Nitrite Silver Nitrite Butyl Nitrite Butyl Nitrite Silver Nitrite->Transition State AgNO2 This compound This compound Silver Bromide Silver Bromide Transition State->this compound Transition State->Silver Bromide Carbocation->Butyl Nitrite Attack by O

Caption: Reaction mechanism for the formation of this compound.

Quantitative Data

The following tables summarize key quantitative data for the reactants and the primary product.

Table 1: Physical Properties of Reactants and Product

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL at 20°C)
1-Bromobutane
C4H9BrC_4H_9BrC4​H9​Br
137.02-112101-1021.276
Silver Nitrite
AgNO2AgNO_2AgNO2​
153.87140 (decomposes)N/A4.453
This compound
C4H9NO2C_4H_9NO_2C4​H9​NO2​
103.12-89152-1530.968

Sources:[7][8][9][10][11][12][13]

Table 2: Spectroscopic Data for 1-Bromobutane and this compound

CompoundIR Spectroscopy (cm⁻¹)¹H NMR Spectroscopy (δ, ppm)¹³C NMR Spectroscopy (δ, ppm)Mass Spectrometry (m/z)
1-Bromobutane C-H stretch: 2870-2960C-Br stretch: 560-6403.42 (t, 2H), 1.88 (m, 2H), 1.48 (m, 2H), 0.95 (t, 3H)33.2, 35.1, 21.3, 13.4136, 138 (
M+M^+M+
), 57 (
[C4H9]+[C_4H_9]^+[C4​H9​]+
)
This compound
NO2NO_2NO2​
asymm. stretch: 1550
NO2NO_2NO2​
symm. stretch: 1380C-N stretch: ~870
4.38 (t, 2H), 2.05 (m, 2H), 1.48 (m, 2H), 0.97 (t, 3H)75.1, 28.2, 19.8, 13.4103 (
M+M^+M+
), 57 (
[C4H9]+[C_4H_9]^+[C4​H9​]+
), 46 (
[NO2]+[NO_2]^+[NO2​]+
)

Sources:[12][13][14][15][16]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound from 1-bromobutane and silver nitrite.[17]

Materials and Equipment:

  • 1-Bromobutane

  • Silver nitrite (dry)

  • Anhydrous ether

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Distillation apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Preparation of Silver Nitrite: The silver nitrite should be thoroughly dried before use. This can be achieved by washing with absolute ethanol, followed by anhydrous ether, and then drying in an oven at 100°C for 30 minutes.[17]

  • Reaction Setup: In a 250 mL round-bottom flask, combine 50 mL (64 g) of dry 1-bromobutane and 80 g of dry silver nitrite.

  • Reaction Conditions: Attach a reflux condenser to the flask. Allow the mixture to stand at room temperature for 2 hours. Following this, heat the mixture on a steam bath for 4 hours, and then in an oil bath at 110°C for 8 hours.[17]

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Arrange the apparatus for simple distillation and distill the mixture.

    • Collect the fraction boiling between 149-151°C. This fraction is the purified this compound.

    • The expected yield of pure this compound is approximately 18 grams.[17]

Safety Precautions:

  • 1-Bromobutane is a flammable liquid and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Silver nitrite is toxic if ingested and can stain skin and clothing.[1]

  • The reaction should be conducted with appropriate shielding and safety measures in place.

Diagram of the Experimental Workflow

experimental_workflow start Start prep_agno2 Dry Silver Nitrite start->prep_agno2 reactants Combine 1-Bromobutane and Silver Nitrite prep_agno2->reactants rt_reaction React at Room Temperature (2 hours) reactants->rt_reaction steam_bath Heat on Steam Bath (4 hours) rt_reaction->steam_bath oil_bath Heat in Oil Bath at 110°C (8 hours) steam_bath->oil_bath distillation Simple Distillation oil_bath->distillation collect_product Collect Fraction (149-151°C) distillation->collect_product end End (Pure this compound) collect_product->end

Caption: Workflow for the synthesis of this compound.

Conclusion

The reaction of 1-bromobutane with silver nitrite provides an effective method for the synthesis of this compound. The preference for N-alkylation over O-alkylation is a key feature of using silver nitrite. The provided experimental protocol, when followed with appropriate safety precautions, offers a reliable procedure for obtaining the desired product. The quantitative and spectroscopic data presented in this guide can be used for the characterization and quality control of the synthesized this compound. This synthesis remains a valuable tool for organic chemists in both academic and industrial research settings.

References

In-depth Technical Guide: Thermal Stability and Decomposition of 1-Nitrobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1-nitrobutane. The information is curated for professionals in research and development who handle or investigate nitroalkanes. This document summarizes key thermal properties, decomposition behaviors, and experimental methodologies, offering a foundational understanding for safe handling and further investigation.

Introduction to this compound and its Thermal Stability

This compound (C₄H₉NO₂) is a primary nitroalkane that serves as a reagent and intermediate in various chemical syntheses. Like other nitroalkanes, its thermal stability is a critical parameter due to the energetic nature of the nitro group.[1] Understanding the behavior of this compound under thermal stress is paramount for ensuring safety and controlling reaction pathways in laboratory and industrial settings.

The thermal decomposition of nitroalkanes can be vigorous and is influenced by factors such as temperature, pressure, and the presence of catalysts or impurities.[2] Generally, the decomposition of this compound at elevated temperatures is expected to yield a mixture of gaseous products, including nitrogen oxides (NOx), aldehydes, and alcohols.[2]

Quantitative Thermal Analysis Data

While specific experimental data for the thermal decomposition of this compound is not extensively available in publicly accessible literature, data from analogous nitroalkanes and general knowledge of thermal analysis techniques allow for a comprehensive understanding. The following tables present expected and comparative data for the thermal analysis of this compound.

Table 1: Predicted Thermal Decomposition Data for this compound

ParameterPredicted Value/RangeMethodNotes
Decomposition Onset (Tonset) 150 - 250 °CTGA/DSCHighly dependent on heating rate and atmosphere.
Peak Decomposition Temp. (Tpeak) 200 - 300 °CDSCCorresponds to the maximum rate of decomposition.
Heat of Decomposition (ΔHd) > 500 J/gDSCIndicates a significant energy release upon decomposition.
Activation Energy (Ea) 150 - 250 kJ/molKinetic AnalysisRepresents the energy barrier for the decomposition reaction.

Table 2: Comparative Thermal Properties of Short-Chain Nitroalkanes

CompoundDecomposition Onset (°C)Heat of Decomposition (J/g)Reference
Nitromethane~300 °C (in sealed crucible)> 500[3]
NitroethaneNot specified> 500[3]
1-NitropropaneNot specified> 500[3]
2-NitropropaneNot specified> 500[3]

Experimental Protocols for Thermal Analysis

Accurate assessment of the thermal stability of this compound requires standardized experimental protocols. The following sections detail the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are primary techniques for this purpose.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is crucial for determining the onset of decomposition and the mass loss associated with it.

Experimental Protocol for TGA of this compound:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place a small, accurately weighed sample of this compound (typically 5-10 mg) into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Record the sample mass as a function of temperature and time.

  • Data Analysis: Determine the onset temperature of decomposition (Tonset) from the TGA curve, which is the temperature at which significant mass loss begins.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on exothermic or endothermic processes such as decomposition.

Experimental Protocol for DSC of this compound:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using standard reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh a small sample of this compound (typically 1-5 mg) into a high-pressure DSC pan. Hermetically seal the pan to prevent evaporation of the sample before decomposition.

  • Reference: Use an empty, sealed high-pressure pan as a reference.

  • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

  • Heating Program: Heat the sample and reference pans from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Record the differential heat flow between the sample and reference as a function of temperature.

  • Data Analysis: Determine the onset temperature (Tonset), peak temperature (Tpeak), and the heat of decomposition (ΔHd) from the resulting DSC curve.

Decomposition Pathways and Mechanisms

The thermal decomposition of this compound is believed to proceed through complex radical pathways. While a definitive, universally accepted mechanism is not established, studies on analogous nitroalkanes suggest several key initial steps.

The primary initiation step is likely the homolytic cleavage of the C-N bond, which has the lowest bond dissociation energy in the molecule. This generates a butyl radical and a nitrogen dioxide radical.

C₄H₉NO₂ → C₄H₉• + NO₂•

Another potential initial pathway, particularly at lower temperatures, is the concerted elimination of nitrous acid (HONO) via a five-membered transition state, yielding 1-butene.

C₄H₉NO₂ → C₄H₈ + HONO

Following these initiation steps, a cascade of secondary radical reactions occurs, leading to the formation of a variety of smaller, stable molecules. The butyl radical can undergo β-scission to produce ethene and an ethyl radical, or it can be oxidized by NO₂. The highly reactive NO₂ can also abstract hydrogen atoms from the alkyl chain, leading to the formation of aldehydes and other oxygenated species.

dot

Caption: Proposed initial decomposition pathways of this compound under thermal stress.

Experimental Workflow for TGA-GC/MS Analysis

To identify and quantify the decomposition products of this compound, a coupled Thermogravimetric Analyzer-Gas Chromatograph/Mass Spectrometer (TGA-GC/MS) system is highly effective.

TGA_GCMS_Workflow cluster_TGA TGA Instrument cluster_GCMS GC/MS System Sample This compound Sample Heating Controlled Heating Sample->Heating MassLoss Mass Loss Measurement Heating->MassLoss Separation Chromatographic Separation MassLoss->Separation Evolved Gas Transfer Identification Mass Spectrometric Identification Separation->Identification Quantification Quantification of Products Identification->Quantification DataAnalysis Data Analysis and Mechanism Elucidation Quantification->DataAnalysis

Caption: Key factors that influence the thermal stability of this compound.

Conclusion

This technical guide has provided a detailed overview of the thermal stability and decomposition of this compound. While specific quantitative experimental data for this compound is limited, a combination of data from analogous compounds and established analytical techniques provides a strong framework for its characterization. The primary decomposition pathways are believed to involve C-N bond cleavage and HONO elimination, leading to a complex mixture of products. For professionals working with this compound, a thorough understanding of its thermal properties through techniques like TGA and DSC is essential for ensuring safe handling and for the successful design of chemical processes. Further research focusing on detailed kinetic modeling and quantitative product analysis of this compound decomposition would be highly valuable to the scientific community.

References

In-Depth Technical Guide: Hazards and Safety Precautions for Handling 1-Nitrobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards associated with 1-Nitrobutane and outlines essential safety precautions for its handling in a laboratory and research setting. The information is presented to ensure the safety of personnel and the integrity of research activities.

Chemical and Physical Properties

This compound is a colorless liquid with a somewhat disagreeable odor.[1] A summary of its key physical and chemical properties is provided in the table below to inform safe handling and storage procedures.

PropertyValueSource
Chemical Formula C₄H₉NO₂[2]
Molecular Weight 103.12 g/mol [3][4]
Appearance Colorless liquid[4]
Boiling Point 152-153 °C (305.6-307.4 °F) at 760 mmHg[4]
Melting Point -81 °C (-113.8 °F)
Flash Point 44 °C (111.2 °F) - Closed Cup[5]
Density 0.973 g/mL at 25 °C (77 °F)
Vapor Pressure 3.79 mmHg at 25 °C (77 °F)[3]
Water Solubility Slightly soluble[4]
Refractive Index n20/D 1.410

Hazard Identification and Classification

This compound is classified as a flammable liquid and presents several health and safety hazards that must be carefully managed.

Flammability Hazards

This compound is a flammable liquid with a flash point of 44 °C, categorized as a Class IC Flammable Liquid.[1] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back. All ignition sources, including sparks, open flames, and hot surfaces, must be eliminated from areas where this compound is handled or stored. All equipment used must be properly grounded to prevent static discharge.

Reactivity Hazards

This compound is a nitroalkane and, as such, can act as a strong oxidizing agent. It is incompatible with:

  • Reducing agents: Including hydrides, sulfides, and nitrides. Mixing with these can lead to a vigorous reaction that may culminate in a detonation.[4]

  • Inorganic bases: Can form explosive salts with nitroalkanes.[4]

  • Metal oxides: The presence of metal oxides can increase the thermal sensitivity of nitroalkanes.[4]

  • Strong acids, alkalis, and other combustible materials. [1]

Health Hazards

Exposure to this compound can occur through inhalation, ingestion, or skin and eye contact.[1]

  • Inhalation: Vapors may cause irritation to the respiratory tract. Symptoms of overexposure can include headache, nausea, vomiting, and diarrhea.[1] In animals, exposure has been shown to cause liver and kidney damage.[1]

  • Skin and Eye Contact: May cause irritation upon contact with skin and eyes.[1]

  • Ingestion: Harmful if swallowed.

Toxicological Data

Quantitative toxicological data for this compound is limited. The available data is summarized in the table below. In the absence of extensive data, it is prudent to handle this chemical with a high degree of caution.

TestSpeciesRouteValueSource
LDLo (Lowest published lethal dose)RabbitOral500 mg/kg[6]

Due to the lack of comprehensive toxicity data for this compound, information from analogous compounds such as 1-Nitropropane is often used for preliminary risk assessment. For 1-Nitropropane, the oral LD50 in rats is in the range of 2000 - 5000 mg/kg.[7]

Occupational Exposure Limits

Currently, there are no specific Permissible Exposure Limits (PEL) from OSHA, Recommended Exposure Limits (REL) from NIOSH, or Threshold Limit Values (TLV) from ACGIH established for this compound. For the related compound, 1-Nitropropane, the following limits have been established and may provide guidance:

  • NIOSH REL: TWA 25 ppm (90 mg/m³)[1]

  • OSHA PEL: TWA 25 ppm (90 mg/m³)[1]

An Immediately Dangerous to Life or Health (IDLH) value has not been established for this compound. For 1-Nitropropane, the IDLH is 1000 ppm.[1]

Experimental Protocols

Standardized methods are crucial for the accurate assessment of chemical hazards. The following are summaries of key experimental protocols relevant to the safety data of this compound.

Flash Point Determination (ASTM D56)

Objective: To determine the flash point of volatile liquids with a flash point below 93°C (200°F) using a Tag Closed Cup Tester.[8][9]

Methodology:

  • A 50 mL sample of the liquid is placed in the test cup of the Tag Closed Tester.[10]

  • If necessary, the sample is pre-cooled to at least 10°C below the expected flash point.[11]

  • The sample is then heated at a slow, constant rate.[10]

  • An ignition source (a small flame) is passed over the cup at specified temperature intervals.[10][11]

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.[10][11]

  • The observed flash point is then corrected for barometric pressure.[11]

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

Objective: To determine the acute oral toxicity of a substance by identifying the dose that causes evident toxicity without causing mortality.[3][12]

Methodology:

  • Sighting Study: A preliminary study is conducted on single animals to determine the appropriate starting dose for the main study. Doses are selected from fixed levels of 5, 50, 300, and 2000 mg/kg.[3][6]

  • Main Study: Groups of at least 5 animals of a single sex (typically female rats) are dosed at the level determined from the sighting study.[3]

  • The substance is administered in a single dose by gavage. Animals are fasted prior to dosing.[12]

  • Animals are observed for a period of at least 14 days. Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior. Body weight is also recorded.[3]

  • The outcome (no effect, evident toxicity, or mortality) at a given dose determines the next step, which may involve dosing another group at a higher or lower fixed dose.[12]

  • The results are used to classify the substance according to the Globally Harmonised System (GHS) for chemical classification.[13]

Signaling Pathways and Toxicology

The toxicity of nitroalkanes is often linked to their metabolism. While a specific, detailed signaling pathway for this compound is not well-established, a plausible pathway can be inferred from the metabolism of similar nitroalkanes and the known effects of their metabolites. The primary metabolic pathway is believed to involve cytochrome P450 enzymes.

Proposed Metabolic Activation and Toxicity Pathway

The following diagram illustrates a potential pathway for the metabolic activation of this compound and the subsequent cellular stress.

Toxicity_Pathway cluster_metabolism Metabolic Activation cluster_stress Cellular Stress This compound This compound Butyraldehyde (B50154) Butyraldehyde This compound->Butyraldehyde Cytochrome P450 Nitrite (B80452) (NO2-) Nitrite (NO2-) This compound->Nitrite (NO2-) Cytochrome P450 Oxidative_Stress Oxidative Stress Butyraldehyde->Oxidative_Stress Nitrosative_Stress Nitrosative Stress Nitrite (NO2-)->Nitrosative_Stress Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Oxidative_Stress->Cellular_Damage Nitrosative_Stress->Cellular_Damage

Caption: Proposed metabolic pathway of this compound leading to cellular stress.

This pathway suggests that cytochrome P450 enzymes metabolize this compound to butyraldehyde and nitrite.[14] Butyraldehyde can induce oxidative stress, while nitrite is a key mediator of nitrosative stress.[15][16] Both oxidative and nitrosative stress can lead to cellular damage, including lipid peroxidation and DNA damage, which are underlying mechanisms of toxicity.[17][18]

Safety Precautions and Handling

Strict adherence to safety protocols is mandatory when working with this compound.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ignition Source Control: All sources of ignition must be strictly excluded from the work area. Use of intrinsically safe and explosion-proof equipment is recommended.

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential. The following are minimum requirements:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). It is important to consult the glove manufacturer's compatibility charts for specific breakthrough times.

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: If working outside of a fume hood or if there is a potential for exposure to exceed occupational exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.

The following diagram outlines the logical workflow for selecting appropriate PPE.

PPE_Selection Start Assess Hazards of This compound Flammability Flammability Hazard Start->Flammability Health_Hazard Health Hazard Start->Health_Hazard FR_Lab_Coat Flame-Retardant Lab Coat Flammability->FR_Lab_Coat Eye_Protection Chemical Goggles/ Face Shield Health_Hazard->Eye_Protection Gloves Chemical-Resistant Gloves Health_Hazard->Gloves Respirator NIOSH-Approved Respirator Health_Hazard->Respirator If ventilation is inadequate

Caption: Personal Protective Equipment (PPE) selection workflow for this compound.

Handling and Storage
  • Store in a cool, dry, well-ventilated area away from incompatible materials.

  • Keep containers tightly closed when not in use.

  • Take precautionary measures against static discharges.

Emergency Procedures

Accidental Release
  • Evacuate the area immediately.

  • Eliminate all ignition sources.

  • Ventilate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an absorbent, non-combustible material such as sand or earth.

  • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.

Fire
  • Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish small fires. For large fires, use water spray, fog, or alcohol-resistant foam.

  • Do not use a solid stream of water as it may scatter and spread the fire.

  • Cool fire-exposed containers with water spray.

First Aid
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give them water to drink. Seek immediate medical attention.

This guide is intended to provide essential safety information for handling this compound. It is imperative that all personnel are thoroughly trained on the specific hazards and procedures relevant to their work. Always consult the Safety Data Sheet (SDS) for the most current and detailed information before handling any chemical.

References

The Genesis of Modern Synthesis: A Technical Guide to the Historical Development of Nitroalkane Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroalkane chemistry, a cornerstone of modern organic synthesis, has a rich history stretching back to the late 19th century. The unique reactivity of the nitro group, a powerful electron-withdrawing moiety, has made nitroalkanes indispensable building blocks for the construction of complex molecules, including a wide array of pharmaceuticals and natural products. This technical guide provides an in-depth exploration of the historical milestones, key reactions, and experimental foundations that have shaped this critical field. We will delve into the core reactions that define nitroalkane chemistry—the Victor Meyer synthesis, the Henry (nitroaldol) reaction, the Nef reaction, and the Michael addition—providing detailed experimental protocols, quantitative data, and mechanistic insights to serve as a comprehensive resource for researchers and professionals in drug development.

The Dawn of Nitroalkanes: The Victor Meyer Synthesis (1872)

The journey into the vast landscape of nitroalkane chemistry began in 1872 with Victor Meyer's discovery of a general method for the synthesis of these compounds.[1] His eponymous reaction involves the nucleophilic substitution of alkyl halides with silver nitrite (B80452). This seminal discovery provided the first reliable access to a range of nitroalkanes, opening the door for the exploration of their chemical properties.

Experimental Protocol: Victor Meyer Synthesis of 1-Nitrobutane

A representative procedure for the Victor Meyer synthesis is as follows:

Reagents:

Procedure:

  • A mixture of 1-bromobutane and a slight excess of finely powdered silver nitrite is prepared in petroleum ether in a round-bottom flask fitted with a reflux condenser.

  • The mixture is gently heated under reflux for several hours.

  • After cooling, the precipitated silver bromide is removed by filtration.

  • The filtrate, containing a mixture of this compound and butyl nitrite, is carefully distilled to separate the products based on their different boiling points.

Note: The ambident nature of the nitrite ion leads to the formation of both the C-nitrated (nitroalkane) and O-nitrated (alkyl nitrite) products. The ratio of these products is influenced by factors such as the structure of the alkyl halide, the solvent, and the reaction temperature.

Quantitative Data for the Victor Meyer Reaction

The yields of the Victor Meyer reaction can be variable and are dependent on the substrate and reaction conditions.

Alkyl HalideProductSolventTemperatureYield (%)Reference
n-Amyl bromide1-Nitro-pentanePetroleum ether45–55°C66.6[2]
Ethyl iodideNitroethaneDiethyl etherRefluxVariable[3]
4-Nitrobenzyl bromide4-NitrotolueneWaterNot specified53[2]

Carbon-Carbon Bond Formation: The Henry (Nitroaldol) Reaction (1895)

Discovered by the Belgian chemist Louis Henry in 1895, the Henry reaction is a classic and versatile carbon-carbon bond-forming reaction.[4] It involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[4] This reaction, also known as the nitroaldol reaction, is of immense synthetic utility as the resulting products can be readily transformed into other valuable functional groups.[4]

Experimental Protocols

Reagents:

Procedure:

  • To a stirred solution of 2-nitropentane (1.2 equivalents) in anhydrous THF (0.5 M), add the aromatic aldehyde (1.0 equivalent).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DBU (0.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[5]

Reagents:

Procedure:

  • In a round-bottom flask, dissolve Cu(OAc)₂ (10 mol%) and the chiral bis(oxazoline) ligand (11 mol%) in ethanol (0.5 M).

  • Stir the mixture at room temperature for 1 hour to allow for complex formation.

  • Add the aromatic aldehyde (1.0 equivalent) to the catalyst solution.

  • Add nitromethane (1.5 equivalents) to the reaction mixture.

  • Cool the mixture to the desired temperature (e.g., 0 °C) and add triethylamine (1.2 equivalents).

  • Stir the reaction and monitor its progress by TLC.

  • Once the reaction is complete, concentrate the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.[5]

Quantitative Data for the Henry Reaction
NitroalkaneCarbonyl CompoundCatalyst/BaseSolventTemp. (°C)Yield (%)ee (%)Reference
Nitromethane4-NitrobenzaldehydeCu(II)/chiral bis(β-amino alcohol) ligandEthanol2396-[6]
Nitromethaneo-NitrobenzaldehydeChiral Cu(II) complexCH₂Cl₂/THFRT7877[7]
2-NitropentaneAromatic AldehydeDBUTHF0--[5]
Mechanistic Pathway of the Henry Reaction

The Henry reaction proceeds through a series of reversible steps.

Henry_Reaction cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Nitroalkane R₂CH-NO₂ Nitronate [R₂C=NO₂]⁻ Nitroalkane->Nitronate Base B: Base->Nitroalkane ConjugateAcid BH⁺ Nitronate2 [R₂C=NO₂]⁻ ConjugateAcid2 BH⁺ Carbonyl R'₂C=O Alkoxide R'₂C(O⁻)-C(R₂)NO₂ Carbonyl->Alkoxide Alkoxide2 R'₂C(O⁻)-C(R₂)NO₂ Nitronate2->Carbonyl Product R'₂C(OH)-C(R₂)NO₂ Alkoxide2->Product ConjugateAcid2->Alkoxide2 Base2 B:

Caption: Mechanism of the base-catalyzed Henry reaction.

Transformation of the Nitro Group: The Nef Reaction (1894)

Shortly before Henry's discovery, John Ulric Nef reported a method for the conversion of primary or secondary nitroalkanes into their corresponding aldehydes or ketones.[8][9] The Nef reaction involves the acid hydrolysis of a salt of a nitroalkane (a nitronate).[9] This transformation is synthetically powerful as it allows for the "umpolung" (polarity reversal) of the α-carbon of the nitroalkane, which initially acts as a nucleophile (in the Henry or Michael reactions) and is subsequently converted into an electrophilic carbonyl carbon.[1]

Experimental Protocol: Classical Nef Reaction

Reagents:

  • Nitroalkane (e.g., nitroethane, 2-nitropropane)

  • Sodium hydroxide (B78521) (NaOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Ice

Procedure:

  • Dissolve the nitroalkane (0.167 mol) in 150 mL of an aqueous solution containing sodium hydroxide (8 g).

  • Prepare an ice-cold mixture of concentrated sulfuric acid (25 mL) in water (160 mL) in a separate flask with efficient stirring.

  • Add the sodium nitronate solution dropwise to the cold acid mixture. Gas evolution (nitrous oxide) will be observed.

  • After the addition is complete, distill the mixture to isolate the aldehyde or ketone product.

  • The product can be quantified by its reaction with hydroxylamine (B1172632) hydrochloride.[10]

Caution: The original Nef protocol using concentrated sulfuric acid has been described as "violent."[9] Milder modifications using oxidizing or reducing agents have been developed.

Quantitative Data for the Nef Reaction
Nitroalkane SubstrateMethodReagentsSolventConditionsYield (%)Reference
NitroethaneClassicalNaOH, H₂SO₄, WaterWater0°C to RT80-85[10]
2-NitropropaneClassicalNaOH, H₂SO₄, WaterWater0°C to RT80-85[10]
1-Phenyl-1-nitroethaneClassicalKOH, H₂SO₄Water/Ether0°C~70[1]
2-NitrooctaneOxidativeKMnO₄, MgSO₄Water/DCM0°C, 15 min92[1]
NitrocyclohexaneOxidativeOxone, TBAHDCM/BufferRT, 2-4 h85-95[1]
2-Nitro-4-phenylbutaneReductiveaq. TiCl₃DMERT, 2 h90[1]
Mechanistic Pathway of the Nef Reaction

The Nef reaction proceeds via the formation of a nitronic acid intermediate.

Nef_Reaction cluster_step1 Step 1: Protonation cluster_step2 Step 2: Tautomerization & Protonation cluster_step3 Step 3: Nucleophilic Attack by Water cluster_step4 Step 4: Deprotonation & Rearrangement cluster_step5 Step 5: Decomposition to Products Nitronate [R₂C=NO₂]⁻ Na⁺ NitronicAcid R₂C=N(OH)O Nitronate->NitronicAcid H_plus H⁺ H_plus->Nitronate NitronicAcid2 R₂C=N(OH)O IminiumIon [R₂C=N(OH)₂]⁺ NitronicAcid2->IminiumIon H_plus2 H⁺ H_plus2->NitronicAcid2 IminiumIon2 [R₂C=N(OH)₂]⁺ Intermediate1 R₂C(OH₂⁺)-N(OH)₂ IminiumIon2->Intermediate1 Water H₂O Water->IminiumIon2 Intermediate2 R₂C(OH)-N(OH)₂ Intermediate3 R₂C=O + [H₂N(OH)₂]⁺ Intermediate2->Intermediate3 -H⁺ Intermediate4 R₂C=O + [H₂N(OH)₂]⁺ Products R₂C=O + N₂O + H₂O Intermediate4->Products

Caption: Simplified mechanism of the classical Nef reaction.

Conjugate Addition: The Michael Addition of Nitroalkanes

The Michael addition, named after Arthur Michael, is a versatile reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Nitroalkanes, with their acidic α-protons, are excellent Michael donors. The 1,4-addition of a nitronate anion to a Michael acceptor provides a powerful method for carbon chain elongation and the synthesis of 1,5-dicarbonyl compounds (after a subsequent Nef reaction) or γ-nitro ketones.

Experimental Protocol: Michael Addition of a Nitroalkane to an Acrylic Compound

Reagents:

  • Nitroalkane

  • Acrylic compound (e.g., acrylonitrile, methyl acrylate)

  • Sodium hydroxide (NaOH)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) chloride)

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Add the nitroalkane (30 mmol) and the acrylic compound (20 mmol) to a 0.025 M aqueous solution of NaOH (50 mL) containing a catalytic amount of a phase-transfer catalyst.

  • For a biphasic system, use a mixture of water and dichloromethane.

  • Stir the mixture vigorously at room temperature for 1-24 hours.

  • After the reaction is complete (monitored by TLC), saturate the aqueous phase with NaCl.

  • Extract the organic phase with diethyl ether, dry over sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography on silica gel.[11]

Quantitative Data for the Michael Addition of Nitroalkanes
NitroalkaneMichael AcceptorBase/CatalystSolventTime (h)Yield (%)Reference
NitromethaneAcrylonitrileNaOH / TBACWater/CH₂Cl₂175[11]
NitroethaneAcrylonitrileNaOH / TBACWater/CH₂Cl₂185[11]
2-NitropropaneMethyl acrylateNaOHWater2425[11]
Mechanistic Pathway of the Michael Addition

The Michael addition of a nitroalkane is a conjugate addition reaction.

Michael_Addition cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation Nitroalkane R₂CH-NO₂ Nitronate [R₂C=NO₂]⁻ Nitroalkane->Nitronate Base B: Base->Nitroalkane Nitronate2 [R₂C=NO₂]⁻ Acceptor H₂C=CH-COR' Enolate [R₂C(NO₂)-CH₂-CH=C(O⁻)R'] Acceptor->Enolate Enolate2 [R₂C(NO₂)-CH₂-CH=C(O⁻)R'] Nitronate2->Acceptor Product R₂C(NO₂)-CH₂-CH₂-COR' Enolate2->Product ProtonSource BH⁺ ProtonSource->Enolate2

Caption: Mechanism of the Michael addition of a nitroalkane.

Conclusion and Future Outlook

From the initial synthesis by Victor Meyer to the development of powerful carbon-carbon bond-forming reactions by Henry and Michael, and the versatile transformations enabled by the Nef reaction, the historical development of nitroalkane chemistry has provided an ever-expanding toolkit for organic synthesis. These foundational reactions have been continuously refined and adapted, with modern iterations focusing on asymmetric catalysis to control stereochemistry, a critical aspect in drug development. The unique reactivity of the nitro group continues to be exploited in the synthesis of complex natural products and novel therapeutic agents. As the demand for more efficient and selective synthetic methods grows, the rich history of nitroalkane chemistry will undoubtedly continue to inspire new discoveries and innovations in the field.

References

theoretical calculations of 1-Nitrobutane electronic structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Calculations of 1-Nitrobutane's Electronic Structure

Introduction to the Computational Study of this compound

This compound (C₄H₉NO₂) is a nitroalkane compound with applications in organic synthesis as a precursor for amines and in the creation of more complex carbon skeletons through reactions like the Henry reaction.[1] The reactivity and properties of this compound are significantly influenced by its electronic structure, particularly the electron-withdrawing nature of the nitro group.[1] Computational chemistry and quantum chemical calculations have become indispensable tools for elucidating the molecular structure, conformational landscape, and electronic properties of such molecules.[1]

Theoretical methods, most notably Density Functional Theory (DFT), are employed to solve approximations of the Schrödinger equation, providing insights into electron distribution, molecular energy, and preferred geometries.[1] For a flexible molecule like this compound, conformational analysis is a critical first step to identify the various spatial arrangements (conformers) and their relative stabilities.[1] This guide provides a technical overview of the theoretical methods, key electronic properties derived from calculations, and the experimental protocols used to validate these computational findings.

Theoretical Methodologies in the Study of this compound

The theoretical investigation of this compound's electronic structure involves a multi-step computational approach to ensure accuracy and a comprehensive understanding of its behavior.

1. Conformational Analysis: Due to the rotational freedom around its single bonds, this compound can exist in multiple conformations. Conformational analysis is the study of the energetics of these different rotamers.[2] This process is crucial for identifying the most stable, low-energy conformers that are most likely to be present under experimental conditions.[3] The initial exploration of the potential energy surface can be performed using less computationally expensive methods like molecular mechanics or semi-empirical methods, followed by higher-level quantum mechanical optimizations on the most promising candidates.[3]

2. Quantum Chemical Calculations: Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic properties of molecules.[1]

  • Density Functional Theory (DFT): This is a widely used method for studying nitroalkanes.[1] It has been successfully used to interpret the photoelectron spectra of the this compound anion through Franck-Condon simulations.[4][5][6] DFT calculations are also employed to study reaction mechanisms, such as the decomposition pathways of nitroalkanes.[1]

  • Ab Initio Methods: While not explicitly detailed for this compound in the provided context, higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used for more accurate energy calculations, especially when benchmarking results.

The general workflow for these calculations is depicted in the diagram below.

Theoretical_Calculation_Workflow cluster_input Setup cluster_conformation Conformational Search cluster_qm Quantum Mechanical Calculations cluster_analysis Analysis node1 Define Molecular Geometry (Initial 3D Structure) node2 Perform Conformational Analysis (e.g., Molecular Mechanics) node1->node2 node3 Identify Low-Energy Conformers node2->node3 node4 Geometry Optimization (e.g., DFT) node3->node4 node5 Frequency Calculation (Confirm Minima & ZPE) node4->node5 node6 Single-Point Energy Calculation (Higher-Level Theory, optional) node5->node6 Refinement node7 Calculate Electronic Properties (Orbitals, AEA, VDE, Dipole Moment, etc.) node5->node7 node6->node7 node8 Analysis & Visualization of Results (Spectra, Molecular Orbitals) node7->node8

Caption: A general workflow for the theoretical calculation of a molecule's electronic structure.

Key Electronic and Physicochemical Properties

Theoretical calculations, validated by experimental data, provide quantitative values for several key electronic properties of this compound.

Table 1: Calculated and Experimental Electronic Properties of the this compound Anion

PropertyValueMethod
Adiabatic Electron Affinity (AEA)240 ± 6 meVExperimental (Photoelectron Spectroscopy)[4][5][6]
Vertical Detachment Energy (VDE)0.88 ± 0.05 eVExperimental (Photoelectron Spectroscopy)[4][5][6]

Table 2: Gas Phase Ionization Energy of this compound

PropertyValueMethod
Ionization Energy10.71 ± 0.01 eVExperimental (Photoelectron Spectroscopy)[7]

Table 3: General Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₄H₉NO₂[8][9][10]
Molecular Weight103.12 g/mol [8][10]
Dipole Moment3.59 D[10]

Experimental Protocols for Validation

Experimental techniques are essential for validating the results of theoretical calculations. For the this compound anion, photoelectron spectroscopy has been a key experimental method.[4][5][6]

Methodology: Low-Energy Velocity Map Photoelectron Imaging

  • Anion Generation: The this compound anions are typically generated in a supersonic expansion source. A precursor gas mixture is passed through a pulsed nozzle, and low-energy electrons are used to form the anions.

  • Ion Trapping and Mass Selection: The generated ions are guided into a radiofrequency ion trap where they are cooled and thermalized. A mass spectrometer is then used to select only the this compound anions for the experiment.

  • Photodetachment: The mass-selected anions are irradiated with a laser beam of a specific photon energy. This energy is sufficient to detach the excess electron from the anion.

  • Electron Energy Analysis: The kinetic energies of the photodetached electrons are measured using a velocity map imaging (VMI) spectrometer. The VMI projects electrons of the same kinetic energy onto a detector at the same radius from the center, creating an image that can be analyzed to produce a photoelectron spectrum (a plot of electron counts versus electron binding energy).[4][6]

  • Data Interpretation:

    • The Adiabatic Electron Affinity (AEA) is determined from the energy difference between the ground vibrational state of the neutral molecule and the ground vibrational state of the anion.[4]

    • The Vertical Detachment Energy (VDE) corresponds to the energy difference at the geometry of the anion, which is typically the maximum of the most intense peak in the photoelectron spectrum.[4]

    • The resulting experimental spectra are then compared with Franck-Condon simulations based on DFT calculations to aid in the assignment of vibrational features and to validate the accuracy of the theoretical model.[4][5][6]

References

An In-depth Technical Guide on the Environmental Fate and Degradation of 1-Nitrobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Nitrobutane, a nitroalkane of interest in various chemical syntheses, presents a unique profile regarding its environmental fate and degradation. This technical guide provides a comprehensive overview of its behavior in different environmental compartments, including soil, water, and air. The document details the primary degradation pathways—biodegradation, atmospheric oxidation, hydrolysis, and photodegradation—supported by available quantitative data, detailed experimental protocols for assessing these processes, and visual representations of key pathways and workflows. While specific experimental degradation rates for this compound are not extensively documented in current literature, this guide synthesizes available data for this compound and structurally related compounds to provide a robust understanding of its environmental persistence and transformation. All quantitative data are summarized for clear comparison, and detailed experimental methodologies are provided to guide further research.

Physicochemical Properties of this compound

A substance's environmental transport and partitioning are largely governed by its physicochemical properties. The following table summarizes key properties for this compound.

PropertyValueReference
Molecular Formula C₄H₉NO₂[1][2]
Molecular Weight 103.12 g/mol [1][2]
CAS Number 627-05-4[1][2]
Boiling Point 152 °C[3]
Melting Point -81 °C[3]
Density 0.971 g/mL at 20 °C[3]
Water Solubility Slightly soluble[3]
Vapor Pressure 4.9 hPa at 20 °C
Log K_ow_ (Octanol-Water Partition Coefficient) 1.33
Henry's Law Constant 1.2 x 10⁻⁵ atm·m³/mol at 25 °C

Environmental Fate and Degradation Pathways

The environmental persistence of this compound is determined by a combination of biotic and abiotic degradation processes. This section explores the primary pathways through which this compound is transformed in the environment.

Biodegradation

The microbial breakdown of this compound is a critical process in its environmental removal. While specific kinetic data for this compound is scarce, the biodegradation of nitroaromatic compounds and n-alkanes has been extensively studied, providing insights into plausible pathways.[4][5] Microorganisms have evolved diverse strategies to utilize these compounds as sources of carbon, nitrogen, and energy.[5]

Proposed Biodegradation Pathway:

The biodegradation of this compound is likely initiated by one of two primary enzymatic actions:

  • Oxidative Denitrification: Monooxygenase or dioxygenase enzymes can catalyze the removal of the nitro group as nitrite (B80452).[4] For this compound, this would likely lead to the formation of butanal.

  • Reductive Pathway: Nitroreductase enzymes can reduce the nitro group to a hydroxylamino group, which can be further transformed.[4]

The resulting intermediates, such as butanal or butan-1-amine, are then expected to enter central metabolic pathways and be further mineralized to carbon dioxide and water.

Biodegradation_Pathway This compound This compound Butanal Butanal This compound->Butanal Monooxygenase/ Dioxygenase Butan-1-amine Butan-1-amine This compound->Butan-1-amine Nitroreductase Central Metabolism Central Metabolism Butanal->Central Metabolism Butan-1-amine->Central Metabolism CO2 + H2O CO2 + H2O Central Metabolism->CO2 + H2O

Proposed Biodegradation Pathways of this compound

Quantitative Biodegradation Data:

Atmospheric Oxidation

In the atmosphere, the primary degradation pathway for this compound is expected to be its reaction with photochemically produced hydroxyl (•OH) radicals.[7] This reaction initiates a cascade of oxidation processes that ultimately lead to the compound's removal from the gas phase.

Quantitative Atmospheric Oxidation Data:

ParameterValueReference
Rate Constant for reaction with •OH radicals 1.50 x 10⁻¹² cm³/molecule·sec[1]
Estimated Atmospheric Half-life ~8.8 daysCalculated

Calculation of Atmospheric Half-life: The atmospheric half-life (t₁/₂) can be estimated using the following equation: t₁/₂ = ln(2) / (k_OH_ * [OH]) Where:

  • k_OH_ is the rate constant for the reaction with hydroxyl radicals.

  • [OH] is the average atmospheric concentration of hydroxyl radicals (assumed to be 5 x 10⁵ molecules/cm³).

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For primary nitroalkanes like this compound, hydrolysis can occur under acidic conditions via the Nef reaction to yield an aldehyde (butyraldehyde) and nitrous oxide.[8] However, under environmentally relevant neutral pH conditions, the rate of hydrolysis for simple nitroalkanes is generally considered to be very slow.[9]

Quantitative Hydrolysis Data:

Specific experimental data for the hydrolysis rate constant of this compound at neutral pH is not available in the reviewed literature. For many pesticides, hydrolysis is significantly influenced by pH, with greater stability often observed around neutral pH.[9]

Photodegradation

Photodegradation involves the breakdown of a chemical by light energy. For nitroalkanes, the primary photochemical process is the homolytic cleavage of the carbon-nitrogen bond, leading to the formation of alkyl and nitrite (NO₂) radicals.[8] These reactive species can then undergo further reactions. Irradiation of primary nitroalkanes in organic solvents has been shown to yield amides and lactams through hydrogen abstraction reactions.[8]

Proposed Photodegradation Pathway:

Photodegradation_Pathway This compound This compound Excited this compound Excited this compound This compound->Excited this compound hν (Light) Butyl Radical Butyl Radical Excited this compound->Butyl Radical Nitrite Radical (NO2) Nitrite Radical (NO2) Excited this compound->Nitrite Radical (NO2) Further Reactions Further Reactions Butyl Radical->Further Reactions Nitrite Radical (NO2)->Further Reactions

Proposed Initial Steps of this compound Photodegradation

Quantitative Photodegradation Data:

Mobility and Partitioning in the Environment

The movement of this compound between different environmental compartments is a key aspect of its overall fate.

Soil Adsorption

The tendency of a chemical to bind to soil particles is quantified by the soil adsorption coefficient (K_oc_). A high K_oc_ value indicates strong binding and low mobility, while a low K_oc_ suggests greater mobility in the soil.[11]

Quantitative Soil Adsorption Data:

ParameterValueMethod
Log K_oc_ ~1.5 - 2.0Estimated from Log K_ow_

Estimation of K_oc_: The K_oc_ can be estimated from the octanol-water partition coefficient (Log K_ow_) using various quantitative structure-activity relationship (QSAR) models. Given the Log K_ow_ of 1.33 for this compound, its K_oc_ is expected to be relatively low, suggesting moderate to high mobility in soil.

Experimental Protocols

This section provides detailed methodologies for key experiments used to determine the environmental fate parameters of this compound.

Biodegradation: OECD 301 - Ready Biodegradability

The OECD 301 guideline offers several methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[12] The "CO₂ Evolution Test" (OECD 301B) is a common choice.[13]

Experimental Workflow (OECD 301B):

OECD_301B_Workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis Mineral Medium Mineral Medium Test Flasks Test Flasks Mineral Medium->Test Flasks Blank Flasks Blank Flasks Mineral Medium->Blank Flasks Reference Flasks Reference Flasks Mineral Medium->Reference Flasks Inoculum (Activated Sludge) Inoculum (Activated Sludge) Inoculum (Activated Sludge)->Test Flasks Inoculum (Activated Sludge)->Blank Flasks Inoculum (Activated Sludge)->Reference Flasks Test Substance (this compound) Test Substance (this compound) Test Substance (this compound)->Test Flasks Reference Substance Reference Substance Reference Substance->Reference Flasks CO2 Measurement CO2 Measurement Test Flasks->CO2 Measurement Blank Flasks->CO2 Measurement Reference Flasks->CO2 Measurement Calculate % Biodegradation Calculate % Biodegradation CO2 Measurement->Calculate % Biodegradation

Workflow for OECD 301B Ready Biodegradability Test

Methodology:

  • Preparation: A mineral medium containing the test substance (this compound) at a known concentration is inoculated with a small amount of microorganisms from a source like activated sludge from a sewage treatment plant.[13]

  • Incubation: The mixture is incubated under aerobic conditions in the dark or diffuse light at a constant temperature (e.g., 20-25°C) for 28 days.[12]

  • CO₂ Measurement: The carbon dioxide produced from the microbial respiration is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration or with an inorganic carbon analyzer.[13]

  • Calculation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂), after correcting for the CO₂ produced in a blank control (inoculum only).[12] A substance is considered readily biodegradable if it reaches a pass level of >60% ThCO₂ within a 10-day window during the 28-day test.[12]

Soil Adsorption/Desorption: OECD 106 - Batch Equilibrium Method

This method determines the adsorption and desorption of a substance on different soil types to estimate its mobility.[12][14]

Experimental Workflow (OECD 106):

OECD_106_Workflow cluster_prep Preparation cluster_adsorption Adsorption Phase cluster_desorption Desorption Phase Soil Samples Soil Samples Mix Soil and Solution Mix Soil and Solution Soil Samples->Mix Soil and Solution Test Solution (this compound) Test Solution (this compound) Test Solution (this compound)->Mix Soil and Solution Equilibrate (Shake) Equilibrate (Shake) Mix Soil and Solution->Equilibrate (Shake) Centrifuge/Filter Centrifuge/Filter Equilibrate (Shake)->Centrifuge/Filter Analyze Aqueous Phase Analyze Aqueous Phase Centrifuge/Filter->Analyze Aqueous Phase Remove Supernatant Remove Supernatant Centrifuge/Filter->Remove Supernatant For Desorption Calculate Kd and Koc Calculate Kd and Koc Analyze Aqueous Phase->Calculate Kd and Koc Add Fresh Solution Add Fresh Solution Remove Supernatant->Add Fresh Solution Add Fresh Solution->Equilibrate (Shake)

Workflow for OECD 106 Soil Adsorption/Desorption Test

Methodology:

  • Preparation: A series of vessels are prepared with known amounts of soil and a solution of this compound in 0.01 M CaCl₂ at various concentrations.[8]

  • Adsorption: The vessels are agitated for a predetermined equilibrium time. The solid and liquid phases are then separated by centrifugation.[15]

  • Analysis: The concentration of this compound in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.[15]

  • Calculation: The adsorption coefficient (K_d_) is calculated as the ratio of the concentration in the soil to the concentration in the water at equilibrium. The K_oc_ is then calculated by normalizing K_d_ to the organic carbon content of the soil.[12]

  • Desorption (Optional): After the adsorption phase, the supernatant is replaced with a fresh solution without the test substance, and the process is repeated to determine the desorption characteristics.

Analytical Methods

Accurate quantification of this compound in environmental matrices is essential for fate and transport studies.

Sample Preparation
  • Water Samples: For trace analysis, pre-concentration techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are typically employed.[15][16]

  • Soil and Sediment Samples: Extraction is commonly performed using an organic solvent (e.g., acetonitrile, methanol, or acetone) with techniques like sonication, Soxhlet extraction, or accelerated solvent extraction (ASE).[17] The extract is then cleaned up and concentrated before analysis.

Analytical Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like this compound.[1][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV) can also be used for the analysis of this compound, particularly for non-volatile degradation products.[18]

Conclusion

This compound is expected to exhibit moderate persistence in the environment. Its primary degradation pathway in the atmosphere is oxidation by hydroxyl radicals. In soil and water, biodegradation is likely the most significant removal process, although specific rates are not well-documented. Its mobility in soil is predicted to be moderate to high based on its estimated K_oc_. Hydrolysis is not expected to be a significant degradation pathway under typical environmental conditions. Further experimental studies are required to determine precise degradation rates and to fully elucidate the biodegradation and photodegradation pathways of this compound. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such research.

References

The Genesis of 1-Nitrobutane: A Technical Guide to its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the discovery and initial characterization of 1-nitrobutane, a foundational C-nitro compound. The document details the seminal synthetic methodologies, specifically the Victor Meyer reaction, and outlines the early physical and chemical property assessments. Experimental protocols, key reaction pathways, and quantitative data are presented to offer a thorough understanding of this versatile chemical building block for professionals in research and development.

Discovery and Historical Context

The discovery of aliphatic nitro compounds, including this compound, is intrinsically linked to the pioneering work of Victor Meyer in the 19th century. In 1872, Meyer reported the first general and reliable method for the synthesis of nitroalkanes through the reaction of alkyl iodides with silver nitrite (B80452).[1] This groundbreaking discovery, now known as the Victor Meyer reaction, opened the door to the systematic study of this new class of organic compounds.[1][2] While the exact date for the first synthesis of this compound is not explicitly documented as a singular event, it was among the early nitroalkanes prepared and characterized following the establishment of this synthetic route.[2][3]

The significance of Meyer's work lies in the introduction of the nitro group as a functional moiety in aliphatic chemistry, which had previously been primarily associated with aromatic compounds. The unique electronic nature of the nitro group, with its strong electron-withdrawing properties, imparts distinct reactivity to the attached alkyl chain, making these compounds valuable intermediates in organic synthesis.[4]

Physicochemical Properties

The initial characterization of this compound involved the determination of its fundamental physical and chemical properties. It is described as a colorless liquid with a slightly sweet odor.[5] The compound is slightly soluble in water but soluble in many organic solvents.[5][6] A summary of its key quantitative properties is provided in Table 1.

PropertyValue
Molecular Formula C₄H₉NO₂
Molecular Weight 103.12 g/mol
Boiling Point 152-153 °C at 760 mmHg
Melting Point -81 °C
Density 0.973 g/mL at 25 °C
Refractive Index (n20/D) 1.410
Flash Point 44 °C (closed cup)
Water Solubility Slightly soluble[7]
Vapor Pressure 3.79 mmHg[8]

Seminal Synthetic Methodologies

The primary route for the synthesis of this compound during the early period of its study was the Victor Meyer reaction. This reaction involves the nucleophilic substitution of a haloalkane with a nitrite salt.

The Victor Meyer Reaction

The Victor Meyer reaction typically employs silver nitrite (AgNO₂) reacting with a primary alkyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane).[4] The use of silver nitrite is crucial as it favors the formation of the C-nitro compound (nitroalkane) over the isomeric O-nitro compound (alkyl nitrite), which is a common byproduct due to the ambident nature of the nitrite ion.[4][9] The reaction is generally performed in a solvent like petroleum ether at elevated temperatures.[2]

The mechanism involves a nucleophilic attack from the nitrite ion on the alkyl halide. The preference for C-alkylation with silver nitrite versus O-alkylation with sodium nitrite is a classic topic in organic chemistry, often attributed to the degree of covalent character in the metal-nitrite bond and solvation effects.

victor_meyer_reaction cluster_products Products R_X 1-Halobutane (CH₃CH₂CH₂CH₂-X) Nitrobutane This compound R_X->Nitrobutane C-Attack (Major) AlkylNitrite Butyl Nitrite (Byproduct) R_X->AlkylNitrite O-Attack (Minor) AgNO2 Silver Nitrite (AgNO₂) experimental_workflow start Start prep_agno2 Prepare Dry Silver Nitrite start->prep_agno2 mix_reagents Combine 1-Bromobutane and Silver Nitrite in Flask prep_agno2->mix_reagents rt_reaction React at Room Temp (2 hours) mix_reagents->rt_reaction steam_bath Heat on Steam Bath (4 hours) rt_reaction->steam_bath oil_bath Heat in Oil Bath (110°C) (8 hours) steam_bath->oil_bath distill Distill the Mixture oil_bath->distill collect Collect Fraction (149-151°C) distill->collect end_product Pure this compound collect->end_product henry_reaction cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Nitrobutane This compound Nitronate Nitronate Anion (Nucleophile) Nitrobutane->Nitronate + Base Base Base (B:) Aldehyde Aldehyde/Ketone (R-CHO) Nitronate->Aldehyde Attack Nitro_Alcohol β-Nitro Alcohol (Product) Aldehyde->Nitro_Alcohol

References

The Role of 1-Nitrobutane as a Precursor in Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nitrobutane, a versatile C4 building block, serves as a pivotal precursor in a multitude of organic transformations. Its rich chemistry, stemming from the electron-withdrawing nature of the nitro group, allows for the facile formation of carbon-carbon and carbon-nitrogen bonds, rendering it an invaluable tool in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the role of this compound in organic synthesis, with a focus on its application in key reactions such as the Nef, Henry, and Michael reactions, as well as its reduction to butylamine (B146782) and its utility in the synthesis of heterocyclic compounds. This document aims to be a practical resource for researchers by providing detailed experimental protocols, quantitative data, and mechanistic insights for leveraging this compound in their synthetic endeavors.

Introduction

This compound (C₄H₉NO₂) is a colorless liquid that has garnered significant attention in organic synthesis due to the versatile reactivity of the nitro group. The strong electron-withdrawing effect of the nitro group acidifies the α-protons, enabling the formation of a nitronate anion. This anion acts as a potent nucleophile, participating in a variety of bond-forming reactions. Furthermore, the nitro group itself can be transformed into other valuable functional groups, most notably an amine via reduction or a carbonyl group through the Nef reaction. These transformations open up synthetic pathways to a diverse array of molecular architectures.

This guide will delve into the core synthetic applications of this compound, providing detailed methodologies and quantitative data to aid in the practical application of these reactions in a laboratory setting.

Key Synthetic Transformations of this compound

Reduction of this compound to Butylamine

The reduction of the nitro group to a primary amine is one of the most fundamental and widely used transformations of this compound. Butylamine is an important industrial chemical and a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Various reducing agents can be employed for this conversion, with catalytic hydrogenation being a common and efficient method.

Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

  • Catalyst Preparation: In a fume hood, carefully wash Raney Nickel (5 g) with distilled water (3 x 50 mL) and then with absolute ethanol (B145695) (3 x 50 mL) by decantation.

  • Reaction Setup: To a solution of this compound (10.3 g, 0.1 mol) in absolute ethanol (100 mL) in a high-pressure autoclave, add the prepared Raney Nickel catalyst.

  • Hydrogenation: Seal the autoclave and purge with nitrogen gas before introducing hydrogen gas to a pressure of 10-12 bars.[2]

  • Reaction Conditions: Heat the mixture to 50-60°C and stir vigorously. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain butylamine. Further purification can be achieved by distillation.

CatalystReducing AgentSolventTemperature (°C)Pressure (bar)Yield (%)Reference
Raney NickelH₂Methanol (B129727)RT10High[2]
Pd/CH₂EthanolRT1>99[3]
Sn/HCl--Reflux-Good[3]
Fe/HCl--Reflux-Good[3]
LiAlH₄-EtherReflux-Good[3]

Table 1: Quantitative Data for the Reduction of this compound to Butylamine

Logical Workflow for the Reduction of this compound

G This compound This compound Butylamine Butylamine This compound->Butylamine Reduction Reducing_Agent Reducing Agent (e.g., H₂/Catalyst, Metal/Acid) Reducing_Agent->Butylamine

Caption: General workflow for the reduction of this compound to butylamine.

The Nef Reaction: Conversion to Butanal

The Nef reaction is a powerful method for converting a primary nitroalkane into an aldehyde. This transformation involves the hydrolysis of the corresponding nitronate salt under acidic conditions. For this compound, the Nef reaction yields butanal, a valuable C4 aldehyde.[4][5]

Experimental Protocol: Nef Reaction of this compound

  • Nitronate Formation: In a round-bottom flask, dissolve this compound (10.3 g, 0.1 mol) in methanol (50 mL). Cool the solution to 0°C in an ice bath. Slowly add a solution of sodium hydroxide (B78521) (4.0 g, 0.1 mol) in water (10 mL) with vigorous stirring. Continue stirring at 0°C for 1 hour.

  • Acid Hydrolysis: In a separate flask, cool a solution of 4M sulfuric acid (100 mL) to 0°C. Slowly add the pre-formed nitronate solution to the cold acid with vigorous stirring, maintaining the temperature below 5°C.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Extract the reaction mixture with diethyl ether (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation at atmospheric pressure to obtain butanal.

BaseAcidSolventTemperature (°C)Yield (%)Reference
NaOHH₂SO₄Water/Methanol0 to RT~80-85[4]
KOHHClWater/Ethanol0 to RTModerate[5]

Table 2: Quantitative Data for the Nef Reaction of this compound

Signaling Pathway for the Nef Reaction

G This compound This compound Nitronate_Anion Nitronate Anion This compound->Nitronate_Anion Deprotonation Base Base (e.g., NaOH) Base->Nitronate_Anion Nitronic_Acid Nitronic Acid Nitronate_Anion->Nitronic_Acid Protonation Acid Acid (H⁺) Acid->Nitronic_Acid Protonated_Nitronic_Acid Protonated Nitronic Acid Nitronic_Acid->Protonated_Nitronic_Acid Protonation Intermediate Tetrahedral Intermediate Protonated_Nitronic_Acid->Intermediate + H₂O Butanal Butanal Intermediate->Butanal - H₃O⁺, - NOH N2O N₂O + H₂O G This compound This compound Nitronate_Anion Nitronate Anion This compound->Nitronate_Anion Deprotonation Base Base Base->Nitronate_Anion Alkoxide β-Nitro Alkoxide Nitronate_Anion->Alkoxide Nucleophilic Attack Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Alkoxide Beta_Nitro_Alcohol β-Nitro Alcohol Alkoxide->Beta_Nitro_Alcohol Protonation Proton_Source Proton Source (H⁺) Proton_Source->Beta_Nitro_Alcohol G Start Start Deprotonation Deprotonate this compound with Base Start->Deprotonation Addition Add α,β-Unsaturated Carbonyl Deprotonation->Addition Reaction Stir at RT Addition->Reaction Workup Neutralize and Extract Reaction->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product G 1,4-Butanediol 1,4-Butanediol Cyclization Reductive Amination/ Cyclization 1,4-Butanediol->Cyclization n-Butylamine n-Butylamine n-Butylamine->Cyclization Catalyst CuNiPd/ZSM-5 Catalyst->Cyclization N-Butylpyrrolidine N-Butylpyrrolidine Cyclization->N-Butylpyrrolidine

References

fundamental reaction mechanisms involving 1-Nitrobutane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 1-Nitrobutane

This guide provides a comprehensive overview of the core reaction mechanisms involving this compound, a versatile nitroalkane in organic synthesis. The unique reactivity imparted by the electron-withdrawing nitro group makes this compound a valuable precursor for a variety of functional groups and carbon-carbon bond formations. This document is intended for researchers, scientists, and professionals in drug development, offering detailed mechanistic insights, experimental protocols, and quantitative data for key transformations.

Acidity and Nitronate Anion Formation

The foundational principle of this compound's reactivity is the acidity of the α-hydrogens (the hydrogens on the carbon adjacent to the nitro group). The potent electron-withdrawing nature of the nitro group significantly lowers the pKa of these protons, allowing for their abstraction by a base. This deprotonation results in the formation of a resonance-stabilized carbanion known as a nitronate anion.[1] This anion is a powerful nucleophile and serves as the key intermediate for several fundamental reactions, including the Nef, Henry, and Michael reactions.

The formation of the nitronate is a reversible equilibrium, with the position of the equilibrium depending on the strength of the base used. Strong bases, such as alkali metal hydroxides or alkoxides, are typically employed to ensure complete formation of the nitronate salt.

Diagram 1. Formation of the this compound nitronate anion.

The Nef Reaction

The Nef reaction transforms a primary nitroalkane, such as this compound, into its corresponding aldehyde, butyraldehyde (B50154). The reaction proceeds in two main stages: first, the formation of the nitronate salt with a strong base, followed by hydrolysis under strong acidic conditions (typically pH < 1).[2][3] The acidic hydrolysis of the nitronate leads to the formation of the carbonyl compound and nitrous oxide (N₂O).[4] This reaction is a powerful tool for converting a carbon atom that was initially nucleophilic (as the nitronate) into an electrophilic carbonyl carbon.

Nef Reaction Mechanism

The mechanism begins with the protonation of the nitronate salt to form a nitronic acid. A second protonation yields an iminium ion intermediate. This electrophilic species is then attacked by water. A series of proton transfers and elimination of nitroxyl (B88944) (HNO), which dimerizes and decomposes to N₂O and water, affords the final aldehyde product.[4]

Nef_Reaction Nitronate Butane Nitronate [CH3CH2CH2CH=NO2]⁻ H_plus1 + H⁺ NitronicAcid Nitronic Acid H_plus2 + H⁺ IminiumIon Iminium Ion H2O + H₂O Adduct1 Tetrahedral Intermediate minus_H_plus1 - H⁺ Nitrosoalkanol 1-Nitroso-alkanol rearrangement Rearrangement & Elimination of HNO Oxonium Oxonium Ion minus_H_plus2 - H⁺ Butyraldehyde Butyraldehyde (Final Product) H_plus1->NitronicAcid H_plus2->IminiumIon H2O->Adduct1 minus_H_plus1->Nitrosoalkanol minus_H2O - H₂O minus_H_plus2->Butyraldehyde rearrangement->Oxonium

Diagram 2. Mechanism of the Nef Reaction for this compound.
Quantitative Data for the Nef Reaction

ReactantProductReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
1-NitroethaneAcetaldehyde1. NaOH2. H₂SO₄WaterRT-~70%[4]
1-NitropropanePropanal1. NaOEt2. H₂SO₄Ethanol (B145695)/Water< 0-63-68%Org. Syn. CV4, 844
This compoundButyraldehyde1. NaOH2. H₂SO₄Water< 51-280-85% (Typical)General Knowledge
Experimental Protocol: Nef Reaction of this compound

Objective: To synthesize butyraldehyde from this compound.

Materials:

Procedure:

  • Nitronate Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (e.g., 10.3 g, 0.1 mol) in methanol (50 mL). Cool the solution to 0°C in an ice bath.

  • Slowly add a pre-cooled solution of sodium hydroxide (4.4 g, 0.11 mol) in water (20 mL) to the stirred nitroalkane solution, maintaining the temperature below 10°C.

  • Continue stirring the mixture in the ice bath for 1 hour to ensure complete formation of the sodium nitronate salt.

  • Hydrolysis: In a separate, larger flask (e.g., 1 L), prepare a solution of 150 mL of water and add concentrated sulfuric acid (25 mL, ~0.45 mol) slowly while cooling in an ice-salt bath to keep the temperature below 10°C.

  • With vigorous stirring, add the cold nitronate salt solution dropwise to the cold sulfuric acid solution. The rate of addition should be controlled to maintain the reaction temperature below 5°C. A gas (N₂O) will evolve.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Isolation: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any residual acid, followed by a wash with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and carefully remove the solvent by distillation. Caution: Butyraldehyde is volatile (bp 74°C).

  • The crude butyraldehyde can be purified by fractional distillation.

The Henry (Nitroaldol) Reaction

Discovered by Louis Henry in 1895, the Henry reaction is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[5] The nitronate anion of this compound acts as a nucleophile, attacking the carbonyl carbon to form a β-nitro alcohol.[6] This reaction is highly valuable as the resulting products can be readily converted into other important functional groups, such as β-amino alcohols (via reduction of the nitro group) or nitroalkenes (via dehydration).[5]

Henry Reaction Mechanism

The reaction is initiated by the base-catalyzed deprotonation of this compound to form the nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting β-nitro alkoxide intermediate is subsequently protonated by the conjugate acid of the base (or upon workup) to yield the final β-nitro alcohol product. All steps of the Henry reaction are reversible.[5]

Henry_Reaction Nitrobutane This compound Base Base (B⁻) Nitrobutane->Base Nitronate Nitronate Anion Aldehyde Aldehyde (R-CHO) Nitronate->Aldehyde ConjAcid1 BH Alkoxide β-Nitro Alkoxide Aldehyde->Alkoxide Nucleophilic Attack ConjAcid2 BH Alkoxide->ConjAcid2 NitroAlcohol β-Nitro Alcohol (Final Product) Base->Nitronate Deprotonation ConjAcid2->NitroAlcohol Protonation Protonation Protonation

Diagram 3. Mechanism of the Henry Reaction.
Quantitative Data for the Henry Reaction

NitroalkaneCarbonylBase/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
NitromethaneBenzaldehyde (B42025)Cu(OAc)₂ / LigandEthanolRT24-4866-99[7]
NitroethaneBenzaldehydePsTBAC / KOHH₂O/THFRT886[8]
1-NitropropaneHeptanalTBAFTHFRT287J. Org. Chem. 1999, 64, 4298-4303
NitromethaneVarious AldehydesSolid Base CatalystSolvent-free900.5-280-97[9]
Experimental Protocol: Henry Reaction of this compound with Benzaldehyde

Objective: To synthesize 1-phenyl-2-nitro-1-pentanol.

Materials:

  • This compound (1.2 eq)

  • Benzaldehyde (1.0 eq)

  • Potassium hydroxide (KOH) (catalytic amount)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), dilute

  • Ethyl acetate (B1210297) (EtOAc)

  • Water (deionized)

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (e.g., 5.3 g, 0.05 mol) and this compound (6.2 g, 0.06 mol) in ethanol (50 mL).

  • Cool the solution to 0°C in an ice bath.

  • Prepare a solution of KOH (0.28 g, 5 mmol) in ethanol (10 mL) and add it dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours to 24 hours.

  • Once the reaction is complete, cool the mixture back to 0°C and neutralize it by slowly adding dilute HCl until the pH is ~7.

  • Work-up and Isolation: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Add water (50 mL) to the residue and extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure to obtain the crude β-nitro alcohol.

  • The product can be purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.

Michael Addition

The Michael addition is a conjugate (1,4-) addition of a nucleophile to an α,β-unsaturated carbonyl compound. The nitronate anion of this compound is an excellent "Michael donor" (nucleophile).[10] This reaction is a powerful method for forming carbon-carbon bonds and is thermodynamically controlled.[10] The addition of the this compound anion to a "Michael acceptor" like an enone or an acrylate (B77674) results in a γ-nitro carbonyl compound.

Michael Addition Mechanism

Similar to the Henry reaction, the mechanism begins with the formation of the nitronate anion via deprotonation. The nitronate then attacks the β-carbon of the α,β-unsaturated system, forming a new carbon-carbon bond and a resonance-stabilized enolate intermediate. This enolate is then protonated (typically during work-up) to give the final 1,4-adduct.[11]

Michael_Addition Nitronate Nitronate Anion Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Nitronate->Acceptor Enolate Resonance-Stabilized Enolate Intermediate Acceptor->Enolate 1,4-Conjugate Addition Protonation + H⁺ Adduct γ-Nitro Carbonyl (Final Product) Protonation->Adduct Reduction_Pathway Nitrobutane This compound (R-NO₂) Reagent1 + H₂ / Catalyst Nitroso Nitrosobutane (R-N=O) Reagent2 + H₂ / Catalyst Hydroxylamine N-Butylhydroxylamine (R-NHOH) Reagent3 + H₂ / Catalyst Butanamine 1-Butanamine (R-NH₂) Reagent1->Nitroso Reagent2->Hydroxylamine Reagent3->Butanamine

References

Methodological & Application

Application Notes and Protocols for the Henry (Nitroaldol) Reaction Using 1-Nitrobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Henry, or nitroaldol, reaction is a classical and versatile carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2] This reaction is of significant interest in organic synthesis and drug development as the resulting β-nitro alcohol products are valuable intermediates that can be readily converted into other important functional groups, such as β-amino alcohols, α-nitro ketones, and nitroalkenes.[1][3] The use of higher-order nitroalkanes like 1-nitrobutane introduces the potential for creating new stereocenters, making stereoselective control a key aspect of this transformation. These application notes provide an overview of the use of this compound in the Henry reaction, including protocols for achieving diastereoselectivity and enantioselectivity.

Reaction Mechanism and Stereochemical Considerations

The Henry reaction is initiated by the deprotonation of the α-carbon of the nitroalkane by a base, forming a nitronate anion. This nucleophilic nitronate then attacks the carbonyl carbon of the aldehyde or ketone, leading to the formation of a β-nitro alkoxide. Subsequent protonation yields the final β-nitro alcohol product. All steps in the Henry reaction are reversible.[1]

When using this compound and a substituted aldehyde, two new stereocenters can be generated, leading to the formation of syn and anti diastereomers. The stereochemical outcome of the reaction is highly dependent on the catalyst, solvent, and reaction conditions employed. Chiral metal complexes and organocatalysts have been developed to control both the diastereoselectivity and enantioselectivity of the Henry reaction.[4][5]

Catalytic Systems for the Asymmetric Henry Reaction

A variety of catalytic systems have been successfully employed to achieve high diastereo- and enantioselectivity in the Henry reaction with substituted nitroalkanes. While specific examples with this compound are limited in the literature, catalysts proven effective with 1-nitropropane (B105015) are expected to show similar reactivity and selectivity.

Copper-Based Catalysts: Chiral copper complexes are widely used for asymmetric Henry reactions. For instance, copper(I) complexes with chiral tetrahydrosalen ligands have been shown to be efficient in catalyzing the reaction between aldehydes and higher-order nitroalkanes, favoring the formation of syn products with high enantiomeric purity.[5] Another example involves a chiral N,N'-dioxide/Cu(I) complex that promotes the formation of anti-β-nitroalcohols.[6]

Other Metal-Based Catalysts: Lanthanide and other transition metal complexes have also been utilized. For example, a Nd/Na/amide heterobimetallic catalyst has been shown to generate anti-1,2-nitro alkanols with good enantioselectivities and excellent diastereoselectivities.[4]

Organocatalysts: Chiral organic molecules, such as quinine (B1679958) derivatives and bifunctional thioureas, can also effectively catalyze the asymmetric Henry reaction.[1]

Data Presentation: Representative Results with Analogous Nitroalkanes

The following tables summarize typical results obtained in the asymmetric Henry reaction of aldehydes with 1-nitropropane, which can be considered indicative of the expected outcomes with this compound.

Table 1: Diastereo- and Enantioselective Henry Reaction with Aromatic Aldehydes and 1-Nitropropane

AldehydeCatalyst SystemSolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%) (major diastereomer)
BenzaldehydeCu(I)-tetrahydrosalenTHF-2024>90>20:1>95 (syn)
1-NaphthaldehydeCu(I)-tetrahydrosalenTHF-2024>90>20:1>95 (syn)
BenzaldehydeN,N'-dioxide/Cu(I)CH2Cl22548921:16.796 (anti)
4-ChlorobenzaldehydeN,N'-dioxide/Cu(I)CH2Cl22548951:12.597 (anti)

Data adapted from analogous reactions with 1-nitropropane and are intended to be representative.[5][6]

Experimental Protocols

The following are general protocols for performing the Henry reaction with this compound. These are based on established procedures for similar nitroalkanes and should be optimized for specific substrates and desired outcomes.

Protocol 1: General Procedure for the Base-Catalyzed Henry Reaction

This protocol describes a basic, non-stereoselective Henry reaction.

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (1.2 mmol)

  • Base (e.g., triethylamine, DBU, or potassium carbonate, 0.1 mmol)

  • Solvent (e.g., THF, CH2Cl2, or ethanol, 5 mL)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the aldehyde (1.0 mmol) in the chosen solvent (5 mL) at room temperature, add this compound (1.2 mmol).

  • Add the base (0.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired β-nitro alcohol.

Protocol 2: Asymmetric Henry Reaction for syn-Selective Products (Adapted from Cu(I)-tetrahydrosalen catalysis)

This protocol is adapted from procedures known to favor the formation of syn diastereomers with high enantioselectivity.[5]

Materials:

  • Chiral tetrahydrosalen ligand (0.055 mmol)

  • Copper(I) bromide-dimethyl sulfide (B99878) complex (0.05 mmol)

  • Aldehyde (1.0 mmol)

  • This compound (2.0 mmol)

  • Anhydrous tetrahydrofuran (B95107) (THF, 5 mL)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral tetrahydrosalen ligand (0.055 mmol) and copper(I) bromide-dimethyl sulfide complex (0.05 mmol) in anhydrous THF (3 mL).

  • Stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Add the aldehyde (1.0 mmol) to the catalyst solution.

  • Slowly add this compound (2.0 mmol) to the reaction mixture.

  • Stir the reaction at the same temperature for the required time (e.g., 24-48 hours), monitoring by TLC.

  • After the reaction is complete, quench with a saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the predominantly syn β-nitro alcohol.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis of the purified product.

Mandatory Visualizations

Henry_Reaction_Mechanism cluster_reactants Reactants This compound This compound Nitronate Anion Nitronate Anion This compound->Nitronate Anion Deprotonation Aldehyde Aldehyde Base Base beta-Nitro Alkoxide beta-Nitro Alkoxide Nitronate Anion->beta-Nitro Alkoxide Nucleophilic Attack beta-Nitro Alcohol beta-Nitro Alcohol beta-Nitro Alkoxide->beta-Nitro Alcohol Protonation

Caption: General mechanism of the base-catalyzed Henry reaction.

Experimental_Workflow A Reactant Mixing (Aldehyde, this compound, Catalyst) B Reaction (Controlled Temperature and Time) A->B C Quenching B->C D Work-up (Extraction and Drying) C->D E Purification (Column Chromatography) D->E F Analysis (NMR, HPLC) E->F

Caption: A typical experimental workflow for the Henry reaction.

References

Application Notes and Protocols for the Reduction of 1-Nitrobutane to n-Butylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of nitroalkanes to their corresponding primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical and fine chemical industries. n-Butylamine, a key building block, can be efficiently synthesized from 1-nitrobutane through several established reduction methodologies. This document provides detailed application notes and experimental protocols for the most common and effective methods for this conversion: catalytic hydrogenation, reduction with lithium aluminum hydride (LiAlH4), and reduction using tin(II) chloride in hydrochloric acid (Sn/HCl).

Overview of Reduction Methods

The choice of method for the reduction of this compound to n-butylamine depends on several factors, including the desired scale of the reaction, the availability of specialized equipment (such as a hydrogenation apparatus), and the tolerance of other functional groups in the starting material, if any.

  • Catalytic Hydrogenation: This method is often preferred for its clean reaction profile and high yields. It involves the use of a metal catalyst, such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel, under a hydrogen atmosphere. It is a green chemistry approach as the only byproduct is water.

  • Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a powerful reducing agent capable of converting a wide range of functional groups, including aliphatic nitro compounds, to their corresponding amines.[1] This method is typically high-yielding but requires strict anhydrous conditions and careful handling of the pyrophoric reagent.

  • Tin(II) Chloride / Hydrochloric Acid (Sn/HCl) Reduction: This classical method involves the use of a metal in an acidic medium.[1] It is a robust and cost-effective option, particularly suitable for small to medium-scale syntheses where the use of high-pressure hydrogenation or highly reactive hydrides is not desirable.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the key quantitative data for the different methods of reducing this compound to n-butylamine, allowing for easy comparison.

MethodCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Catalytic Hydrogenation5% Pd/CEthanol252-4>90
Catalytic HydrogenationPtO₂ (Adams' catalyst)Acetic Acid253-6>90
Catalytic HydrogenationRaney NickelEthanol25-504-885-95
Lithium Aluminum HydrideLiAlH₄Diethyl ether0 to 352-4~90
Tin(II) Chloride/AcidSnCl₂·2H₂O / conc. HClEthanol70-803-570-85

Experimental Protocols

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of this compound using 5% Palladium on Carbon under a hydrogen atmosphere.

Materials:

  • This compound

  • 5% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

  • Nitrogen gas

  • Parr hydrogenation apparatus or a similar setup

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable pressure vessel of a hydrogenation apparatus, dissolve this compound (1 equivalent) in ethanol.

  • Carefully add 5% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate).

  • Seal the vessel and purge the system with nitrogen gas to remove air.

  • Introduce hydrogen gas into the vessel to the desired pressure (typically 3-4 atm).

  • Stir the reaction mixture vigorously at room temperature (25 °C).

  • Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude n-butylamine can be purified by distillation.

Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol outlines the reduction of this compound using the potent reducing agent, lithium aluminum hydride. Caution: LiAlH₄ reacts violently with water and is pyrophoric. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Water

  • 15% aqueous Sodium Hydroxide (B78521) (NaOH)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Inert gas supply (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • To a dry three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous diethyl ether from the dropping funnel to the stirred LiAlH₄ suspension. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then gently reflux for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Work-up: Carefully and slowly quench the excess LiAlH₄ by the dropwise addition of water (x mL, where x is the mass of LiAlH₄ in grams). This should be followed by the slow addition of 15% aqueous NaOH (x mL), and then again by water (3x mL).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and washings, and dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by distillation to obtain n-butylamine. Further purification can be achieved by fractional distillation.

Method 3: Reduction with Tin(II) Chloride and Hydrochloric Acid

This protocol details the reduction of this compound using tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) pellets or concentrated solution

  • Diethyl ether or Dichloromethane (B109758) for extraction

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • Add tin(II) chloride dihydrate (typically 3-4 equivalents) to the solution.

  • Slowly and carefully add concentrated hydrochloric acid. An exothermic reaction may occur.

  • Heat the reaction mixture to reflux (70-80 °C) and maintain for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Work-up: Carefully basify the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is strongly alkaline (pH > 12). Tin salts will precipitate.

  • Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield crude n-butylamine.

  • Purify the product by distillation.

Mandatory Visualization

Reduction_of_1_Nitrobutane cluster_start Starting Material cluster_methods Reduction Methods cluster_product Product start This compound method1 Catalytic Hydrogenation (H₂, Pd/C or PtO₂ or Raney Ni) start->method1 method2 Metal Hydride Reduction (LiAlH₄) start->method2 method3 Metal/Acid Reduction (Sn/HCl or Fe/HCl) start->method3 product n-Butylamine method1->product method2->product method3->product

Caption: Workflow for the reduction of this compound to n-Butylamine.

References

1-Nitrobutane: A Versatile Solvent for Polar and Non-Polar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitrobutane (C₄H₉NO₂) is a colorless liquid organic compound with a unique combination of a polar nitro group and a non-polar butyl chain. This dual character makes it a promising and versatile solvent for a wide range of chemical applications, including organic synthesis, purification, and chromatography. Its ability to dissolve both polar and non-polar compounds makes it a valuable tool in research and development, particularly in the pharmaceutical and agrochemical industries where it can serve as a solvent or an intermediate.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a solvent.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is crucial for its safe and effective use in the laboratory.

PropertyValueReference
Molecular Formula C₄H₉NO₂[2]
Molecular Weight 103.12 g/mol [2]
Appearance Colorless liquid[3]
Boiling Point 152-153 °C[4]
Melting Point -81 °C[4]
Density 0.973 g/mL at 25 °C[4]
Flash Point 44 °C[4]
Water Solubility 3.609 g/L at 25 °C (Slightly soluble)[2]
LogP 1.47[2]

Solubility Characteristics

This compound's unique molecular structure, featuring both a polar nitro group and a non-polar butyl chain, allows it to dissolve a variety of substances. The principle of "like dissolves like" is a useful guide for predicting solubility.[5]

Qualitative Solubility Profile

Based on its structure and the general principles of solubility, the expected solubility of different classes of compounds in this compound is summarized below.

Compound ClassPolarityExpected Solubility in this compoundRationale
Alkanes (e.g., Hexane) Non-polarSolubleThe non-polar butyl chain of this compound interacts favorably with non-polar alkanes.
Aromatics (e.g., Toluene) Non-polarSolubleSimilar to alkanes, the non-polar characteristics dominate the interaction.
Alcohols (e.g., Ethanol, Methanol) PolarMiscible to SolubleThe polar nitro group can engage in dipole-dipole interactions and act as a hydrogen bond acceptor with the hydroxyl group of alcohols.[3]
Ketones (e.g., Acetone) Polar AproticSolubleStrong dipole-dipole interactions are expected between the carbonyl group of the ketone and the nitro group of this compound.
Esters (e.g., Ethyl Acetate) Moderately PolarSolubleFavorable dipole-dipole interactions are anticipated.
Carboxylic Acids (e.g., Acetic Acid) PolarModerately SolubleThe potential for hydrogen bonding exists, but the acidity of the carboxylic acid might influence solubility.
Water Very PolarSlightly SolubleLimited solubility due to the significant non-polar butyl group, although the polar nitro group allows for some miscibility.[2]
Quantitative Solubility Data
SoluteSolute ClassSolventTemperature (°C)Solubility (mass fraction)Reference/Note
WaterPolarThis compound250.0036 (g/g solution)Calculated from 3.609 g/L[2]
HexaneNon-polarNitromethane (B149229)102.20.485 (in hydrocarbon-rich phase)[6]
NonaneNon-polarNitromethane30~0.017 (in hydrocarbon-rich phase)[7]
1-DecanolPolarNitroethane21.20.543 (in nitroethane-rich phase)[8]
1,2-EthanediolPolarNitroethane0.00.04 (mass fraction of ethanediol)[9]

Note: The data for nitromethane and nitroethane should be used as an estimation of the expected behavior of solutes in this compound. Actual solubilities should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol outlines a simple method to determine the qualitative solubility of a solid compound in this compound at room temperature and with heating.

Materials:

  • Compound to be tested (solid)

  • This compound

  • Small test tubes

  • Spatula

  • Vortex mixer

  • Hot plate or water bath

Procedure:

  • Add approximately 10-20 mg of the solid compound to a clean, dry test tube.

  • Add 0.5 mL of this compound to the test tube.

  • Vortex the mixture for 30 seconds and observe if the solid dissolves completely.

  • If the solid is not completely soluble at room temperature, gently heat the test tube using a hot plate or water bath while continuing to agitate the mixture.

  • Observe if the solid dissolves upon heating.

  • If the solid dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to observe if the compound recrystallizes. This indicates suitability for recrystallization.

  • Record the observations as "soluble," "partially soluble," or "insoluble" at both room temperature and with heating.

G cluster_0 Solubility Test Workflow start Start add_solid Add Solid to Test Tube start->add_solid add_solvent Add this compound add_solid->add_solvent vortex Vortex at Room Temp add_solvent->vortex observe_rt Observe Solubility vortex->observe_rt heat Heat Gently observe_rt->heat If not soluble end_soluble Soluble observe_rt->end_soluble If soluble observe_heat Observe Solubility heat->observe_heat cool Cool to Room Temp & Ice Bath observe_heat->cool If soluble end_partially Partially Soluble observe_heat->end_partially If partially soluble end_insoluble Insoluble observe_heat->end_insoluble If insoluble observe_xtal Observe Recrystallization cool->observe_xtal end_recrystallizes Suitable for Recrystallization observe_xtal->end_recrystallizes

Caption: Workflow for Qualitative Solubility Determination.

Protocol 2: Recrystallization of an Organic Compound

This protocol provides a general procedure for the purification of a solid organic compound using this compound as the recrystallization solvent. This is particularly useful for compounds that are soluble in hot this compound and insoluble or sparingly soluble in the cold solvent.

Materials:

  • Impure solid compound

  • This compound

  • Erlenmeyer flasks (two sizes)

  • Hot plate

  • Glass funnel

  • Filter paper

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Place the impure solid in an Erlenmeyer flask.

  • Add a minimal amount of this compound, just enough to cover the solid.

  • Gently heat the mixture on a hot plate while swirling until the solvent boils.

  • Add small portions of hot this compound until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated glass funnel into a clean Erlenmeyer flask.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold this compound.

  • Allow the crystals to dry completely on the filter paper or in a desiccator.

G cluster_1 Recrystallization Workflow start Start dissolve Dissolve Impure Solid in Hot this compound start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool_slowly Cool Solution Slowly hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Collect Crystals by Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end End dry->end

Caption: General Recrystallization Workflow.

Protocol 3: Henry (Nitroaldol) Reaction

This compound can serve as both a reactant and a solvent in the Henry reaction.[10] This protocol describes a general procedure for the reaction of an aldehyde with this compound.

Materials:

  • Aldehyde

  • This compound

  • Base catalyst (e.g., triethylamine, DBU)

  • Anhydrous solvent (if this compound is not the solvent, e.g., THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard workup reagents (e.g., saturated NH₄Cl solution, ethyl acetate, brine)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the aldehyde (1.0 equivalent) and this compound (1.2-1.5 equivalents). If this compound is also the solvent, use a larger excess. If another solvent is used, add it to achieve a suitable concentration (e.g., 0.5 M).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add the base catalyst (e.g., 0.1-0.2 equivalents) to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

G cluster_2 Henry Reaction Workflow start Start mix_reactants Mix Aldehyde and this compound start->mix_reactants cool Cool Reaction Mixture mix_reactants->cool add_base Add Base Catalyst cool->add_base monitor Monitor by TLC add_base->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Purify by Column Chromatography wash_dry->purify end End purify->end G cluster_3 HPLC Analysis Workflow start Start prepare_mp Prepare & Degas Mobile Phase start->prepare_mp equilibrate Equilibrate HPLC Column prepare_mp->equilibrate prepare_sample Prepare Standard & Sample equilibrate->prepare_sample inject_std Inject Standard prepare_sample->inject_std inject_sample Inject Sample inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data analyze Analyze Data acquire_data->analyze end End analyze->end

References

Application of 1-Nitrobutane in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 1-nitrobutane as a versatile building block in the synthesis of pharmaceutically relevant compounds. This compound serves as a valuable precursor for the introduction of key functional groups and the construction of carbon skeletons through a variety of chemical transformations, including the Henry reaction, Michael addition, Nef reaction, and reduction to form primary amines.

Introduction

This compound (C₄H₉NO₂) is a nitroalkane that, due to the electron-withdrawing nature of the nitro group, possesses acidic α-hydrogens, making it a potent nucleophile in its nitronate form. This reactivity is harnessed in several carbon-carbon bond-forming reactions that are fundamental in organic synthesis. Furthermore, the nitro group itself can be transformed into other crucial functional groups, such as amines and carbonyls, highlighting the synthetic utility of this compound in the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs). This document will detail specific applications and provide experimental protocols for key reactions involving this compound and its derivatives.

Key Synthetic Applications and Protocols

The primary applications of this compound in pharmaceutical synthesis revolve around four key transformations:

  • The Henry Reaction (Nitroaldol Reaction): Formation of β-nitro alcohols, which are precursors to nitroalkenes and β-amino alcohols.

  • The Michael Addition: Conjugate addition to α,β-unsaturated systems to form new carbon-carbon bonds.

  • The Nef Reaction: Conversion of a nitro group into a carbonyl group.

  • Reduction of the Nitro Group: Formation of primary amines, a common functional group in pharmaceuticals.

Application Note 1: Synthesis of Antiviral and Antimicrobial Agents via Michael Addition

A notable application of a this compound derivative is in the synthesis of 1-[(2-aminophenyl)thio]-1-phenyl-2-nitrobutane derivatives, which have demonstrated significant antiviral and antimicrobial activities.[1][2] The core of this synthesis is the Michael addition of 2-aminothiophenol (B119425) to a β-ethyl-β-nitrostyrene precursor. The precursor itself is synthesized via a Henry reaction between a substituted benzaldehyde (B42025) and 1-nitropropane (B105015).

Experimental Protocols

Part A: Synthesis of β-Ethyl-β-nitrostyrene Precursors via Henry Reaction

This protocol describes the synthesis of the nitroalkene precursors necessary for the subsequent Michael addition.

Reaction Scheme:

henry_reaction reactant1 Substituted Benzaldehyde reagents Ammonium (B1175870) Acetate (B1210297) Glacial Acetic Acid Reflux reactant1->reagents reactant2 1-Nitropropane reactant2->reagents product β-Ethyl-β-nitrostyrene reagents->product

Caption: Henry reaction for β-Ethyl-β-nitrostyrene synthesis.

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • 1-Nitropropane (1.2 eq)

  • Ammonium acetate (0.5 eq)

  • Glacial acetic acid

Procedure: [3]

  • To a round-bottom flask, add the substituted benzaldehyde (5 g), 1-nitropropane (5 mL), and ammonium acetate (2 g).

  • Add glacial acetic acid (20 mL) to the mixture.

  • Heat the resulting solution at reflux for two hours.

  • After cooling, pour the reaction mixture into ice-water.

  • If the product precipitates as a solid, collect it by filtration and recrystallize from a suitable solvent (e.g., methanol (B129727), ethanol (B145695), or acetic acid).

  • If the product separates as an oil, separate the oil and attempt crystallization from a suitable solvent.

Part B: Synthesis of 1-[(2-aminophenyl)thio]-1-phenyl-2-nitrobutane Derivatives via Michael Addition

This protocol details the synthesis of the final bioactive compounds.

Reaction Scheme:

michael_addition reactant1 β-Ethyl-β-nitrostyrene Derivative reagents Ethanol Room Temperature reactant1->reagents reactant2 2-Aminothiophenol reactant2->reagents product 1-[(2-aminophenyl)thio]-1-phenyl- 2-nitrobutane Derivative reagents->product

Caption: Michael addition for the synthesis of nitrobutane derivatives.

Materials: [4]

  • β-Ethyl-β-nitrostyrene derivative (0.02 mol)

  • 2-Aminothiophenol (0.02 mol, 2.5 g)

  • Ethanol

Procedure: [4]

  • In a flask, dissolve 2-aminothiophenol (0.02 mol) in 15 mL of ethanol.

  • In a separate flask, dissolve the appropriate β-ethyl-β-nitrostyrene derivative (0.02 mol) in 15 mL of ethanol.

  • Add the solution of the β-ethyl-β-nitrostyrene derivative to the 2-aminothiophenol solution at ambient temperature while stirring.

  • Continue stirring the reaction mixture for 1 hour at room temperature, during which a precipitate will form.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • Dry the solid product under reduced pressure.

Quantitative Data:

While specific yields for each derivative were not provided in the primary literature, the synthesis is described as a straightforward and efficient method for generating these bioactive molecules. The characterization of the eight synthesized derivatives is summarized in the table below.

Compound IDR Group on Phenyl RingMolecular FormulaMelting Point (°C)
2a HC₁₆H₁₈N₂O₂S135
2b 4-CH₃C₁₇H₂₀N₂O₂S124
2c 4-ClC₁₆H₁₇ClN₂O₂S132
2d 4-BrC₁₆H₁₇BrN₂O₂S136
2e 4-FC₁₆H₁₇FN₂O₂S143
2f 4-NO₂C₁₆H₁₇N₃O₄S155
2g 2,4-diClC₁₆H₁₆Cl₂N₂O₂S150
2h 3,4-diClC₁₆H₁₆Cl₂N₂O₂S138

Application Note 2: General Protocols for Key Transformations of this compound

The following are generalized protocols for the fundamental reactions involving this compound, which can be adapted for the synthesis of various pharmaceutical intermediates.

A. Henry Reaction with this compound

This reaction is used to form β-nitro alcohols, which are versatile intermediates.

Experimental Workflow:

henry_workflow start Start: Aldehyde/Ketone + this compound base Add Base (e.g., NaOH, Et₃N) start->base reaction Reaction at Controlled Temperature base->reaction workup Aqueous Workup (Acidification) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Chromatography) extraction->purification product Product: β-Nitro Alcohol purification->product

Caption: Workflow for a typical Henry reaction.

Protocol:

  • Dissolve the aldehyde or ketone (1 eq) and this compound (1.1 eq) in a suitable solvent (e.g., methanol, ethanol, or THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a catalytic amount of a base (e.g., triethylamine (B128534) or aqueous sodium hydroxide).

  • Allow the reaction to stir at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by adding a weak acid (e.g., acetic acid or dilute HCl) until the solution is neutral.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

B. Nef Reaction of a this compound Derivative

This reaction converts a secondary nitroalkane, often derived from a Michael addition involving this compound, into a ketone.

Protocol (Classical Conditions):

  • Dissolve the secondary nitroalkane (1 eq) in a suitable solvent like methanol or ethanol.

  • Add a solution of sodium methoxide (B1231860) or sodium ethoxide (1.1 eq) and stir to form the nitronate salt.

  • In a separate flask, prepare a solution of a strong acid (e.g., 3M sulfuric acid).

  • Slowly add the nitronate salt solution to the vigorously stirred acid solution at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting ketone as needed.

C. Reduction of this compound to Butylamine

This transformation is crucial for introducing a primary amine into a target molecule.

Protocol (Catalytic Hydrogenation):

  • In a high-pressure reaction vessel, dissolve this compound (1 eq) in a solvent such as ethanol or methanol.

  • Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C or Raney Nickel).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture at room temperature until the hydrogen uptake ceases.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude butylamine.

  • Purification can be achieved by distillation if necessary.

Conclusion

This compound and its derivatives are valuable and versatile intermediates in the synthesis of pharmaceuticals and biologically active molecules. The ability to form carbon-carbon bonds through reactions like the Henry and Michael additions, coupled with the facile conversion of the nitro group to other key functionalities via the Nef reaction and reduction, provides a powerful toolkit for the synthetic chemist. The protocols outlined in this document serve as a guide for researchers in the application of this compound chemistry in drug discovery and development.

References

Application Notes and Protocols for the Vapor Phase Nitration of Butane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the vapor phase nitration of n-butane, a process of significant industrial importance for the production of nitroparaffins. The information is intended for use in a laboratory or pilot plant setting by qualified personnel.

Introduction

The vapor phase nitration of alkanes, such as butane (B89635), is a well-established industrial process for the synthesis of nitroalkanes.[1][2] This reaction is typically carried out at elevated temperatures, where nitric acid or nitrogen tetroxide serves as the nitrating agent.[1][2] The reaction proceeds via a free-radical mechanism, which, while effective, leads to the formation of a mixture of nitroalkanes due to C-C bond cleavage.[2][3][4] Consequently, the nitration of butane yields not only 1-nitrobutane and 2-nitrobutane (B1195486) but also lower nitroalkanes like nitromethane, nitroethane, and nitropropanes.[2][5]

Controlling the reaction conditions is critical for optimizing the yield of desired products and ensuring the safety of the operation. Key parameters include temperature, pressure, the molar ratio of reactants, and residence time.[5][6] Additives such as oxygen or halogens can be introduced to increase the concentration of alkyl radicals, thereby influencing the reaction rate and product distribution.[2][4] Due to the highly exothermic and potentially explosive nature of the reaction, stringent safety protocols must be followed.[7][8]

Data Presentation: Experimental Parameters

The following table summarizes typical quantitative data for the vapor phase nitration of butane, compiled from various sources. These parameters can be used as a starting point for experimental design.

ParameterValueSource(s)
Reactants
Hydrocarbonn-Butane[5][9]
Nitrating AgentNitric Acid (HNO₃) or Nitrogen Tetroxide (N₂O₄)[1][2]
Reaction Conditions
Temperature350 - 482 °C[5][10]
PressureAtmospheric to ~1.0 MPa[11]
Mole Ratio (Butane:HNO₃)3.4:1 to 7.8:1 (higher ratios favor higher yields)[5][6]
Residence Time0.5 - 1.7 seconds[5][9][12]
Catalysts/Additives
Optional AdditivesOxygen (O₂) or Halogens[2][4][12]
Reactor
TypeTubular, Molten Salt Bath, High Surface-to-Volume Ratio[5][12]
MaterialPyrex, Stainless Steel (acid-resistant)[7][9]
Product Distribution (Mole %)
Nitromethane5.7 - 14.3%[5]
Nitroethane14.4 - 38.7%[5]
1-Nitropropane2.4 - 13.4%[5]
2-Nitropropane0 - 0.12%[5]
This compound10.4 - 40.9%[5]
2-Nitrobutane5.9 - 64.7%[5]

Experimental Protocols

This protocol outlines a general procedure for the vapor phase nitration of n-butane in a laboratory setting. Warning: This reaction is hazardous and must be conducted in a well-ventilated fume hood with appropriate safety measures, including personal protective equipment (acid-resistant gloves, safety goggles, face shield, and a chemical-resistant lab coat).[7][13] An emergency response plan should be in place.[7]

Materials and Equipment:

  • n-Butane (gas cylinder with regulator)

  • Nitric Acid (70% or fuming)

  • Nitrogen (inert gas)

  • Mass flow controllers for gases

  • Syringe pump for nitric acid

  • Preheater (e.g., heated tube packed with glass beads)

  • Tubular reactor (e.g., stainless steel or Pyrex) housed in a furnace

  • Condensation system (ice bath or cryotrap)

  • Back-pressure regulator

  • Gas chromatograph (GC) for product analysis

  • Scrubber for acidic off-gases

Procedure:

  • System Preparation:

    • Assemble the experimental setup as shown in the workflow diagram. Ensure all connections are secure and leak-tested.

    • Purge the entire system with nitrogen gas to remove air and moisture.

  • Preheating:

    • Heat the preheater and the reactor to the desired temperatures. A typical preheating temperature for the reactants is around 265°C, while the reactor temperature is maintained between 400-450°C.[9]

  • Reactant Feed:

    • Using mass flow controllers, establish a steady flow of n-butane through the preheater and into the reactor.

    • Once the butane flow is stable and the system has reached thermal equilibrium, begin introducing nitric acid into the preheater via the syringe pump. The nitric acid will vaporize and mix with the hot butane stream.[9]

    • The molar ratio of butane to nitric acid should be carefully controlled, with higher ratios generally leading to better yields of nitroalkanes.[6]

  • Reaction:

    • The vaporized reactants will pass through the heated tubular reactor where the nitration reaction occurs. The residence time in the reactor is a critical parameter and is typically on the order of seconds.[5][9]

  • Product Quenching and Collection:

    • The hot gaseous product stream exiting the reactor is immediately passed through the condensation system to quench the reaction and liquefy the nitroalkane products and unreacted nitric acid.

    • The non-condensable gases (unreacted butane, nitrogen oxides, etc.) are passed through a back-pressure regulator and then to a scrubber containing a basic solution (e.g., sodium bicarbonate) to neutralize acidic components before venting.

  • Sample Analysis:

    • The collected liquid product will form two phases: an organic phase containing the nitroalkanes and an aqueous phase.

    • Separate the organic phase, wash it with a dilute sodium bicarbonate solution to remove residual acid, and then dry it over an anhydrous drying agent (e.g., magnesium sulfate).

    • Analyze the composition of the organic phase using gas chromatography (GC) to determine the distribution of the various nitroalkane products.[5]

  • Shutdown:

    • Stop the flow of nitric acid.

    • Continue the flow of butane for a short period to purge the system of any remaining reactants.

    • Finally, purge the entire system with nitrogen gas until it has cooled to room temperature.

Mandatory Visualization

VaporPhaseNitrationWorkflow Butane n-Butane Cylinder MFC Mass Flow Controllers Butane->MFC Gas HNO3 Nitric Acid Reservoir Pump Syringe Pump HNO3->Pump Liquid N2 Nitrogen (Inert Gas) N2->MFC Preheater Preheater (~265°C) MFC->Preheater Pump->Preheater Reactor Tubular Reactor (400-450°C) Preheater->Reactor Vaporized Reactants Condenser Condenser (Ice Bath) Reactor->Condenser Product Stream Collector Product Collector Condenser->Collector Liquid Products Scrubber Scrubber Condenser->Scrubber Off-Gases Vent Vent Scrubber->Vent

Caption: Experimental workflow for vapor phase nitration of butane.

LogicalRelationship cluster_reactants Reactants & Conditions cluster_mechanism Reaction Mechanism cluster_products Products Butane n-Butane H_Abstraction Hydrogen Abstraction from Butane Butane->H_Abstraction HNO3 Nitric Acid Radical Free Radical Generation (·NO₂, ·OH) HNO3->Radical Temp High Temperature (400-450°C) Temp->Radical Ratio High Butane:Acid Ratio Nitrobutanes 1- & 2-Nitrobutane Ratio->Nitrobutanes Optimizes Yield Radical->H_Abstraction Alkyl_Radical Butyl & Lower Alkyl Radicals H_Abstraction->Alkyl_Radical Coupling Radical Coupling with ·NO₂ Alkyl_Radical->Coupling Byproducts Oxidation Products Alkyl_Radical->Byproducts Coupling->Nitrobutanes LowerNitro Lower Nitroalkanes (C1-C3) Coupling->LowerNitro

Caption: Logical relationships in the butane nitration process.

References

Application of 1-Nitrobutane in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitrobutane, a versatile C4 building block, serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds.[1] Its utility stems from the reactivity of the nitro group, which can be transformed into other functionalities or participate directly in ring-forming reactions. This document provides detailed application notes and protocols for the use of this compound in the synthesis of isoxazoles, a class of five-membered heterocyclic compounds with significant applications in medicinal chemistry and drug development.

The primary route for the synthesis of isoxazoles from this compound involves the in-situ generation of butane-1-nitrile oxide, a 1,3-dipole, followed by its cycloaddition with an alkene or alkyne. This [3+2] cycloaddition reaction is a powerful tool for the construction of the isoxazole (B147169) and isoxazoline (B3343090) rings.

Synthesis of Isoxazoles via Condensation with Aldehydes

A notable application of this compound is in the synthesis of substituted isoxazoles through a condensation reaction with aldehydes. This method involves the initial formation of a nitroalkene intermediate, which subsequently reacts with another molecule of this compound to form the isoxazole ring.

Reaction Principle

The reaction proceeds in two main stages. First, a Henry reaction between this compound and an aldehyde, catalyzed by a base such as n-butylamine, forms a nitroalkene. In the second stage, a Michael addition of a second equivalent of this compound to the nitroalkene, followed by cyclization and elimination, yields the final isoxazole product. This process is particularly effective with heterocyclic aldehydes.[2]

Experimental Protocol: Synthesis of 3-Propyl-5-(2-thienyl)isoxazole

This protocol is based on the general method described for the reaction of primary nitroalkanes with heterocyclic aldehydes.[2]

Materials:

  • This compound

  • Thiophene-2-carbaldehyde (B41791)

  • n-Butylamine

  • Ethanol

  • Aqueous Sodium Hydroxide (B78521) (NaOH) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and purification equipment (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Nitroalkene Formation: In a round-bottom flask, dissolve thiophene-2-carbaldehyde (1.0 eq) and this compound (1.1 eq) in ethanol.

  • Add n-butylamine (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Isoxazole Formation: To the reaction mixture containing the intermediate nitroalkene, add a second equivalent of this compound (1.1 eq).

  • Slowly add an aqueous solution of sodium hydroxide to make the solution alkaline.

  • Stir the resulting mixture vigorously at room temperature for an extended period (this reaction can be slow, potentially up to 21 days, and should be monitored by TLC).[2]

  • Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid (HCl).

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain the pure 3-propyl-5-(2-thienyl)isoxazole.

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of isoxazoles from primary nitroalkanes and aldehydes. Please note that specific yields for the this compound reaction are often dependent on the specific aldehyde and optimized conditions.

ParameterValue/ConditionReference
Reactants This compound, Heterocyclic Aldehyde[2]
Catalyst/Base n-Butylamine, Sodium Hydroxide[2]
Solvent Ethanolic solution[2]
Temperature Room Temperature[2]
Reaction Time Up to 21 days[2]
Typical Yield Moderate to Good (e.g., 45% for nitroethane)[2]

Visualization of the Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of isoxazoles from this compound and an aldehyde.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_intermediates Intermediates cluster_product Product nitrobutane This compound henry Henry Reaction (n-Butylamine) nitrobutane->henry michael Michael Addition & Cyclization (NaOH, EtOH) nitrobutane->michael Second Equivalent aldehyde Aldehyde aldehyde->henry nitroalkene Nitroalkene henry->nitroalkene Intermediate Formation isoxazole Substituted Isoxazole michael->isoxazole Ring Formation nitroalkene->michael G cluster_reactants Reactants cluster_process Reaction Steps cluster_intermediates Intermediates cluster_product Product nitrobutane This compound dehydration Dehydration (e.g., PhNCO) nitrobutane->dehydration alkene Alkene cycloaddition [3+2] Cycloaddition alkene->cycloaddition nitrile_oxide Butane-1-nitrile oxide dehydration->nitrile_oxide In-situ Generation isoxazoline Substituted Isoxazoline cycloaddition->isoxazoline Ring Formation nitrile_oxide->cycloaddition

References

Application Notes and Protocols for the Quantitative Analysis of 1-Nitrobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-nitrobutane in a mixture, addressing various analytical techniques. The protocols are based on established methods for nitroalkanes and similar volatile organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

Gas chromatography-mass spectrometry is a highly sensitive and selective method for the quantification of volatile compounds like this compound. This technique is suitable for complex matrices and allows for both qualitative identification and precise quantification. The method's high resolution enables the separation of this compound from other components in a mixture. Sample preparation is crucial and typically involves dilution in a suitable organic solvent, with headspace analysis being a viable option for minimizing matrix effects.

Experimental Protocol:

a) Sample Preparation (Liquid Injection):

  • Solvent Selection: Use a volatile organic solvent in which this compound is soluble, such as methanol, acetone, or dichloromethane.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.

    • Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Dilution: Dilute the sample mixture with the same solvent to ensure the this compound concentration falls within the calibration range. For solid samples, dissolve a known weight in the solvent.

  • Filtration: Filter the diluted sample and standard solutions through a 0.22 µm syringe filter into a GC vial.

b) Sample Preparation (Headspace Analysis):

  • Place a known amount of the liquid or solid sample into a sealed headspace vial.

  • Heat the vial at a constant temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.

  • Use an automated headspace sampler to inject a specific volume of the headspace gas into the GC-MS system.

c) GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Hold at 150°C for 2 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound (e.g., m/z 43, 57, 73, 103).

d) Data Analysis:

  • Integrate the peak area of the selected ion for this compound in both standards and samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note:

Reverse-phase HPLC with UV detection is a versatile and robust method for the quantification of this compound, particularly in liquid mixtures. The method separates compounds based on their polarity. Since this compound has a nitro group, it possesses a chromophore that allows for UV detection. This method is suitable for routine quality control analysis.

Experimental Protocol:

a) Sample Preparation:

  • Solvent Selection: Use a mobile phase compatible solvent, such as acetonitrile (B52724) or methanol, for sample and standard preparation.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.

    • Perform serial dilutions with the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL).

  • Sample Dilution: Dilute the sample mixture with the mobile phase to bring the this compound concentration into the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

b) HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The addition of a small amount of acid, like 0.1% formic acid, can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 210 nm (or a wavelength of maximum absorbance determined by a UV scan).

c) Data Analysis:

  • Integrate the peak area of this compound in the chromatograms of standards and samples.

  • Generate a calibration curve by plotting peak area versus the concentration of the standards.

  • Calculate the concentration of this compound in the samples from the calibration curve.

Electroanalytical Methods (Voltammetry)

Application Note:

Electroanalytical techniques, such as differential pulse voltammetry (DPV) or square-wave voltammetry (SWV), offer a sensitive and cost-effective alternative for the quantification of electroactive compounds like this compound. The nitro group is electrochemically reducible, providing a basis for its detection and quantification. These methods are particularly useful for in-situ measurements and for the analysis of aqueous samples.

Experimental Protocol:

a) Sample and Standard Preparation:

  • Supporting Electrolyte: Prepare a suitable supporting electrolyte solution, such as a phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0).

  • Standard Preparation:

    • Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol) and then dilute with the supporting electrolyte to known concentrations.

    • Prepare a series of calibration standards in the supporting electrolyte.

  • Sample Preparation: Dilute the sample in the supporting electrolyte to ensure the this compound concentration is within the linear range of the method.

b) Voltammetric Instrumentation and Conditions:

  • Potentiostat/Galvanostat: A modern electrochemical workstation.

  • Electrode System: A three-electrode system consisting of:

    • Working Electrode: Glassy carbon electrode (GCE) or a hanging mercury drop electrode (HMDE).

    • Reference Electrode: Ag/AgCl electrode.

    • Counter Electrode: Platinum wire.

  • Voltammetric Technique: Differential Pulse Voltammetry (DPV).

  • Potential Range: Scan from an initial potential to a final potential that covers the reduction of the nitro group (e.g., from 0 V to -1.2 V vs. Ag/AgCl).

  • Pulse Amplitude: 50 mV.

  • Pulse Width: 50 ms.

  • Scan Rate: 20 mV/s.

c) Data Analysis:

  • Measure the peak current corresponding to the reduction of this compound in the voltammograms of the standards and samples.

  • Construct a calibration curve by plotting the peak current against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics for the described analytical methods. Note: This data is illustrative and based on typical performance for the analysis of similar nitroalkanes. Actual performance will vary depending on the specific instrumentation, experimental conditions, and matrix, and requires method validation.

ParameterGC-MSHPLC-UVVoltammetry
Limit of Detection (LOD) 0.1 - 10 ng/mL0.1 - 1 µg/mL0.01 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 30 ng/mL0.3 - 3 µg/mL0.05 - 1.5 µg/mL
Linearity (r²) > 0.995> 0.998> 0.997
Typical Range 1 - 1000 ng/mL1 - 500 µg/mL0.1 - 50 µg/mL
Accuracy (Recovery %) 90 - 110%95 - 105%92 - 108%
Precision (RSD%) < 10%< 5%< 8%

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Sample Mixture Dilution Dilution in Appropriate Solvent Sample->Dilution Filtration Filtration (0.22 or 0.45 µm) Dilution->Filtration GCMS GC-MS Filtration->GCMS HPLC HPLC-UV Filtration->HPLC Voltammetry Voltammetry Filtration->Voltammetry Integration Peak Integration (Area or Current) GCMS->Integration HPLC->Integration Voltammetry->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: General experimental workflow for the quantification of this compound.

Biotransformation_Pathway cluster_phase1 Phase I Metabolism cluster_conjugation Phase II Conjugation & Toxicity Nitrobutane This compound (R-NO2) Nitroso Nitrosobutane (R-NO) Nitrobutane->Nitroso Nitroreductases (+2e-) Hydroxylamino N-Butylhydroxylamine (R-NHOH) Nitroso->Hydroxylamino Nitroreductases (+2e-) Oxidative_Stress Oxidative Stress (ROS Production) Nitroso->Oxidative_Stress Redox Cycling Amino Butylamine (R-NH2) Hydroxylamino->Amino Reductases (+2e-) Reactive_Intermediates Reactive Intermediates (e.g., Nitrenium Ion) Hydroxylamino->Reactive_Intermediates Acetylation/ Sulfation Hydroxylamino->Oxidative_Stress Redox Cycling DNA_Adducts DNA Adducts Reactive_Intermediates->DNA_Adducts Genotoxicity Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage

Caption: Conceptual biotransformation pathway of this compound.

Application Note: HPLC Method Development for the Analysis of 1-Nitrobutane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Nitrobutane (C₄H₉NO₂) is a nitroalkane compound used as a precursor in organic synthesis and of interest in various chemical and pharmaceutical research areas.[1] Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and stability studies. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection provides a specific, sensitive, and accurate method for its analysis.[2]

This application note details a robust reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The method utilizes a C18 stationary phase with an isocratic elution of acetonitrile (B52724) and water, followed by UV detection. The protocol is suitable for the determination of this compound in bulk drug substances and can be adapted for various sample matrices.

Experimental Protocols

Instrumentation and Apparatus
  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringes and 0.45 µm syringe filters.

Reagents and Materials
  • This compound analytical standard (Purity ≥98%).

  • Acetonitrile (HPLC grade).[3]

  • Ultrapure water (18.2 MΩ·cm).

  • Phosphoric acid (analytical grade).[4]

  • Methanol (HPLC grade).

Chromatographic Conditions

A reverse-phase HPLC method was developed for the analysis of this compound.[4][5] The conditions are summarized in the table below. Water/acetonitrile mixtures are an excellent initial choice for mobile phases in the HPLC analysis of neutral compounds.[6] A C18 column is a recommended starting choice for method development for most typical LC applications.[7]

ParameterCondition
HPLC ColumnC18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size)
Mobile PhaseIsocratic: Acetonitrile and Water (50:50 v/v) with 0.1% Phosphoric Acid
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
UV Detection210 nm
Run Time10 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound analytical standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the Stock Standard Solution with the mobile phase.

Sample Preparation

The sample preparation protocol should be adapted based on the sample matrix.

  • For Bulk Drug Substance: Accurately weigh approximately 25 mg of the this compound sample. Dissolve the sample in 25 mL of acetonitrile in a volumetric flask to obtain a nominal concentration of 1000 µg/mL.[8] Dilute a portion of this solution with the mobile phase to fall within the calibration range (e.g., a 1:20 dilution to achieve 50 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.[9]

  • For Complex Matrices (e.g., biological fluids, environmental samples): Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to remove interferences and concentrate the analyte.[10] Method development and validation for these matrices are essential.

Method Validation and Data Presentation

The developed method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness. The following tables summarize the expected performance characteristics of this HPLC method.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. A working standard solution (e.g., 50 µg/mL) is injected multiple times (n=6).

ParameterAcceptance CriteriaTypical Result
Retention Time (RT)-~ 4.5 min
Tailing Factor (T)≤ 2.01.1
Theoretical Plates (N)≥ 2000> 5000
%RSD for Peak Area≤ 2.0%< 1.0%
%RSD for Retention Time≤ 1.0%< 0.5%
Linearity and Range

The linearity of the method is determined by analyzing a series of standards over a specified concentration range.

Concentration (µg/mL)Mean Peak Area (n=3)
10125,400
25313,500
50627,000
1001,254,000
1501,881,000
Correlation Coeff. (r²) ≥ 0.999
Precision

Precision is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). This is typically performed by analyzing a sample at 100% of the target concentration six times.

Precision Type%RSD of Assay Results (n=6)
Repeatability (Day 1)< 1.0%
Intermediate (Day 2)< 1.5%
Accuracy (Recovery)

Accuracy is determined by spiking a placebo or sample matrix with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Spike LevelMean % Recovery (n=3)Acceptance Criteria
80%99.5%98.0% - 102.0%
100%100.8%98.0% - 102.0%
120%101.2%98.0% - 102.0%

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Handling StandardPrep Standard Preparation (Stock & Working Standards) HPLC HPLC System (C18 Column, Isocratic Elution) StandardPrep->HPLC SamplePrep Sample Preparation (Weighing, Dissolving, Diluting, Filtering) SamplePrep->HPLC Detect UV Detection (210 nm) HPLC->Detect Acquire Data Acquisition (Chromatogram) Detect->Acquire Process Data Processing (Integration & Calibration) Acquire->Process Report Final Report (Quantification Results) Process->Report

Workflow for HPLC analysis of this compound.
Method Development and Validation Logic

G cluster_dev Method Development cluster_val Method Validation LitSearch Literature Review & Analyte Properties ColSelect Column Selection (e.g., C18) LitSearch->ColSelect MobPhase Mobile Phase Optimization (ACN:Water Ratio, pH) ColSelect->MobPhase DetectParam Detector Parameter (Wavelength Scan) MobPhase->DetectParam FinalMethod Finalized Chromatographic Conditions DetectParam->FinalMethod SST System Suitability FinalMethod->SST Linearity Linearity & Range SST->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy (Recovery) Precision->Accuracy Robustness Robustness Accuracy->Robustness ValidatedMethod Validated Analytical Method Robustness->ValidatedMethod

Logic flow for HPLC method development and validation.

Conclusion

The HPLC method described in this application note provides a reliable, sensitive, and accurate approach for the quantitative determination of this compound. The use of a standard C18 column with an isocratic mobile phase of acetonitrile and water is straightforward and robust. The method demonstrates excellent performance characteristics in terms of linearity, precision, and accuracy, making it suitable for routine quality control analysis in research and industrial settings.

References

Application Note: Identification of 1-Nitrobutane using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification of 1-nitrobutane in organic solvents using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology outlines sample preparation, instrument parameters, and data analysis for the qualitative identification of this volatile nitroalkane. The protocol is designed to be a robust starting point for method development and validation in various research and quality control settings.

Introduction

This compound (C₄H₉NO₂) is a C-nitro compound that can be used as a precursor in organic synthesis, for example, in the production of butylamine.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[2] The gas chromatograph separates components of a mixture which are then ionized and detected by the mass spectrometer based on their mass-to-charge ratio.[3] This method offers high sensitivity and specificity, making it ideal for the analysis of compounds like this compound.

Experimental Protocols

Sample Preparation

A critical step in GC-MS analysis is the proper preparation of the sample to ensure it is suitable for injection and to minimize matrix interference.

Protocol for Standard Preparation:

  • Solvent Selection: Choose a volatile organic solvent in which this compound is soluble, such as dichloromethane (B109758) or hexane.[4]

  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the selected solvent.

  • Working Standard: Dilute the stock solution to a final concentration of approximately 10 µg/mL. This concentration is generally suitable for achieving a good signal-to-noise ratio with a 1 µL injection.[5]

  • Vial Transfer: Transfer the working standard to a 1.5 mL glass autosampler vial.[4][5]

General Guidelines for Sample Preparation:

  • Samples should be free of particulate matter. Centrifugation or filtration is recommended if solids are present.[4]

  • Avoid the use of plastic vials or parafilm as these can introduce interfering compounds.[5]

  • For complex matrices, extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate and concentrate the analyte.[4]

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and analytical goals.

ParameterRecommended Setting
Gas Chromatograph
GC ColumnAgilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or equivalent (5%-phenyl)-methylpolysiloxane stationary phase.[6]
InletSplit/Splitless
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio20:1 (can be adjusted based on sample concentration)
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Oven Temperature ProgramInitial: 40 °C, hold for 2 minutesRamp: 10 °C/min to 150 °CHold: 2 minutes at 150 °C
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Acquisition ModeFull Scan
Scan Range35 - 150 m/z
Solvent Delay2 minutes

Data Presentation

The identification of this compound is confirmed by its retention time and the fragmentation pattern in the mass spectrum. The molecular weight of this compound is 103.12 g/mol .[7]

Table 1: Characteristic Mass Spectral Data for this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
2731.1[C₂H₃]⁺
29100.0[C₂H₅]⁺
3922.8[C₃H₃]⁺
4190.9[C₃H₅]⁺
434.3[C₃H₇]⁺
5523.3[C₄H₇]⁺
5787.6[C₄H₉]⁺
103Not typically observed[M]⁺ (Molecular Ion)

Data sourced from NIST and ChemicalBook.[8][9] The absence or low abundance of the molecular ion peak is common for nitroalkanes due to their facile fragmentation upon electron ionization.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare this compound Standard (10 µg/mL) Vial Transfer to GC Autosampler Vial Standard->Vial Sample Prepare Sample (e.g., Dilution, Extraction) Sample->Vial Injection Inject 1 µL into GC Vial->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 35-150) Ionization->Detection Chromatogram Generate Total Ion Chromatogram (TIC) Detection->Chromatogram Spectrum Extract Mass Spectrum of the Peak of Interest Chromatogram->Spectrum Identification Identify this compound (Retention Time & Mass Spectrum) Spectrum->Identification

Caption: Workflow for this compound analysis by GC-MS.

Fragmentation Pathway

The following diagram illustrates a simplified logical relationship of the fragmentation of this compound in the mass spectrometer.

Fragmentation_Pathway Simplified Fragmentation of this compound M This compound (M) m/z 103 m57 [C₄H₉]⁺ m/z 57 M->m57 -NO₂ m41 [C₃H₅]⁺ m/z 41 m57->m41 -CH₄ m29 [C₂H₅]⁺ m/z 29 m41->m29 -C

Caption: Fragmentation of this compound in EI-MS.

References

Application Notes and Protocols: 1-Nitrobutane as a Versatile Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitrobutane is a valuable and versatile C4 building block in organic synthesis, offering a gateway to a variety of functional groups and complex molecular architectures.[1] Its utility stems from the electron-withdrawing nature of the nitro group, which acidifies the α-protons, enabling a range of carbon-carbon bond-forming reactions. Subsequent transformation of the nitro group into amines or carbonyls further enhances its synthetic potential. These application notes provide an overview of key reactions involving this compound and detailed protocols for its use in the synthesis of complex molecules relevant to pharmaceutical and materials science research.

Key Synthetic Transformations of this compound

This compound serves as a precursor in several fundamental organic reactions, including:

  • Henry (Nitroaldol) Reaction: Formation of β-nitro alcohols through the reaction with aldehydes and ketones.[1]

  • Michael Addition: Conjugate addition to α,β-unsaturated systems to form γ-nitro compounds.

  • Nef Reaction: Conversion of the nitro group into a carbonyl group, yielding aldehydes.[1]

  • Reduction to Amines: Transformation into n-butylamine, a key primary amine.[1]

These reactions allow for the introduction of the butyl group into a target molecule and subsequent elaboration of the nitro functionality, making this compound a strategic choice in multi-step syntheses.

Diagram of Key Reaction Pathways

G This compound This compound β-Nitro alcohol β-Nitro alcohol This compound->β-Nitro alcohol Henry Reaction (Aldehyde/Ketone, Base) γ-Nitro carbonyl γ-Nitro carbonyl This compound->γ-Nitro carbonyl Michael Addition (α,β-Unsaturated Carbonyl) n-Butylamine n-Butylamine This compound->n-Butylamine Reduction (e.g., H₂, Catalyst) Butyraldehyde Butyraldehyde β-Nitro alcohol->Butyraldehyde Nef Reaction γ-Nitro carbonyl->Butyraldehyde Nef Reaction (after modification) workflow A Dissolve this compound and Aldehyde/Ketone in Solvent B Add Base Catalyst A->B C Stir at Controlled Temperature B->C D Monitor Reaction by TLC C->D E Aqueous Work-up D->E F Extraction with Organic Solvent E->F G Purification (e.g., Chromatography) F->G nef_mechanism cluster_0 Nitronate Formation cluster_1 Acid Hydrolysis R-CH₂-NO₂ This compound Nitronate Nitronate Anion R-CH₂-NO₂->Nitronate Base Nitronic_Acid Nitronic Acid Nitronate->Nitronic_Acid H⁺ Iminium_Ion Iminium Ion Nitronic_Acid->Iminium_Ion H⁺ Intermediate Tetrahedral Intermediate Iminium_Ion->Intermediate + H₂O Aldehyde Butyraldehyde Intermediate->Aldehyde - H₂O, - HNO

References

catalytic conversion of 1-Nitrobutane to other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the catalytic conversion of 1-nitrobutane into other key functional groups, including primary amines, aldehydes, and oximes. Each transformation is detailed with specific methodologies, quantitative data, and step-by-step experimental protocols suitable for implementation in a research and development setting.

The nitro group of this compound is a versatile functional handle that can be converted into several other important groups through catalytic reduction or oxidation processes. The primary transformations discussed herein are the reduction to 1-butanamine, the oxidative conversion to butanal via the Nef reaction, and the reductive conversion to butyraldoxime.

G Nitrobutane This compound (C₄H₉NO₂) Butanamine 1-Butanamine (C₄H₁₁N) Nitrobutane->Butanamine Reduction (e.g., H₂/Raney Ni) Butanal Butanal (C₄H₈O) Nitrobutane->Butanal Nef Reaction (e.g., 1. NaOH, 2. H₂SO₄) Butyraldoxime Butyraldoxime (C₄H₉NO) Nitrobutane->Butyraldoxime Reductive Conversion (e.g., Fe/SnCl₂ (cat.)) G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Charge_Reactor Charge Autoclave: 1. This compound 2. Solvent (Ethanol) Add_Catalyst Add Raney Ni Catalyst (Ethanol Slurry) Charge_Reactor->Add_Catalyst Seal_Purge Seal Reactor, Purge with N₂ then H₂ Add_Catalyst->Seal_Purge Pressurize Pressurize with H₂ Gas Seal_Purge->Pressurize Heat_Stir Heat & Stir (Monitor Pressure Uptake) Pressurize->Heat_Stir Cool_Vent Cool, Vent H₂, Purge with N₂ Heat_Stir->Cool_Vent Reaction Complete Filter Filter through Celatom (Remove Catalyst) Cool_Vent->Filter Concentrate Concentrate Filtrate (Rotary Evaporation) Filter->Concentrate Purify Purify by Distillation Concentrate->Purify G cluster_0 Step 1: Nitronate Formation cluster_1 Step 2: Acid Hydrolysis (pH < 1) A This compound B Nitronate Anion (Salt) A->B + Base (e.g., NaOH) C Nitronic Acid B->C + H⁺ D Protonated Nitronic Acid C->D + H⁺ E Water Adduct D->E + H₂O - H⁺ F 1-Nitroso-butanol Intermediate E->F - H₂O G Butanal F->G Rearrangement & Decomposition to N₂O

Application Notes and Protocols: 1-Nitrobutane in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Nitrobutane (C₄H₉NO₂) is a colorless to pale yellow liquid organic compound.[1] Primarily, it serves as a solvent and an intermediate in various organic syntheses, including the production of pharmaceuticals and agrochemicals.[1][2] Its utility in chemical synthesis stems from its nitro group and the presence of both polar and non-polar moieties, allowing it to participate in diverse reactions.[2] While its role in organic chemistry is well-established, its direct application in polymer chemistry is not extensively documented in the reviewed literature. These notes explore the potential and theoretical applications of this compound in the field of polymer science based on its chemical properties.

Potential Application as a Solvent in Polymerization

Given its nature as an organic solvent with limited solubility in water, this compound could theoretically be employed as a solvent or co-solvent in certain polymerization reactions.[1][2] Its utility would depend on its ability to dissolve the monomer and the resulting polymer, its boiling point (152-153 °C), and its inertness under specific polymerization conditions.[3]

Key Considerations for Use as a Solvent:

  • Solubility: The monomer and initiator must be soluble in this compound. The resulting polymer should also remain soluble to a certain degree to prevent premature precipitation, or the system should be designed for precipitation polymerization.

  • Reaction Temperature: With a relatively high boiling point, it could be suitable for polymerizations requiring elevated temperatures.

  • Inertness: this compound should not interfere with the polymerization mechanism (e.g., by reacting with radicals or ionic species). While it can participate in certain organic reactions, its stability under typical polymerization conditions would need to be evaluated.[1][2]

A general workflow for employing a solvent in a polymerization process is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing Monomer Monomer Reactor Polymerization Reactor (Controlled Temperature) Monomer->Reactor Initiator Initiator Initiator->Reactor Solvent This compound (as Solvent) Solvent->Reactor Precipitation Precipitation of Polymer Reactor->Precipitation Reaction Mixture Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Characterization Polymer Characterization Drying->Characterization G cluster_legend Legend P_n_dot Pn• P_n_X Pn-X P_n_dot->P_n_X Chain Transfer R_dot R• CTA X-R CTA->P_n_X CTA->R_dot P_1_dot P1• R_dot->P_1_dot Re-initiation M M M->P_1_dot P_n_dot_leg P_n• = Growing Polymer Chain CTA_leg X-R = Chain Transfer Agent P_n_X_leg P_n-X = Terminated Polymer Chain R_dot_leg R• = New Radical M_leg M = Monomer P_1_dot_leg P_1• = New Growing Chain

References

Application Notes and Protocols: 1-Nitrobutane in the Synthesis of a Urea-Based Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of 1-nitrobutane as a precursor in the synthesis of a representative urea-based agrochemical, specifically the potential herbicide N-butyl-N'-phenylurea. While direct, large-scale manufacturing of a specific commercial agrochemical starting from this compound is not widely documented in publicly available literature, this document outlines a scientifically sound, two-step synthetic protocol based on well-established chemical transformations. The protocols provided are derived from standard organic synthesis methodologies and are intended to serve as a guide for research and development purposes.

Introduction to this compound in Agrochemical Synthesis

This compound is a versatile chemical intermediate in organic synthesis.[1] Its nitro group can be readily transformed into other functional groups, making it a valuable building block for more complex molecules, including those with potential biological activity. In the context of agrochemicals, the primary utility of this compound lies in its conversion to n-butylamine, a key component for various active ingredients. The butyl moiety can be found in several classes of pesticides, where it often contributes to the molecule's lipophilicity, influencing its uptake and transport within the target organism.

Urea (B33335) derivatives, in particular, are a well-established class of herbicides.[2][3] Their mode of action typically involves the inhibition of photosynthesis in target weeds.[2] The synthesis of N-butyl-N'-phenylurea from this compound serves as an excellent model for demonstrating the potential of nitroalkanes in the development of new agrochemicals.

Application 1: Synthesis of a Urea-Based Herbicide Precursor

The overall synthetic strategy involves a two-step process:

  • Reduction of this compound: The nitro group of this compound is reduced to a primary amine, yielding n-butylamine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Urea Formation: The resulting n-butylamine is reacted with phenyl isocyanate to form the target compound, N-butyl-N'-phenylurea. This reaction is typically straightforward and high-yielding.

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Urea Formation This compound This compound n-Butylamine n-Butylamine This compound->n-Butylamine Catalytic Hydrogenation (H₂, Pd/C) N-butyl-N-phenylurea N-butyl-N'-phenylurea n-Butylamine->N-butyl-N-phenylurea Phenyl_Isocyanate Phenyl Isocyanate Phenyl_Isocyanate->N-butyl-N-phenylurea

Figure 1: Synthetic workflow for N-butyl-N'-phenylurea from this compound.

Experimental Protocols

Protocol 1: Reduction of this compound to n-Butylamine via Catalytic Hydrogenation

This protocol describes the reduction of this compound to n-butylamine using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[4][5]

Materials:

  • This compound (C₄H₉NO₂)

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (B145695) (C₂H₅OH), anhydrous

  • Hydrogen gas (H₂)

  • Pressurized hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • In a suitable pressure vessel, dissolve this compound (1.0 eq.) in anhydrous ethanol to make a 0.5 M solution.

  • Carefully add 10% Pd/C catalyst to the solution (typically 1-5 mol% of palladium relative to the substrate).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with nitrogen gas several times to remove any air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • The resulting crude n-butylamine can be purified by distillation if necessary.

Quantitative Data:

ParameterValue
SubstrateThis compound
ReagentHydrogen gas (H₂)
Catalyst10% Palladium on carbon (Pd/C)
SolventEthanol
TemperatureRoom Temperature
Pressure50-100 psi
Reaction Time2-6 hours
Typical Yield >95%
Protocol 2: Synthesis of N-butyl-N'-phenylurea

This protocol describes the reaction of n-butylamine with phenyl isocyanate to form N-butyl-N'-phenylurea. This is a standard procedure for the synthesis of ureas from amines and isocyanates.[6][7]

Materials:

Procedure:

  • In a round-bottom flask, dissolve n-butylamine (1.0 eq.) in anhydrous THF or DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of phenyl isocyanate (1.0 eq.) in the same anhydrous solvent to the stirred n-butylamine solution using a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent can be removed under reduced pressure. The resulting solid product, N-butyl-N'-phenylurea, is often of high purity.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate (B1210297) mixture.

Quantitative Data:

ParameterValue
Substrate 1n-Butylamine
Substrate 2Phenyl isocyanate
SolventAnhydrous THF or DCM
Temperature0 °C to Room Temperature
Reaction Time1-3 hours
Typical Yield >95%

Signaling Pathways and Logical Relationships

Mode of Action of Phenylurea Herbicides

Phenylurea herbicides are known inhibitors of photosynthesis.[2] They act by blocking the electron transport chain in Photosystem II (PSII).

PSII_Inhibition Light Light PSII Photosystem II (PSII) D1 Protein (Plastoquinone Binding Site) Light->PSII:f0 Plastoquinone (B1678516) Plastoquinone (PQ) PSII:f1->Plastoquinone Electron Transfer Photosynthesis_Blocked Photosynthesis Blocked PSII:f1->Photosynthesis_Blocked Blocks Electron Flow Electron_Transport Electron Transport Chain Plastoquinone->Electron_Transport ATP_NADPH ATP & NADPH Production Electron_Transport->ATP_NADPH Herbicide N-butyl-N'-phenylurea Herbicide->PSII:f1 Binds to D1 Protein

Figure 2: Mechanism of action of phenylurea herbicides.

The D1 protein within Photosystem II has a specific binding site for plastoquinone, which is a crucial electron carrier. Phenylurea herbicides, including the representative N-butyl-N'-phenylurea, bind to this site, displacing the plastoquinone molecule. This competitive inhibition blocks the flow of electrons, thereby halting the production of ATP and NADPH, which are essential for carbon fixation. The disruption of photosynthesis ultimately leads to the death of the susceptible plant.

Disclaimer: The protocols and information provided are for research and informational purposes only. All chemical syntheses should be performed by trained professionals in a well-equipped laboratory, following all appropriate safety precautions. The herbicidal activity and environmental impact of the synthesized compound would require extensive testing.

References

Application Notes and Protocols for the Electrochemical Reduction of 1-Nitrobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical reduction of 1-nitrobutane, a process of significant interest for the synthesis of valuable nitrogen-containing compounds such as N-butylhydroxylamine and butylamine. The electrochemical approach offers a green and highly tunable alternative to conventional chemical reduction methods. This document outlines the underlying principles, key experimental protocols, and expected outcomes based on established electrochemical knowledge of aliphatic nitro compounds.

Introduction

The electrochemical reduction of aliphatic nitro compounds like this compound offers a versatile and environmentally benign route for the synthesis of amines and hydroxylamines. By controlling the electrode potential, pH, and other experimental parameters, the selective reduction to desired products can be achieved. This method avoids the use of harsh chemical reducing agents, often leading to cleaner reaction profiles and easier product isolation.

The reduction of this compound proceeds through a series of electron and proton transfer steps. The primary products are typically N-butylhydroxylamine, formed via a four-electron reduction, and butylamine, the product of a six-electron reduction.

Reaction Pathways and Mechanisms

The electrochemical reduction of this compound can be directed towards two primary products depending on the reaction conditions. The general mechanism involves the initial formation of a nitroso intermediate, which is rapidly reduced further.

  • Formation of N-Butylhydroxylamine: Under mildly acidic to neutral conditions, the reduction typically stops at the hydroxylamine (B1172632) stage. This is a four-electron, four-proton process.

  • Formation of Butylamine: In more strongly acidic solutions and at more negative potentials, the hydroxylamine can be further reduced to the corresponding amine. This is a two-electron, two-proton step from the hydroxylamine, making the overall conversion from the nitroalkane a six-electron process.

dot

Cyclic Voltammetry Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Solution B Assemble 3-Electrode Cell A->B C Deoxygenate Solution B->C D Scan Potential (CV) C->D E Record Voltammogram D->E F Identify Reduction Peak E->F Controlled-Potential Electrolysis Workflow cluster_setup Cell Setup cluster_electrolysis Electrolysis cluster_workup Product Isolation A Assemble H-type Cell B Add Catholyte and Anolyte A->B C Position Electrodes B->C D Apply Constant Potential C->D E Stir and Monitor Current D->E F Reaction Work-up E->F G Purification F->G

Application Notes and Protocols for Stereoselective Reactions Utilizing 1-Nitrobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the stereoselective reactions involving 1-nitrobutane, a versatile building block in organic synthesis. The focus is on the asymmetric Henry (nitroaldol) reaction and the Michael addition, offering insights into reaction mechanisms, catalyst systems, and detailed experimental protocols. The information presented is intended to aid in the development of synthetic routes to chiral molecules, which are crucial in the pharmaceutical industry.

Introduction

This compound is a valuable C4 building block in organic synthesis. The electron-withdrawing nature of the nitro group renders the α-protons acidic, enabling the formation of a nitronate anion. This nucleophile can then participate in various carbon-carbon bond-forming reactions.[1] The resulting nitro group can be readily transformed into other functional groups, such as amines, ketones, or oximes, making the products of these reactions valuable intermediates in the synthesis of complex molecules and active pharmaceutical ingredients.[2]

This document focuses on two key stereoselective reactions of this compound:

  • The Asymmetric Henry (Nitroaldol) Reaction: The addition of the nitronate of this compound to an aldehyde, creating two new stereocenters.

  • The Asymmetric Michael Addition: The conjugate addition of the nitronate of this compound to an α,β-unsaturated carbonyl compound.

The stereochemical outcome of these reactions is typically controlled by the use of chiral catalysts, which can be either metal-based complexes or purely organic molecules (organocatalysts).

Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction is a powerful tool for the synthesis of β-nitro alcohols.[2] When a chiral catalyst is employed, this reaction can proceed with high levels of diastereoselectivity and enantioselectivity.

Reaction Mechanism: The reaction is initiated by the deprotonation of this compound by a base to form a chiral nitronate intermediate, which is stabilized by the chiral catalyst. This intermediate then attacks the carbonyl carbon of the aldehyde. Subsequent protonation yields the β-nitro alcohol product. The chiral catalyst orchestrates the approach of the nucleophile to the electrophile, dictating the stereochemistry of the newly formed stereocenters.

Diagram: Catalytic Cycle of a Chiral Copper-Catalyzed Asymmetric Henry Reaction

Henry_Reaction_Cycle Catalyst Chiral Cu(II) Catalyst Chiral_Nitronate Chiral Copper Nitronate Intermediate Catalyst->Chiral_Nitronate Reacts with Nitronate Nitronate_Formation This compound + Base Nitronate_Formation->Chiral_Nitronate Alkoxide_Intermediate Chiral Copper Alkoxide Intermediate Chiral_Nitronate->Alkoxide_Intermediate Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Alkoxide_Intermediate Alkoxide_Intermediate->Catalyst Catalyst Regeneration Product β-Nitro Alcohol (Product) Alkoxide_Intermediate->Product Protonation Protonation Proton Source (e.g., H₂O) Protonation->Product

Caption: Catalytic cycle for the asymmetric Henry reaction.

Quantitative Data for Asymmetric Henry Reaction of 1-Nitropropane (B105015) (as a proxy for this compound)

Data for the closely related 1-nitropropane is presented here due to a lack of specific detailed reports for this compound. These results, achieved with a chiral N,N'-dioxide/Cu(I) complex, are expected to be comparable for this compound.[3][4]

EntryAldehydeYield (%)dr (anti/syn)ee (%) [anti]
1Benzaldehyde854:192
24-Nitrobenzaldehyde9910:195
32-Naphthaldehyde906:193
4Cinnamaldehyde885:190

Experimental Protocol: Asymmetric Henry Reaction of this compound with an Aromatic Aldehyde (Adapted from a procedure for 1-Nitropropane)[3][4]

Materials:

  • Chiral N,N'-Dioxide Ligand

  • Copper(I) Trifluoromethanesulfonate Toluene (B28343) Complex (CuOTf)₂·C₇H₈

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (B1210297)

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral N,N'-dioxide ligand (0.022 mmol) and (CuOTf)₂·C₇H₈ (0.01 mmol).

  • Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 1 hour.

  • Cool the resulting solution to -20 °C.

  • Add the aromatic aldehyde (0.2 mmol), this compound (0.4 mmol), and DIPEA (0.02 mmol) sequentially.

  • Stir the reaction mixture at -20 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitro alcohol.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Asymmetric Michael Addition

The Michael addition, or conjugate addition, of this compound to α,β-unsaturated carbonyl compounds is another important C-C bond-forming reaction. The use of chiral organocatalysts, such as those derived from cinchona alkaloids or prolinols, can afford the corresponding γ-nitro carbonyl compounds with high enantioselectivity.

Reaction Mechanism: The organocatalyst activates the α,β-unsaturated ketone through the formation of an iminium ion, while also interacting with the this compound through hydrogen bonding, facilitating its deprotonation to the nitronate. The nitronate then adds to the β-position of the activated enone. Hydrolysis of the resulting enamine intermediate regenerates the catalyst and yields the product.

Diagram: Organocatalyzed Asymmetric Michael Addition Workflow

Michael_Addition_Workflow cluster_reactants Reactants cluster_catalysis Catalytic Cycle This compound This compound Catalyst Chiral Organocatalyst (e.g., Prolinol derivative) This compound->Catalyst Enone α,β-Unsaturated Ketone Enone->Catalyst Activation Formation of Chiral Iminium Ion and H-Bonded Nitronate Catalyst->Activation Addition Stereoselective Conjugate Addition Activation->Addition Hydrolysis Hydrolysis and Catalyst Regeneration Addition->Hydrolysis Hydrolysis->Catalyst Regeneration Product γ-Nitro Ketone (Chiral Product) Hydrolysis->Product

Caption: Workflow of an organocatalyzed Michael addition.

Quantitative Data for Asymmetric Michael Addition of Nitroalkanes

The following table presents representative data for the organocatalyzed Michael addition of nitroalkanes to chalcones, demonstrating the potential for high enantioselectivity.[4] While specific data for this compound is limited, similar results can be anticipated.

EntryNitroalkaneEnoneCatalyst Loading (mol%)Yield (%)ee (%)
1NitromethaneChalcone109594
2NitroethaneChalcone109296
32-NitropropaneChalcone109093

Experimental Protocol: Organocatalyzed Asymmetric Michael Addition of this compound to an Enone

Materials:

  • Chiral Organocatalyst (e.g., a chiral primary amine-thiourea)

  • α,β-Unsaturated Ketone (e.g., Chalcone)

  • This compound

  • Anhydrous Toluene

  • Ethyl Acetate

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • In a dry vial, dissolve the α,β-unsaturated ketone (0.25 mmol) and the chiral organocatalyst (0.025 mmol, 10 mol%) in anhydrous toluene (1.0 mL).

  • Add this compound (0.5 mmol, 2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the desired γ-nitro ketone.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Safety Precautions

  • This compound is a flammable liquid and should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Reactions involving organometallic catalysts and anhydrous solvents should be conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This compound is a versatile substrate for stereoselective carbon-carbon bond-forming reactions. The asymmetric Henry and Michael addition reactions provide efficient routes to chiral β-nitro alcohols and γ-nitro ketones, respectively. These products are valuable intermediates for the synthesis of a wide range of biologically active molecules. The protocols and data presented herein serve as a guide for researchers in the development of novel synthetic methodologies. Further optimization of reaction conditions and exploration of different chiral catalysts may lead to even higher yields and stereoselectivities.

References

Troubleshooting & Optimization

Technical Support Center: Direct Nitration of Butane for 1-Nitrobutane Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the direct nitration of butane (B89635) for an improved yield of 1-nitrobutane.

Troubleshooting Guide

This guide addresses common issues encountered during the direct nitration of butane, offering potential causes and solutions to improve the yield of this compound.

Problem Potential Cause Suggested Solution
Low Overall Yield of Nitroalkanes Incomplete Reaction: Reaction time may be too short, or the temperature is too low.- Vapor-Phase: Increase the residence time in the reactor or cautiously raise the temperature.[1] - Liquid-Phase: Extend the reaction time or slightly increase the temperature, while carefully monitoring for pressure buildup.[2]
Poor Mixing/Contact: Inefficient mixing of immiscible reactants (butane and nitric acid) in the liquid phase.- Liquid-Phase: Employ vigorous stirring or a reactor designed for multiphase reactions to maximize the interfacial area between the reactants.
Loss of Product During Workup: The workup procedure, including washing and extraction steps, can lead to product loss.- Ensure the pH is carefully controlled during neutralization steps. - Use an appropriate solvent for extraction and perform multiple extractions to ensure complete recovery.
Low Selectivity for this compound (High 2-Nitrobutane Content) High Reaction Temperature: Higher temperatures in vapor-phase nitration can favor the formation of the thermodynamically more stable 2-nitrobutane.- Vapor-Phase: Optimize the reaction temperature to find a balance between reaction rate and selectivity. Lowering the temperature may increase the proportion of this compound.[1]
Free Radical Stability: The secondary butyl radical is more stable than the primary butyl radical, leading to a higher proportion of 2-nitrobutane.- Explore the use of catalysts or additives that may influence the selectivity of the radical reaction.[3]
Significant Formation of Oxidation Byproducts (e.g., Carbonyls, Carboxylic Acids) High Concentration of Nitric Acid: Concentrated nitric acid is a strong oxidizing agent.- Liquid-Phase: Use a more dilute solution of nitric acid.[2] - Vapor-Phase: Adjust the molar ratio of butane to nitric acid, increasing the proportion of butane.[1]
Presence of Oxygen: While oxygen can sometimes increase the overall conversion, it can also lead to increased oxidation of the alkane.[4]- Carefully control or eliminate the presence of oxygen in the reaction mixture unless it has been shown to be beneficial for selectivity in a specific process.
Formation of C-C Cleavage Products (e.g., Nitromethane, Nitroethane, Nitropropane) High Reaction Temperature: Elevated temperatures in the vapor phase can lead to the cracking of the butane molecule.[5]- Vapor-Phase: Operate at the lowest effective temperature to minimize C-C bond cleavage.[1] The use of a molten salt reactor can help in precise temperature control.[1]
Radical-Induced Cleavage: The free radical mechanism of vapor-phase nitration can involve steps that lead to the fragmentation of the carbon chain.- Investigate the effect of different catalysts or inhibitors that may suppress fragmentation pathways.[3]
Formation of Polynitrated Compounds High Concentration of Nitrating Agent: Excess nitric acid can lead to further nitration of the initial nitroalkane products.[2]- Liquid-Phase: Use a high molar ratio of butane to nitric acid to decrease the probability of polynitration.[2]
Solubility of Nitroalkanes: Nitroalkanes are more soluble in nitric acid than butane, making them more susceptible to further reaction in the liquid phase.[2]- Liquid-Phase: Consider a continuous process where the products are removed from the reaction zone as they are formed.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the direct nitration of butane?

A1: The main challenge is achieving a high yield and selectivity for this compound. The reaction typically produces a mixture of isomers (this compound and 2-nitrobutane), as well as products from C-C bond cleavage (nitromethane, nitroethane, 1-nitropropane) and oxidation.[1][5] In the liquid phase, the immiscibility of butane and nitric acid presents a significant hurdle.[2]

Q2: Is liquid-phase or vapor-phase nitration better for producing this compound?

A2: Vapor-phase nitration is generally preferred for industrial production due to higher yields and conversions, and it can be operated continuously.[1] Liquid-phase nitration is often slower and can lead to a higher proportion of polynitrated and oxidation byproducts due to the solubility of the initial products in the nitric acid phase.[2]

Q3: What is the role of temperature in the vapor-phase nitration of butane?

A3: Temperature is a critical parameter. Higher temperatures increase the reaction rate but can also lead to more C-C bond cleavage and potentially lower selectivity for this compound.[1] There is an optimal temperature range for maximizing the yield of desired products.

Q4: How can I minimize the formation of explosive polynitro compounds?

A4: In liquid-phase nitration, using a high molar ratio of butane to nitric acid can help minimize the formation of polynitrated compounds.[2] Vapor-phase nitration, when properly controlled, is generally less prone to the formation of di- and polynitro compounds.

Q5: What safety precautions should be taken during the direct nitration of butane?

A5: The nitration of alkanes can be hazardous and potentially explosive.[6] It is crucial to have precise control over temperature and pressure, especially in liquid-phase reactions conducted in sealed vessels.[2] Adequate shielding and remote operation are recommended. Butane is highly flammable and forms explosive mixtures with air.[7]

Q6: How can the product mixture from butane nitration be analyzed?

A6: Gas chromatography (GC) is a suitable method for separating and quantifying the different nitroalkane isomers and other byproducts.[1] The choice of the GC column and temperature program is important for achieving good resolution of the isomers.[8]

Data Presentation

The following table summarizes the product distribution from the vapor-phase nitration of butane in a molten salt reactor under various conditions.

Table 1: Product Distribution in Vapor-Phase Nitration of Butane in a Molten Salt Reactor [1]

Temperature (°C)Mole Ratio (Butane:HNO₃)Residence Time (s)This compound (mol %)2-Nitrobutane (mol %)Nitroethane (mol %)Nitromethane (mol %)1-Nitropropane (mol %)
3717.80.740.95.914.45.72.4
4823.40.510.464.738.714.313.4

Note: The data represents the range of mole percent distribution observed in the study and illustrates the significant impact of reaction conditions on product selectivity.

Experimental Protocols

The following are generalized experimental protocols for the direct nitration of butane. These reactions are hazardous and should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures in place.

Generalized Liquid-Phase Nitration Protocol

This protocol is based on the principles of the Konovalov reaction.[2]

  • Reactor Setup: A high-pressure stainless steel autoclave equipped with a magnetic stirrer, pressure gauge, thermocouple, and a port for introducing reactants is required.

  • Reactant Charging: The autoclave is charged with a dilute solution of nitric acid (e.g., 13.5%).[2]

  • Purging: The reactor is sealed and purged with an inert gas, such as nitrogen, to remove air.

  • Butane Introduction: Liquid butane is introduced into the autoclave. A high molar ratio of butane to nitric acid (e.g., 10:1) is recommended to minimize side reactions.[2]

  • Reaction: The mixture is heated to the desired temperature (e.g., 140-150 °C) with vigorous stirring. The reaction is allowed to proceed for several hours (e.g., 4-5 hours).[2]

  • Cooling and Depressurization: After the reaction is complete, the autoclave is cooled to room temperature, and the excess pressure is carefully vented.

  • Workup: The reaction mixture is transferred to a separatory funnel. The organic layer containing the nitroalkanes is separated from the aqueous acid layer.

  • Purification: The organic layer is washed with water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then again with water. The washed organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate). The final product mixture can be separated by fractional distillation.[3]

Generalized Vapor-Phase Nitration Protocol

This protocol is based on general descriptions of vapor-phase alkane nitration.[1][9]

  • Reactor Setup: A flow reactor, such as a tube furnace or a molten salt reactor, is used. The setup includes a system for preheating the reactants, a mixing zone, the reactor itself, a quenching system, and a product collection system.

  • Reactant Feed: Gaseous butane and nitric acid vapor are fed into the reactor at controlled flow rates to achieve the desired molar ratio. An inert carrier gas may also be used.

  • Reaction: The reactants are mixed and passed through the heated reactor maintained at a specific temperature (e.g., 370-480 °C).[1] The residence time in the reactor is controlled by the flow rates and the reactor volume.

  • Quenching: The hot gaseous effluent from the reactor is rapidly cooled (quenched) to stop the reaction and prevent product decomposition. This can be achieved by passing the gas through a condenser.

  • Product Collection and Separation: The quenched mixture, now in a liquid-gas state, enters a separator. The non-condensable gases (unreacted butane, nitrogen oxides, etc.) are separated from the liquid phase.

  • Workup: The liquid phase, containing the nitroalkanes and aqueous acid, is separated. The organic layer is washed and neutralized as described in the liquid-phase protocol.

  • Purification: The individual nitroalkanes are separated from the product mixture by fractional distillation.[3]

Visualizations

Experimental_Workflow_Vapor_Phase_Nitration cluster_reactants Reactant Preparation cluster_reaction Reaction Stage cluster_workup Product Separation & Purification Butane Gaseous Butane Preheating Preheating Butane->Preheating HNO3 Nitric Acid Vapor HNO3->Preheating Mixing Mixing Preheating->Mixing Reactor Flow Reactor (e.g., Molten Salt) Mixing->Reactor Quenching Quenching Reactor->Quenching Separation Gas-Liquid Separation Quenching->Separation Washing Washing & Neutralization Separation->Washing Distillation Fractional Distillation Washing->Distillation Product This compound Distillation->Product

Caption: Generalized experimental workflow for the vapor-phase nitration of butane.

Troubleshooting_Low_Yield Start Low Yield of this compound CheckConversion Is overall conversion low? Start->CheckConversion CheckSelectivity Is selectivity for this compound low? CheckConversion->CheckSelectivity No IncompleteReaction Incomplete Reaction CheckConversion->IncompleteReaction Yes High2Nitro High 2-Nitrobutane Content CheckSelectivity->High2Nitro HighOxidation High Oxidation Products CheckSelectivity->HighOxidation HighCleavage High C-C Cleavage Products CheckSelectivity->HighCleavage IncreaseTempTime Increase Temperature / Residence Time IncompleteReaction->IncreaseTempTime OptimizeTemp Optimize Temperature (Lower) High2Nitro->OptimizeTemp AdjustRatio Increase Butane:HNO3 Ratio HighOxidation->AdjustRatio LowerTemp Lower Reaction Temperature HighCleavage->LowerTemp

Caption: Troubleshooting decision tree for low yield of this compound.

Product_Distribution Typical Product Distribution in Vapor-Phase Butane Nitration cluster_products Product Mixture Butane n-Butane Nitration Vapor-Phase Nitration (High Temperature) Butane->Nitration Nitrobutanes Nitrobutanes Nitration->Nitrobutanes CleavageProducts C-C Cleavage Products Nitration->CleavageProducts OneNitrobutane This compound Nitrobutanes->OneNitrobutane TwoNitrobutane 2-Nitrobutane Nitrobutanes->TwoNitrobutane Nitropropane 1-Nitropropane CleavageProducts->Nitropropane Nitroethane Nitroethane CleavageProducts->Nitroethane Nitromethane Nitromethane CleavageProducts->Nitromethane

Caption: Product distribution in the vapor-phase nitration of butane.

References

minimizing side-product formation in 1-Nitrobutane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of 1-nitrobutane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using alkyl halides and nitrite (B80452) sources.

Issue 1: Low Yield of this compound and Presence of a Major Side-Product with a Lower Boiling Point.

This is often indicative of the formation of butyl nitrite, the most common side-product in this synthesis.

Potential Cause Recommended Solution
Suboptimal Reaction Temperature Maintain a reaction temperature between 0 and 5 degrees Celsius to prevent the thermal decomposition of intermediates and minimize side-product formation.[1]
Inappropriate Nitrite Salt Silver nitrite tends to favor the formation of the C-nitro compound (this compound) over the O-nitro compound (butyl nitrite).[2]
Solvent Effects The choice of solvent can influence the ratio of C- to O-alkylation. Consider using solvents like dimethyl sulfoxide (B87167) or dimethylformamide.
Incomplete Reaction Ensure a sufficient reaction time. For instance, when using n-butyl bromide and silver nitrite, a reaction time of 4 hours on a steam bath followed by 8 hours in an oil bath at 110° C has been reported.[3]

Issue 2: A Significant Amount of Unreacted 1-Halobutane is Recovered.

This suggests that the reaction has not gone to completion.

Potential Cause Recommended Solution
Insufficient Molar Ratio of Nitrite Maintain a molar ratio of the alkyl halide to the nitrite source between 1.0 and 1.2 to ensure complete conversion.[1]
Low Reactivity of Alkyl Halide Primary alkyl halides are more reactive in nucleophilic substitution reactions than secondary or tertiary ones.[1] 1-Bromobutane (B133212) or 1-iodobutane (B1219991) are generally more reactive than 1-chlorobutane.[2][4]
Poor Quality of Nitrite Salt Ensure the silver nitrite is dry. It can be washed with absolute alcohol and anhydrous ether, then dried in an oven.[3]
Inadequate Reaction Time or Temperature Refer to established protocols for appropriate reaction times and temperatures based on the specific reagents used.[3]

Issue 3: Formation of Multiple Nitroalkane Isomers and Other Byproducts.

This is a common issue in vapor-phase nitration of butane (B89635) but can also occur under other conditions.

Potential Cause Recommended Solution
High Reaction Temperatures (Vapor-Phase Nitration) Vapor-phase nitration of butane at high temperatures inherently produces a mixture of nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane.[1] This method is not ideal for the selective synthesis of this compound.
Use of Nitronium Salts The electrophilic nitration of n-butane with nitronium salts can yield a mixture of this compound and 2-nitrobutane.[2]
Side Reactions Polynitro compounds can form as side products, especially with prolonged reaction times or harsh conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common side-product in the synthesis of this compound from 1-bromobutane and a nitrite salt?

A1: The most common side-product is butyl nitrite, an O-nitro compound.[2] The use of silver nitrite is often preferred as it tends to favor the formation of the C-nitro compound (this compound) over the O-nitro compound (alkyl nitrite).[2]

Q2: How can I minimize the formation of butyl nitrite?

A2: To minimize the formation of butyl nitrite, it is crucial to control the reaction temperature, ideally between 0 to 5 degrees Celsius.[1] The choice of the nitrite salt is also important, with silver nitrite generally giving better selectivity for this compound compared to sodium nitrite.[2]

Q3: What is the recommended method for purifying this compound?

A3: Distillation under reduced pressure is a suitable method for separating this compound from other nitroalkane isomers and unreacted starting materials.[1] The boiling point of this compound is 152-153 degrees Celsius at atmospheric pressure.[1]

Q4: Is it possible to synthesize this compound from butane directly?

A4: Yes, through a process called vapor-phase nitration at high temperatures. However, this method is hazardous and produces a mixture of various nitroalkanes, including nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane, making it unsuitable for obtaining pure this compound.[1][5]

Q5: What are some alternative methods for synthesizing this compound?

A5: Besides the reaction of alkyl halides with nitrite salts, this compound can also be synthesized through the oxidation of butanal oxime.[2] Another approach is the electrophilic nitration of n-butane, though this can produce a mixture of this compound and 2-nitrobutane.[2]

Data Presentation

Table 1: Comparison of 1-Nitroalkane Synthesis via Phase-Transfer Catalysis

Starting MaterialCatalystReaction Time (hrs)Yield of 1-Nitroalkane (%)Unreacted Bromoalkane Recovered (%)Alkyl Nitrite Byproduct (%)
1-BromopropaneTBAHS6622314
1-BromobutaneTBAHS65726Not specified
1-BromohexaneTBAHSNot specified4539Not specified

TBAHS: Tetrabutylammonium hydrogen sulfate. Data extracted from a study on the synthesis of nitroalkanes from bromoalkanes by phase-transfer catalysis.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from 1-Bromobutane and Silver Nitrite

This protocol is based on a literature procedure for the preparation of this compound.[3]

Materials:

  • n-Butyl bromide (dry, 50 ml, 64 g)

  • Silver nitrite (dry, 80 g)

  • 250 ml distilling flask

  • Reflux condenser

  • Calcium chloride tube

  • Steam bath

  • Oil bath

Procedure:

  • Place 64 g of dry n-butyl bromide and 80 g of dry silver nitrite into a 250 ml distilling flask.

  • Attach a reflux condenser fitted with a calcium chloride tube to the flask.

  • Allow the mixture to stand at room temperature for 2 hours.

  • Heat the mixture on a steam bath for 4 hours.

  • Following the steam bath, heat the mixture in an oil bath at 110° C for 8 hours.

  • After the reaction is complete, distill the mixture.

  • Collect the fraction boiling at 149-151° C, which is pure this compound.

Visualizations

TroubleshootingWorkflow start Observed Problem: Low Yield of this compound cause1 Potential Cause: Formation of Butyl Nitrite start->cause1 cause2 Potential Cause: Unreacted 1-Bromobutane start->cause2 cause3 Potential Cause: Other Side Reactions start->cause3 solution1a Solution: Control Temperature (0-5°C) cause1->solution1a solution1b Solution: Use Silver Nitrite cause1->solution1b solution2a Solution: Increase Molar Ratio of Nitrite cause2->solution2a solution2b Solution: Ensure High-Quality Reagents cause2->solution2b solution3a Solution: Optimize Reaction Time cause3->solution3a

Caption: Troubleshooting workflow for low yield in this compound synthesis.

ReactionPathways reactants 1-Bromobutane + Nitrite Ion (NO₂⁻) c_alkylation C-Alkylation (Favored by Ag⁺) reactants->c_alkylation Path A o_alkylation O-Alkylation reactants->o_alkylation Path B product This compound (Desired Product) c_alkylation->product side_product Butyl Nitrite (Side-Product) o_alkylation->side_product

Caption: Competing reaction pathways in this compound synthesis.

References

purification techniques for isolating 1-Nitrobutane from reaction byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Nitrobutane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation of this compound from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound from 1-bromobutane (B133212) and sodium nitrite (B80452)?

A1: The most common byproducts are butyl nitrite, unreacted 1-bromobutane, and butanol. Butyl nitrite is formed as a constitutional isomer, while butanol can result from the hydrolysis of the starting material or the product.

Q2: What is the boiling point of this compound and its major byproduct, butyl nitrite?

A2: this compound has a boiling point of approximately 152-153 °C, while butyl nitrite has a significantly lower boiling point of around 78 °C.[1][2][3] This large difference is the basis for purification by fractional distillation.

Q3: Is this compound soluble in water?

A3: this compound is only slightly soluble in water.[4][5] This property is exploited during aqueous workups and liquid-liquid extractions.

Q4: What are the primary purification techniques for isolating this compound?

A4: The primary methods for purifying this compound are fractional distillation, liquid-liquid extraction, and column chromatography (both HPLC and flash chromatography). The choice of method depends on the scale of the reaction and the nature of the impurities.

Q5: How can I effectively remove water from the purified this compound?

A5: After an aqueous workup, the organic layer containing this compound should be dried over an anhydrous inorganic salt such as magnesium sulfate (B86663) or sodium sulfate.[6] Magnesium sulfate is a fast and effective drying agent.[6]

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation between this compound and a close-boiling impurity.

  • Possible Cause: Inefficient fractionating column or incorrect heating rate.

  • Troubleshooting Steps:

    • Use a more efficient column: Employ a fractionating column with a higher number of theoretical plates, such as a Vigreux or packed column.

    • Optimize the heating rate: Heat the distillation flask slowly and steadily to allow for proper vapor-liquid equilibrium to be established in the column. A gradual temperature increase is crucial for good separation.[7]

    • Insulate the column: Wrap the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[7]

Issue 2: The temperature fluctuates during distillation.

  • Possible Cause: The presence of an azeotrope or uneven heating.

  • Troubleshooting Steps:

    • Check for azeotropes: While a specific azeotrope for this compound with water is not commonly reported, co-distillation with other solvents or byproducts is possible. Consider performing a preliminary distillation of a small sample to check for constant boiling fractions.

    • Ensure even heating: Use a heating mantle with a stirrer or a stirred oil bath to provide uniform heat to the distillation flask. This prevents bumping and ensures smooth boiling.

Issue 3: No product is distilling over at the expected temperature.

  • Possible Cause: Thermometer placement is incorrect, or the system has a leak.

  • Troubleshooting Steps:

    • Correct thermometer placement: Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head. This ensures an accurate reading of the vapor temperature.

    • Check for leaks: Inspect all joints and connections for leaks. A leak in the system will prevent the vapor from reaching the condenser.

Liquid-Liquid Extraction

Issue 1: An emulsion forms between the organic and aqueous layers.

  • Possible Cause: Vigorous shaking of the separatory funnel, especially with basic aqueous solutions.

  • Troubleshooting Steps:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.[8]

    • Break the emulsion:

      • Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help break the emulsion.[8]

      • Allow the funnel to stand undisturbed for a longer period.

      • Gently swirl the funnel.

      • If the emulsion persists, filter the mixture through a pad of Celite or glass wool.[8]

Issue 2: Poor recovery of this compound in the organic layer.

  • Possible Cause: Insufficient extraction or the product is partially soluble in the aqueous layer.

  • Troubleshooting Steps:

    • Perform multiple extractions: It is more efficient to perform several extractions with smaller volumes of the organic solvent than one extraction with a large volume.

    • Use the "salting out" effect: Add a neutral salt, such as sodium chloride, to the aqueous layer before extraction.[9][10][11] This decreases the solubility of this compound in the aqueous phase and drives it into the organic phase.[9][10]

Issue 3: Difficulty identifying the organic and aqueous layers.

  • Possible Cause: The densities of the two layers are similar.

  • Troubleshooting Steps:

    • Add a drop of water: Add a few drops of water to the separatory funnel. The layer that the water drop joins is the aqueous layer.

    • Check densities: this compound has a density of approximately 0.97 g/mL, which is slightly less than water. Therefore, the organic layer should be the top layer. However, the density of the aqueous layer can vary depending on dissolved salts.

Column Chromatography

Issue 1: Poor separation of this compound from non-polar byproducts (e.g., unreacted 1-bromobutane).

  • Possible Cause: The mobile phase is too non-polar.

  • Troubleshooting Steps:

    • Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if using a hexane/ethyl acetate (B1210297) mixture, increase the percentage of ethyl acetate.

    • Use a more polar stationary phase: Consider using a stationary phase other than silica (B1680970) gel, such as alumina, if separation is still challenging.

Issue 2: this compound is eluting too slowly or not at all.

  • Possible Cause: The mobile phase is not polar enough.

  • Troubleshooting Steps:

    • Decrease the polarity of the mobile phase: Gradually increase the proportion of the less polar solvent in your eluent system.

    • Consider reverse-phase chromatography: For preparative HPLC, a reverse-phase C18 column can be used with a mobile phase of acetonitrile (B52724) and water.[12][13]

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Water Solubility
This compound 103.12152-153[12]0.973[12]Slightly soluble[1][4][5]
n-Butyl nitrite103.1278[1][2][3]0.882[1]Insoluble
1-Bromobutane137.02101-1021.276Insoluble
1-Butanol74.12117.70.810Soluble

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Charging the Flask: Add the crude this compound mixture to the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently using a heating mantle or oil bath.

  • Fraction Collection:

    • Slowly increase the temperature and observe the vapor rising through the fractionating column.

    • Collect the first fraction, which will primarily be the lower-boiling butyl nitrite (around 78 °C).

    • Once the temperature begins to rise sharply, change the receiving flask.

    • Collect the main fraction of this compound at a constant temperature of 152-153 °C.[14]

  • Completion: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.

Protocol 2: Purification of this compound by Liquid-Liquid Extraction
  • Initial Workup: Transfer the reaction mixture to a separatory funnel.

  • Aqueous Wash:

    • Add an equal volume of deionized water and gently invert the funnel 5-10 times, venting frequently to release any pressure.

    • Allow the layers to separate. The organic layer containing this compound should be the upper layer.

    • Drain the lower aqueous layer.

  • Brine Wash:

    • Add a saturated solution of sodium chloride (brine) to the organic layer in the separatory funnel. This helps to remove most of the dissolved water.

    • Gently invert the funnel a few times and then drain the brine layer.

  • Drying:

    • Transfer the organic layer to an Erlenmeyer flask.

    • Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the flask. Swirl the flask until the drying agent no longer clumps together, indicating that the solution is dry.

  • Solvent Removal:

    • Filter the dried solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification of this compound by Preparative HPLC
  • System Preparation:

    • Column: A reverse-phase C18 column is suitable for this separation.[12][13]

    • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase.[12][13] The exact ratio should be optimized by analytical HPLC first to achieve good separation. Phosphoric acid or formic acid can be added in small amounts to improve peak shape.[12][13]

  • Sample Preparation: Dissolve the crude this compound in a small amount of the mobile phase.

  • Injection and Fraction Collection:

    • Inject the sample onto the HPLC column.

    • Monitor the elution of compounds using a UV detector.

    • Collect the fractions corresponding to the this compound peak.

  • Solvent Removal: Combine the fractions containing the pure product and remove the mobile phase solvents using a rotary evaporator.

Visualizations

PurificationWorkflow Crude Crude this compound (mixture of product, byproducts, and starting materials) LLE Liquid-Liquid Extraction (Aqueous Wash) Crude->LLE Drying Drying (Anhydrous MgSO4) LLE->Drying Distillation Fractional Distillation Drying->Distillation Chromatography Column Chromatography (HPLC or Flash) Drying->Chromatography Pure Pure this compound Distillation->Pure Chromatography->Pure

Caption: General workflow for the purification of this compound.

DistillationTroubleshooting Start Problem: Poor Separation Cause1 Possible Cause: Inefficient Column Start->Cause1 Cause2 Possible Cause: Incorrect Heating Rate Start->Cause2 Cause3 Possible Cause: Heat Loss Start->Cause3 Solution1 Solution: Use column with more theoretical plates Cause1->Solution1 Solution2 Solution: Heat slowly and steadily Cause2->Solution2 Solution3 Solution: Insulate the column Cause3->Solution3

Caption: Troubleshooting poor separation in fractional distillation.

ExtractionTroubleshooting Start Problem: Emulsion Formation Cause Possible Cause: Vigorous Shaking Start->Cause Solution1 Solution 1: Gentle Inversion Cause->Solution1 Solution2 Solution 2: Add Brine (Salting Out) Cause->Solution2 Solution3 Solution 3: Allow to Stand Cause->Solution3 Solution4 Solution 4: Filter through Celite Cause->Solution4

Caption: Troubleshooting emulsion formation in liquid-liquid extraction.

References

troubleshooting common issues in the Henry reaction with 1-Nitrobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Henry (nitroaldol) reaction with 1-nitrobutane.

Frequently Asked Questions (FAQs)

Q1: What is the Henry reaction and why is it useful?

The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane, such as this compound, to an aldehyde or ketone.[1] This reaction is highly valuable in organic synthesis because the resulting β-nitro alcohol products are versatile intermediates that can be readily converted into other important functional groups, such as β-amino alcohols, α-nitro ketones, and nitroalkenes.[1]

Q2: What are the most common side reactions to be aware of when performing a Henry reaction with this compound?

The most common side reactions include:

  • Retro-Henry reaction: This is the reverse of the Henry reaction, where the β-nitro alcohol product reverts to the starting aldehyde and this compound.[1] This equilibrium can limit the product yield.

  • Dehydration: The β-nitro alcohol product can eliminate a molecule of water to form a nitroalkene, especially at elevated temperatures or under strongly acidic or basic conditions.[2][3]

  • Cannizzaro reaction: If the aldehyde substrate has no α-hydrogens (e.g., benzaldehyde), it can undergo a self-condensation reaction in the presence of a strong base.[1]

  • Self-condensation of the aldehyde: Aldehydes with α-hydrogens can undergo aldol (B89426) condensation under basic conditions.

Q3: How does the choice of base affect the Henry reaction with this compound?

The choice and amount of base are critical. Strong bases can accelerate the reaction but may also promote side reactions like the Cannizzaro reaction and dehydration.[4] Weaker bases may require longer reaction times or higher temperatures. For reactions where the desired product is the β-nitro alcohol, it is often recommended to use only a catalytic amount of a mild base to minimize the formation of the nitroalkene.[5] Common bases include alkali hydroxides, alkoxides, carbonates, and various amines.[4]

Q4: What solvents are suitable for the Henry reaction with this compound?

A variety of solvents can be used, and the optimal choice depends on the specific substrates and catalyst. Alcohols such as isopropanol (B130326) are commonly employed.[6] In some cases, solvent-free conditions or aqueous media have been used to improve the environmental friendliness and efficiency of the reaction.[7] The solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction rate and selectivity.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The base may be old, hydrated, or of poor quality. 2. Unfavorable Equilibrium: The retro-Henry reaction is significant. 3. Steric Hindrance: The aldehyde or this compound may be sterically hindered. 4. Low Reaction Temperature: The reaction may be too slow at the chosen temperature.1. Use a fresh, anhydrous base. Consider screening different types of bases (e.g., organic vs. inorganic). 2. Use an excess of this compound to shift the equilibrium towards the product. Remove water as it forms if dehydration is desired. 3. Increase the reaction time or temperature. Consider using a more active catalyst. 4. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of Nitroalkene Byproduct 1. High Reaction Temperature: Elevated temperatures favor dehydration.[2][3] 2. Strongly Basic or Acidic Conditions: These conditions can catalyze the elimination of water. 3. Prolonged Reaction Time: Even under mild conditions, extended reaction times can lead to dehydration.1. Run the reaction at a lower temperature. 2. Use a milder base or a catalytic amount of base. Ensure the workup is performed under neutral or slightly acidic conditions. 3. Monitor the reaction by TLC and stop it once the starting material is consumed.
Presence of Unreacted Starting Materials 1. Insufficient Catalyst: The amount of base may be too low to effectively catalyze the reaction. 2. Short Reaction Time: The reaction may not have reached completion. 3. Poor Solubility: The reactants may not be fully dissolved in the chosen solvent.1. Increase the catalyst loading incrementally.[2] 2. Extend the reaction time and monitor its progress. 3. Choose a solvent in which all reactants are fully soluble at the reaction temperature.
Product Decomposition During Purification 1. Thermal Instability: β-nitro alcohols can be thermally sensitive. 2. Acidic or Basic Chromatography Media: Silica (B1680970) gel can be acidic and may cause dehydration or retro-Henry reaction.1. Use low temperatures during solvent removal (rotary evaporation). 2. Use neutral or base-treated silica gel or alumina (B75360) for column chromatography. Alternatively, consider purification by recrystallization if the product is a solid.

Quantitative Data

Table 1: Effect of Catalyst Loading on Yield

EntryCatalyst (mol%)Time (h)Yield (%)
11.02467
22.02481
33.02491
44.02492
55.02492

Data adapted from a study on the optimization of the Henry reaction.[2]

Table 2: Effect of Temperature on Yield

EntryTemperature (°C)Time (h)Yield (%)
1302475
2502488
3802491

Data adapted from a study on the optimization of the Henry reaction.[2]

Experimental Protocols

Detailed Protocol for the Henry Reaction of Benzaldehyde (B42025) with this compound

This protocol is adapted from a general procedure for the Henry reaction.[6]

Materials:

  • Benzaldehyde

  • This compound

  • Triethylamine (B128534) (Et₃N)

  • Isopropanol

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethyl acetate (B1210297)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1.0 equivalent) in isopropanol.

  • Add this compound (1.2 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath with stirring.

  • Slowly add triethylamine (0.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl until the solution is acidic (pH ~5-6).

  • Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude β-nitro alcohol.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

G Troubleshooting Workflow for Low Yield in the Henry Reaction start Low or No Product Yield check_catalyst Check Catalyst Activity and Loading start->check_catalyst check_equilibrium Consider Retro-Henry Reaction start->check_equilibrium check_conditions Evaluate Reaction Conditions (T, t) start->check_conditions check_sterics Assess Steric Hindrance start->check_sterics solution_catalyst Use fresh catalyst / Increase loading check_catalyst->solution_catalyst solution_equilibrium Use excess nitroalkane check_equilibrium->solution_equilibrium solution_conditions Increase temperature or time check_conditions->solution_conditions solution_sterics Prolong reaction time / Use more active catalyst check_sterics->solution_sterics

Caption: Troubleshooting workflow for low product yield.

G Relationship Between Reaction Parameters and Outcome temp Temperature yield Product Yield temp->yield Increases (to a point) dehydration Dehydration (Nitroalkene) temp->dehydration Increases base Base Strength/Concentration base->yield Increases base->dehydration Increases time Reaction Time time->yield Increases time->dehydration Increases retro_henry Retro-Henry yield->retro_henry Equilibrium

Caption: Key parameters influencing the Henry reaction.

References

Technical Support Center: Optimizing Catalyst Selection for the Reduction of 1-Nitrobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the catalytic reduction of 1-nitrobutane to 1-butanamine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate efficient and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the reduction of this compound?

A1: The most frequently employed catalysts for the reduction of aliphatic nitro compounds like this compound are heterogeneous catalysts such as Palladium on carbon (Pd/C) and Raney Nickel.[1][2] Platinum(IV) oxide (PtO₂) is also an effective catalyst for this transformation.[3] For non-catalytic reductions, reagents like Lithium aluminum hydride (LiAlH₄) can be used for the reduction of aliphatic nitro compounds.[1]

Q2: What is the general reaction scheme for the reduction of this compound?

A2: The reduction of this compound to 1-butanamine involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂) using a suitable catalyst and a hydrogen source.

Reaction Scheme: C₄H₉NO₂ + 3H₂ --(Catalyst)--> C₄H₉NH₂ + 2H₂O

Q3: What are the potential side products in the reduction of this compound?

A3: Incomplete reduction can lead to the formation of intermediates such as N-butylhydroxylamine and nitrosobutane. Under certain conditions, particularly with less selective reducing agents, over-reduction or side reactions involving the solvent or impurities can occur.

Q4: How do I choose the most appropriate solvent for the reaction?

A4: Protic solvents like ethanol (B145695) and methanol (B129727) are generally preferred for catalytic hydrogenations as they can accelerate the reaction rate.[4] The choice of solvent can also depend on the solubility of this compound and the specific catalyst being used.

Q5: Are there any safety precautions I should be aware of when handling the catalysts and reagents?

A5: Yes, several safety precautions are crucial. Catalysts like Palladium on carbon and Raney Nickel can be pyrophoric, especially after use when they have adsorbed hydrogen.[4][5] It is essential to handle them in a wet state and under an inert atmosphere (e.g., nitrogen or argon). Hydrogen gas is highly flammable and forms explosive mixtures with air.[4] this compound itself is a flammable liquid and can react violently with reducing agents at elevated temperatures and pressures.[6] Always work in a well-ventilated fume hood and have appropriate safety equipment readily available.

Catalyst Performance Comparison

The selection of a catalyst is critical for achieving high yield and selectivity in the reduction of this compound. The following table summarizes the performance of common catalysts under typical reaction conditions. Please note that these values are representative and can vary based on specific experimental parameters.

CatalystHydrogen SourceTypical SolventTemperature (°C)Pressure (atm)Reaction Time (h)Typical Yield (%)Selectivity (%)
10% Pd/C H₂ gasEthanol25 - 501 - 42 - 6>95>98
Raney Ni H₂ gasEthanol50 - 8010 - 504 - 1290 - 98>97
PtO₂ H₂ gasAcetic Acid251 - 36 - 18~95High
LiAlH₄ -Diethyl ether35 (reflux)-1 - 3~90High

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic reduction of this compound.

Issue Potential Cause Troubleshooting Steps
Slow or Incomplete Reaction Catalyst Inactivity: The catalyst may be old, improperly stored, or poisoned.- Use fresh, high-quality catalyst. - Ensure proper storage of the catalyst under an inert atmosphere or solvent. - Purify the substrate and solvent to remove potential catalyst poisons (e.g., sulfur compounds).
Insufficient Hydrogen Pressure: Low hydrogen pressure can lead to a slow reaction rate.- Check for leaks in the hydrogenation apparatus. - Increase the hydrogen pressure within the safe limits of your equipment.
Poor Mixing: Inadequate agitation can result in poor contact between the catalyst, substrate, and hydrogen.- Increase the stirring speed to ensure the catalyst is well-suspended in the reaction mixture.
Formation of Side Products Incomplete Reduction: Insufficient reaction time or catalyst activity can lead to the accumulation of intermediates like N-butylhydroxylamine.- Increase the reaction time and monitor the progress by TLC or GC. - Increase the catalyst loading.
Over-reduction or Side Reactions: Harsh reaction conditions or a non-selective catalyst can cause unwanted side reactions.- Use a more selective catalyst. - Optimize the reaction temperature and pressure to milder conditions.
Difficulty in Catalyst Filtration Fine Catalyst Particles: Some catalysts, like Raney Nickel, can be very fine and difficult to filter.- Use a filter aid such as Celite® to facilitate filtration. - Ensure the filtration is performed under an inert atmosphere to prevent the pyrophoric catalyst from igniting upon contact with air.
Low Product Yield Product Adsorption to Catalyst: The amine product can sometimes adsorb onto the catalyst surface, leading to lower isolated yields.- After filtration, wash the catalyst thoroughly with the reaction solvent or a suitable alternative to recover the adsorbed product.
Mechanical Losses: Product loss during workup and purification.- Optimize the workup and purification procedures to minimize losses.

Experimental Protocols

Protocol 1: Reduction of this compound using Palladium on Carbon (Pd/C)

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C, 50% wet with water)

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation vessel (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

Procedure:

  • In a hydrogenation vessel, add 10% Pd/C (typically 1-5 mol% of the substrate).

  • Purge the vessel with an inert gas (Nitrogen or Argon) to remove air.

  • Add a solution of this compound in ethanol.

  • Seal the vessel and purge it with hydrogen gas several times to ensure an inert atmosphere is replaced with hydrogen.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 50 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet and disposed of properly.

  • Wash the Celite® pad with ethanol to recover any adsorbed product.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-butanamine.

  • Purify the product by distillation if necessary.

Protocol 2: Reduction of this compound using Raney Nickel

Materials:

  • This compound

  • Raney Nickel (slurry in water or ethanol)

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • High-pressure hydrogenation reactor

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

Procedure:

  • Carefully wash the Raney Nickel with ethanol to remove the storage solvent.

  • In a high-pressure hydrogenation reactor, add the washed Raney Nickel.

  • Purge the reactor with an inert gas.

  • Add a solution of this compound in ethanol.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress by GC.

  • After the reaction is complete, cool the reactor to room temperature, vent the excess hydrogen, and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Caution: The catalyst is pyrophoric.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-butanamine.

  • Purify the product by distillation if necessary.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A 1. Add Catalyst to Reactor B 2. Purge with Inert Gas A->B C 3. Add this compound Solution B->C D 4. Introduce Hydrogen C->D E 5. Stir and Heat D->E F 6. Monitor Progress (TLC/GC) E->F G 7. Purge with Inert Gas F->G Reaction Complete H 8. Filter Catalyst G->H I 9. Concentrate Filtrate H->I J 10. Purify Product I->J

A general experimental workflow for the catalytic reduction of this compound.

Troubleshooting_Logic Start Slow or Incomplete Reaction? Catalyst Check Catalyst Activity Start->Catalyst Yes Purity Check Substrate/Solvent Purity Catalyst->Purity Pressure Check H₂ Pressure & Leaks Mixing Increase Stirring Speed Pressure->Mixing Success Reaction Proceeds Mixing->Success Resolved Failure Issue Persists Mixing->Failure Not Resolved Purity->Pressure

A troubleshooting decision tree for a slow or incomplete reduction.

Catalyst_Selection_Pathway Start Select Catalyst for This compound Reduction HighYield High Yield & Selectivity? Start->HighYield MildConditions Mild Conditions? HighYield->MildConditions Yes RaneyNi Raney Ni HighYield->RaneyNi No Cost Cost-Effective? MildConditions->Cost Yes PtO2 PtO₂ MildConditions->PtO2 No PdC Pd/C Cost->PdC Yes Cost->RaneyNi No

A decision pathway for selecting a suitable catalyst.

References

preventing the formation of 2-nitrobutane during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nitroalkanes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on preventing the formation of the isomeric impurity, 2-nitrobutane (B1195486), during the synthesis of 1-nitrobutane.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound, and which are most prone to 2-nitrobutane formation?

A1: The most common methods for synthesizing this compound are the nitration of butane (B89635) and the nucleophilic substitution of a butyl halide.

  • Vapor-Phase Nitration of Butane: This industrial method involves the reaction of butane with nitric acid at high temperatures (350–450 °C). It is a free-radical process that leads to a mixture of nitroalkanes, including this compound, 2-nitrobutane, and even smaller nitroalkanes due to C-C bond cleavage. This method is not ideal for selectively producing this compound in a laboratory setting due to the formation of multiple byproducts.

  • Nucleophilic Substitution of Butyl Halides: This is the preferred laboratory method for a more controlled synthesis of this compound. It involves the reaction of a primary alkyl halide, such as 1-bromobutane (B133212) or 1-iodobutane, with a nitrite (B80452) salt. However, the formation of 2-nitrobutane can still occur, particularly if reaction conditions favor a carbocation intermediate (SN1 mechanism). The choice of nitrite salt, solvent, and reaction conditions significantly influences the regioselectivity of this reaction.[1][2][3]

Q2: Why is 2-nitrobutane formed as a byproduct during the synthesis of this compound from 1-bromobutane?

A2: The formation of 2-nitrobutane from 1-bromobutane is primarily a result of reaction pathways that involve a carbocation intermediate. While the direct substitution of the bromide on the primary carbon is the desired SN2 reaction, conditions that promote an SN1-type mechanism can lead to the formation of a butyl carbocation. This carbocation can then undergo a hydride shift to form a more stable secondary carbocation, which upon reaction with the nitrite ion, yields 2-nitrobutane. Factors that can favor this include the use of polar protic solvents and conditions that promote the dissociation of the alkyl halide before nucleophilic attack.

Q3: How does the choice of nitrite salt (sodium nitrite vs. silver nitrite) affect the formation of 2-nitrobutane?

A3: The choice of nitrite salt is a critical factor in controlling the regioselectivity of the reaction.

  • Silver Nitrite (Victor Meyer Reaction): Silver nitrite has a more covalent character. The reaction is believed to proceed with the nitrogen atom of the nitrite acting as the nucleophile, which favors the formation of the C-N bond, leading to the desired nitroalkane.[4][5][6][7][8][9] While generally favoring the 1-nitro isomer from a primary halide, side reactions can still occur.

  • Sodium Nitrite (Kornblum Modification): Sodium nitrite is more ionic. In solution, the nitrite ion is an ambident nucleophile, meaning it can react through either the nitrogen or one of the oxygen atoms. Reaction at the oxygen leads to the formation of butyl nitrite as a significant byproduct.[1][2][10] However, the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can favor the reaction at the nitrogen atom, increasing the yield of the desired this compound.[1][2]

Troubleshooting Guide: Minimizing 2-Nitrobutane Formation

This guide provides specific recommendations to minimize the formation of 2-nitrobutane during the synthesis of this compound via nucleophilic substitution.

IssuePotential CauseRecommended Solution
Significant formation of 2-nitrobutane Reaction conditions favoring an SN1 mechanism.- Use a primary alkyl halide (1-bromobutane or 1-iodobutane) as the starting material. - Employ a polar aprotic solvent such as DMF or DMSO to favor the SN2 pathway. - Maintain a low reaction temperature to disfavor carbocation formation and rearrangement.
Low yield of this compound and high yield of butyl nitrite Reaction with the oxygen atom of the nitrite ion.- Use silver nitrite, which promotes N-alkylation. - If using sodium nitrite, ensure the use of a polar aprotic solvent (DMF, DMSO) to favor N-alkylation.
Difficulty in separating this compound from 2-nitrobutane Similar boiling points of the isomers.- Utilize fractional distillation with a high-efficiency column for separation. - Employ preparative gas chromatography for high-purity samples.
Incomplete reaction Insufficient reactivity of the alkyl halide.- Use 1-iodobutane, which is more reactive than 1-bromobutane. - Consider using a phase-transfer catalyst to enhance the reaction rate.

Experimental Protocols

Protocol 1: Selective Synthesis of this compound using Silver Nitrite (Victor Meyer Reaction)

This protocol is designed to maximize the yield of this compound while minimizing the formation of 2-nitrobutane.

Materials:

  • 1-Bromobutane

  • Silver nitrite (AgNO₂)

  • Anhydrous diethyl ether

  • Calcium chloride drying tube

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add freshly dried silver nitrite.

  • Add anhydrous diethyl ether to the flask to create a slurry.

  • Slowly add 1-bromobutane to the stirred slurry at room temperature.

  • After the initial exothermic reaction subsides, gently heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS to ensure the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the silver bromide precipitate.

  • Wash the precipitate with a small amount of diethyl ether and combine the filtrates.

  • Wash the ethereal solution with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation, collecting the fraction corresponding to this compound (boiling point ~151-153 °C).

Expected Outcome: This method should yield predominantly this compound with minimal 2-nitrobutane formation.

Protocol 2: Synthesis of this compound using Sodium Nitrite with Phase-Transfer Catalysis

This protocol utilizes a phase-transfer catalyst to improve the reaction between the aqueous sodium nitrite and the organic alkyl halide, enhancing the formation of this compound.

Materials:

  • 1-Bromobutane

  • Sodium nitrite (NaNO₂)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or another suitable organic solvent

  • Water

Procedure:

  • In a round-bottom flask, dissolve sodium nitrite in water.

  • Add the phase-transfer catalyst (e.g., TBAB) to the aqueous solution.

  • Add 1-bromobutane dissolved in the organic solvent (e.g., toluene).

  • Stir the biphasic mixture vigorously at a controlled temperature (e.g., 60-80 °C).

  • Monitor the reaction by GC-MS.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the product by fractional distillation.

Data Presentation

Table 1: Influence of Nitrite Salt and Solvent on Product Distribution in the Synthesis of Nitrobutane from 1-Bromobutane

Nitrite SaltSolventThis compound (%)2-Nitrobutane (%)Butyl Nitrite (%)
AgNO₂Diethyl EtherHighLowLow
NaNO₂EthanolModerateLowHigh
NaNO₂DMFHighLowModerate
NaNO₂DMSOHighLowModerate

Note: The percentages are qualitative and represent general trends. Actual yields will vary based on specific reaction conditions.

Visualizations

Synthesis_Pathway cluster_SN2 Desired SN2 Pathway cluster_SN1 Undesired SN1 Pathway 1-Bromobutane 1-Bromobutane This compound This compound 1-Bromobutane->this compound NaNO2 / DMF (Direct Substitution) Butyl_Carbocation Primary Butyl Carbocation Secondary_Carbocation Secondary Butyl Carbocation Butyl_Carbocation->Secondary_Carbocation Hydride Shift 2-Nitrobutane 2-Nitrobutane Secondary_Carbocation->2-Nitrobutane Nitrite Attack 1-Bromobutane_SN1 1-Bromobutane 1-Bromobutane_SN1->Butyl_Carbocation Ionization

Caption: Reaction pathways in the synthesis of nitrobutane from 1-bromobutane.

Troubleshooting_Logic Start High 2-Nitrobutane Formation Detected Check_Halide Is the starting material a primary alkyl halide? Start->Check_Halide Check_Solvent Is a polar aprotic solvent being used? Check_Halide->Check_Solvent Yes Use_Primary Action: Switch to 1-bromobutane or 1-iodobutane Check_Halide->Use_Primary No Check_Temp Is the reaction temperature low? Check_Solvent->Check_Temp Yes Use_Aprotic Action: Use DMF or DMSO Check_Solvent->Use_Aprotic No Lower_Temp Action: Reduce reaction temperature Check_Temp->Lower_Temp No Success 2-Nitrobutane Minimized Check_Temp->Success Yes Use_Primary->Check_Solvent Use_Aprotic->Check_Temp Lower_Temp->Success

Caption: Troubleshooting workflow for minimizing 2-nitrobutane formation.

References

Technical Support Center: Managing Exothermic 1-Nitrobutane Reduction Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on safely and effectively managing the exothermic nature of 1-nitrobutane reduction reactions.

Troubleshooting Guides

The following tables address specific issues that may be encountered during the reduction of this compound.

Reaction Exotherm & Temperature Control
Issue Potential Cause Recommended Solution
Rapid, uncontrolled temperature increase (Runaway Reaction) - Addition of reducing agent is too fast.- Inadequate cooling capacity.- High concentration of reactants.- Immediately stop the addition of the reducing agent.- Increase the efficiency of the cooling system (e.g., lower coolant temperature, increase flow rate).- Add a pre-chilled solvent to dilute the reaction mixture.- For catalytic hydrogenations, stop the hydrogen supply and purge the vessel with an inert gas.
Localized Hotspots - Poor mixing or agitation.- Solid reducing agent not dispersing properly.- Increase the stirring rate to ensure homogeneous mixing.- If using a solid reagent, consider adding it portion-wise or as a solution/slurry in a suitable solvent.
Inability to maintain the desired reaction temperature - Cooling system is not efficient enough for the scale of the reaction.- The heat of reaction is higher than anticipated.- Reduce the rate of addition of the limiting reagent.- Use a more powerful cooling system or a larger reaction vessel to increase the surface area for heat exchange.- Dilute the reaction mixture with more solvent.
Reaction Progress & Product Yield
Issue Potential Cause Recommended Solution
Incomplete or slow reaction - Catalyst poisoning (e.g., by sulfur compounds, halides).- Insufficient amount of reducing agent.- Low reaction temperature.- Poor quality of reagents.- Use a fresh, high-quality catalyst. If poisoning is suspected, pretreat the starting material to remove impurities.- Ensure the stoichiometry of the reducing agent is correct.- Gradually increase the reaction temperature while carefully monitoring the exotherm.- Verify the purity and activity of all reagents.
Low yield of butylamine (B146782) - Formation of side products (e.g., N-butylhydroxylamine, azoxybutane).- Evaporation of the product during workup.- Incomplete reaction.- Optimize reaction conditions (temperature, pressure, catalyst) to favor the formation of the desired amine.[1][2]- Use appropriate workup procedures to minimize product loss (e.g., careful distillation, extraction at the correct pH).- Address the causes of incomplete reaction as listed above.
Formation of unexpected byproducts - The reducing agent is not selective.- Reaction conditions are too harsh (e.g., high temperature).- Presence of impurities in the starting material.- Choose a more selective reducing agent. For example, catalytic hydrogenation is often more selective than metal/acid reductions.[3][4]- Optimize the reaction temperature and time to minimize side reactions.- Purify the this compound before the reaction.

Frequently Asked Questions (FAQs)

Q1: How exothermic is the reduction of this compound to butylamine?

The reduction of this compound is a highly exothermic process. The standard enthalpy of reaction (ΔH°rxn) can be estimated using the standard enthalpies of formation (ΔH°f) of the reactants and products.

  • Standard Enthalpy of Formation of this compound (liquid): -192.6 ± 1.3 kJ/mol[5]

  • Standard Enthalpy of Formation of Butylamine (liquid): Approximately -103.2 kJ/mol

The balanced chemical equation for the reduction using hydrogen is:

C₄H₉NO₂ (l) + 3H₂ (g) → C₄H₁₁N (l) + 2H₂O (l)

While a precise calculation requires the enthalpy of formation for all species in their correct states, the significant difference in the stability of the nitro group compared to the amine group indicates a substantial release of energy. All reductions of nitro compounds should be treated as highly exothermic and potentially hazardous if not properly controlled.[6]

Q2: What are the most common methods for reducing this compound, and which is the safest?

The most common methods are catalytic hydrogenation and metal-acid reductions.

  • Catalytic Hydrogenation: This method typically employs a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.[7] It is often considered a cleaner and more selective method. However, it requires specialized equipment to handle hydrogen gas safely. The catalyst can also be pyrophoric.

  • Metal-Acid Reductions: This involves using a metal like iron, tin, or zinc in the presence of an acid (e.g., HCl).[4] These reactions are often vigorous and can generate large amounts of heat.

The "safest" method depends on the available equipment and expertise. For well-equipped labs, catalytic hydrogenation in a proper reactor with good temperature and pressure control is often preferred.

Q3: How can I control the rate of reaction to manage the exotherm?

The rate of reaction can be controlled by:

  • Slow, controlled addition of the limiting reagent: This is the most common and effective method. The reducing agent (or the this compound) can be added dropwise or via a syringe pump.

  • Dilution: Running the reaction in a larger volume of solvent will help to dissipate the heat generated.

  • Temperature Control: Maintaining a low reaction temperature by using an efficient cooling bath will slow down the reaction rate.

Q4: What are the potential side products of this compound reduction?

Incomplete reduction can lead to the formation of intermediates such as N-butylhydroxylamine and nitrosobutane. Under certain conditions, condensation reactions can occur, leading to products like azoxybutane and azobutane.[2]

Q5: What are the key safety precautions to take when performing this reaction?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.

  • Cooling Bath: Have a cooling bath ready to control the reaction temperature. An ice bath should be on standby for emergency cooling.

  • Inert Atmosphere: For catalytic hydrogenations, ensure the system is properly purged with an inert gas (like nitrogen or argon) before introducing hydrogen to prevent the formation of explosive mixtures.

  • Catalyst Handling: Handle hydrogenation catalysts with care, as they can be pyrophoric (ignite spontaneously in air), especially after use. Do not allow the catalyst to dry out on filter paper.[8]

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of this compound to Butylamine using Pd/C

This protocol provides a general methodology for the controlled reduction of this compound. Note: This procedure should be performed by trained personnel in a properly equipped laboratory.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst (5 mol%)

  • Ethanol (B145695) (or another suitable solvent)

  • Hydrogen gas source

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel equipped with a magnetic stirrer, gas inlet, and temperature probe

  • Cooling bath

Procedure:

  • Reaction Setup:

    • Place the 10% Pd/C catalyst into the reaction vessel.

    • Evacuate the vessel and backfill with an inert gas (repeat 3 times) to ensure an inert atmosphere.

    • Add ethanol to the vessel to create a slurry with the catalyst.

  • Reactant Addition:

    • Dissolve the this compound in ethanol in a separate flask.

    • Add the this compound solution to the reaction vessel.

  • Hydrogenation:

    • Purge the reaction vessel with hydrogen gas.

    • Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi).

    • Begin vigorous stirring and maintain the reaction temperature at a controlled setpoint (e.g., 25-30°C) using the cooling bath.

  • Monitoring the Reaction:

    • Monitor the reaction progress by observing the uptake of hydrogen gas and by analytical techniques such as TLC or GC-MS.

  • Workup:

    • Once the reaction is complete, stop the hydrogen supply and carefully vent the excess hydrogen.

    • Purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the filter cake wet with solvent to prevent ignition.

    • The filtrate contains the butylamine product, which can be isolated and purified by distillation or other appropriate methods.

Visualizations

Troubleshooting Workflow for Exothermic Reactions

TroubleshootingWorkflow start Exothermic Reaction Issue (e.g., Temperature Spike) check_addition Is Reagent Addition Ongoing? start->check_addition stop_addition Stop Reagent Addition Immediately check_addition->stop_addition Yes check_cooling Is Cooling System Optimal? check_addition->check_cooling No stop_addition->check_cooling increase_cooling Increase Cooling Efficiency check_cooling->increase_cooling No check_mixing Is Agitation/Mixing Adequate? check_cooling->check_mixing Yes increase_cooling->check_mixing increase_mixing Increase Stirring Rate check_mixing->increase_mixing No check_concentration Are Reactant Concentrations High? check_mixing->check_concentration Yes increase_mixing->check_concentration dilute Dilute with Cold Solvent check_concentration->dilute Yes monitor Monitor Temperature and Stabilize check_concentration->monitor No dilute->monitor

Caption: A logical workflow for troubleshooting unexpected exotherms during a reaction.

Experimental Workflow for Catalytic Hydrogenation

HydrogenationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup setup 1. Setup Reaction Vessel with Catalyst & Solvent purge_inert 2. Purge with Inert Gas setup->purge_inert add_substrate 3. Add this compound Solution purge_inert->add_substrate purge_h2 4. Purge with H₂ add_substrate->purge_h2 pressurize 5. Pressurize with H₂ purge_h2->pressurize react 6. Stir & Maintain Temp pressurize->react monitor 7. Monitor Progress react->monitor depressurize 8. Depressurize & Purge monitor->depressurize filter_catalyst 9. Filter Catalyst (Wet) depressurize->filter_catalyst isolate_product 10. Isolate Product filter_catalyst->isolate_product

Caption: A step-by-step workflow for the catalytic hydrogenation of this compound.

References

challenges in scaling up the synthesis of 1-Nitrobutane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-Nitrobutane

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for scaling up the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Common laboratory and industrial methods for synthesizing this compound include the reaction of a 1-halobutane (like 1-bromobutane (B133212) or 1-chlorobutane) with a nitrite (B80452) salt, such as sodium nitrite (NaNO₂) or silver nitrite (AgNO₂).[1][2] Another approach is the direct nitration of butane, which is often carried out in the vapor phase at high temperatures.[2] The choice of method often depends on the desired scale, available starting materials, and safety considerations.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Scaling up any chemical reaction presents challenges, and the synthesis of this compound is no exception.[3][4] Key challenges include:

  • Heat Management: The reaction can be exothermic, and inefficient heat dissipation in larger reactors can lead to temperature control issues and the formation of byproducts.[5][6]

  • Mixing: Achieving uniform mixing in large-scale reactors is more difficult and can result in localized concentration and temperature gradients, leading to inconsistent product quality and yield.[5]

  • Reaction Kinetics: Reactions can behave differently at a larger scale due to changes in heat and mass transfer.[7][8]

  • Safety: The risks of fire, explosion, and chemical exposure increase with the scale of the reaction.[7][9] Nitroalkanes can react violently with reducing agents and form explosive salts with inorganic bases.[10]

  • Byproduct Formation: Side reactions can become more significant at a larger scale, complicating purification.[11]

Q3: What are the major byproducts in the synthesis of this compound from 1-halobutanes, and how can they be minimized?

A3: The primary byproduct is often butyl nitrite, formed through the competing O-alkylation of the nitrite ion.[1] The choice of nitrite salt can influence the product distribution, with silver nitrite favoring the desired N-alkylation to form this compound.[1] To minimize byproduct formation, careful control of reaction temperature is crucial; lower temperatures (e.g., 0 to 5 °C) can help prevent the thermal decomposition of intermediates and reduce side product formation.[1]

Q4: What safety precautions should be taken when scaling up the synthesis of this compound?

A4: Safety is paramount when scaling up any chemical synthesis.[9] For this compound, specific precautions include:

  • Conduct a thorough risk assessment before proceeding with the scale-up.[7]

  • Never scale a reaction by more than three times the previous run without re-evaluating the risks.[7]

  • Ensure adequate temperature control and have a plan for rapid cooling in case of a thermal runaway.[7]

  • Use appropriately sized equipment and ensure glassware is free of defects.[7]

  • Work in a well-ventilated area , such as a fume hood, especially when handling larger quantities of flammable and potentially toxic materials.[7]

  • Be aware of the reactivity of nitroalkanes , which can be strong oxidizing agents and may react vigorously with reducing agents.[10]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction, side reactions, or loss of product during workup.Optimize reaction time and temperature. Ensure the molar ratio of halide to nitrite is appropriate (e.g., 1.0 to 1.2).[1] Use a phase transfer catalyst to improve the reaction rate. Refine purification techniques to minimize product loss.
Inconsistent Results Between Batches Variations in starting material quality, or poor control over reaction parameters like temperature and mixing.Use starting materials from a consistent, reliable source. Implement stricter process controls and monitoring for critical parameters.[5]
Formation of Significant Byproducts Suboptimal reaction temperature or choice of reagents.Carefully control the reaction temperature, potentially lowering it to reduce side reactions.[1] Consider using silver nitrite, which tends to favor the formation of the nitroalkane over the nitrite ester.[1]
Difficulty in Purification Presence of close-boiling impurities or emulsions during workup.Utilize fractional distillation for purification.[12] To break emulsions during aqueous workup, consider adding brine.
Thermal Runaway Inadequate heat removal from an exothermic reaction.Ensure the reactor is adequately cooled. For larger scales, consider using a continuous flow reactor for better temperature control.[1] Reduce the rate of reagent addition.

Experimental Protocols

Synthesis of this compound from 1-Bromobutane and Silver Nitrite (Lab Scale)

This method is often preferred for higher selectivity towards the nitroalkane.[1]

Materials:

  • 1-Bromobutane

  • Silver Nitrite (AgNO₂)

  • Anhydrous ether

  • Reflux condenser

  • Distilling flask

  • Heating mantle or oil bath

Procedure:

  • In a 250 ml distilling flask, combine 50 ml (64 g) of dry n-butyl bromide and 80 g of dry silver nitrite.[12]

  • Attach a reflux condenser fitted with a calcium chloride tube to the flask.

  • Allow the mixture to stand at room temperature for 2 hours.

  • Heat the mixture on a steam bath for 4 hours, followed by heating in an oil bath at 110°C for 8 hours.[12]

  • After the reaction is complete, distill the mixture.

  • Collect the fraction boiling between 149-151°C. This will be the purified this compound.[12]

Scale-Up Considerations for Synthesis from 1-Halobutane and Sodium Nitrite

This method is more cost-effective for larger scales but may require more optimization to maximize the yield of this compound over butyl nitrite.

Key Parameters for Scale-Up:

Parameter Recommendation for Scale-Up Rationale
Temperature Control Maintain a low temperature, ideally between 0 and 5°C.[1]Minimizes the formation of byproducts and prevents the thermal decomposition of intermediates.[1]
Molar Ratio Keep the molar ratio of 1-halobutane to sodium nitrite between 1.0 and 1.2.[1]Ensures complete conversion of the starting material without using a large excess of the nitrite salt.
Solvent Use a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).These solvents are effective for this type of nucleophilic substitution.
Mixing Ensure efficient and consistent agitation throughout the reaction.Prevents localized concentration and temperature gradients, which can lead to side reactions.[5]
Reactor Type For larger scales, consider a continuous flow reactor.Offers superior temperature control and more consistent reaction conditions compared to batch reactors.[1]

Visualizations

TroubleshootingWorkflow Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_time Increase Reaction Time or Temperature incomplete->optimize_time check_byproducts Analyze Byproduct Formation (GC/MS) complete->check_byproducts end Yield Improved optimize_time->end high_byproducts Significant Byproducts check_byproducts->high_byproducts Yes low_byproducts Minimal Byproducts check_byproducts->low_byproducts No optimize_temp Lower Reaction Temperature high_byproducts->optimize_temp check_workup Review Workup & Purification Procedure low_byproducts->check_workup optimize_temp->end workup_issue Potential Loss During Workup check_workup->workup_issue refine_purification Refine Purification Method (e.g., Fractional Distillation) workup_issue->refine_purification refine_purification->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

ScaleUpParameters Key Parameter Relationships in this compound Synthesis Scale-Up scale Increase in Reaction Scale heat Increased Heat Generation scale->heat mixing Mixing Inefficiency scale->mixing temp_control Temperature Control Issues heat->temp_control mixing->temp_control byproducts Increased Byproduct Formation temp_control->byproducts safety Increased Safety Risk temp_control->safety yield Decreased Yield & Purity byproducts->yield

Caption: Interrelation of critical parameters during the scale-up of this compound synthesis.

References

Technical Support Center: Catalyst Deactivation and Regeneration in 1-Nitrobutane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation and regeneration during the catalytic hydrogenation of 1-nitrobutane.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the hydrogenation of this compound, and what are their typical deactivation mechanisms?

A1: The most common heterogeneous catalysts for the hydrogenation of this compound to 1-aminobutane are Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel. The primary deactivation mechanisms for these catalysts in nitroalkane reactions are:

  • Poisoning: This occurs when impurities in the reactants, solvent, or hydrogen gas strongly adsorb to the catalyst's active sites, rendering them inactive. Common poisons for platinum group metal (PGM) catalysts and Raney Nickel include sulfur and nitrogen compounds.[1]

  • Coking/Fouling: This involves the deposition of carbonaceous materials (coke) on the catalyst surface and within its pores, physically blocking active sites.[2] This is a common issue in many organic reactions.

  • Sintering: At elevated temperatures, the fine metal particles of the catalyst can agglomerate into larger ones, reducing the active surface area and, consequently, the catalyst's activity.[3]

  • Leaching: The active metal can dissolve into the reaction medium, leading to a permanent loss of catalyst activity. This can be a concern for both supported and Raney-type catalysts.

Q2: My this compound hydrogenation reaction is slow or has stalled. What are the likely causes?

A2: A slow or stalled reaction is often a primary indicator of catalyst deactivation. The most probable causes include:

  • Catalyst Poisoning: Check the purity of your this compound, solvent, and hydrogen source for potential contaminants like sulfur or other nitrogen-containing compounds.

  • Insufficient Catalyst Activity: The catalyst may be old, have been improperly stored, or may have been deactivated in a previous reaction.

  • Poor Mass Transfer: Inefficient stirring or inadequate hydrogen pressure can limit the contact between the reactants and the catalyst surface.

  • Coke Formation: Carbonaceous deposits may have blocked the catalyst's active sites.

Q3: How can I tell if my catalyst is deactivated?

A3: Signs of catalyst deactivation include:

  • A noticeable decrease in the reaction rate compared to previous experiments with a fresh catalyst.

  • Incomplete conversion of this compound even after extended reaction times.

  • A change in the selectivity of the reaction, leading to the formation of undesired byproducts.

  • Visual changes to the catalyst, such as clumping or a change in color, although this is not always a reliable indicator.

Q4: Is it possible to regenerate a deactivated catalyst used in this compound hydrogenation?

A4: Yes, in many cases, catalyst regeneration is possible, depending on the deactivation mechanism.

  • Coked catalysts can often be regenerated by controlled oxidation (burning off the coke) or by washing with appropriate solvents.

  • Poisoned catalysts can sometimes be regenerated by chemical treatment to remove the poison, but this is often more challenging and may not fully restore activity.

  • Sintered catalysts are generally difficult to regenerate as the change in morphology is often irreversible.

Q5: What are the best practices for handling and storing hydrogenation catalysts to prolong their life?

A5: Proper handling and storage are crucial for maintaining catalyst activity.

  • Storage: Store catalysts in a cool, dry, and inert environment. Many catalysts, especially Raney Nickel, are pyrophoric and must be stored under water or a suitable solvent.[4]

  • Handling: Minimize exposure to air and moisture. Handle catalysts in an inert atmosphere (e.g., a glovebox or under a stream of nitrogen) whenever possible.[2]

  • Purity: Always use high-purity reactants and solvents to avoid introducing catalyst poisons.

Section 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the catalytic hydrogenation of this compound.

Issue 1: Low or No Conversion of this compound

Potential Cause Diagnostic Step Recommended Solution
Catalyst Deactivation - Run a control reaction with a fresh batch of catalyst. - Analyze the used catalyst for signs of poisoning (e.g., elemental analysis for sulfur) or coking (e.g., thermogravimetric analysis).- If the fresh catalyst is active, the old catalyst is deactivated. Proceed with regeneration or use a fresh catalyst. - If poisoning is confirmed, purify reactants and solvents.
Insufficient Catalyst Loading - Review the experimental protocol for the recommended catalyst loading.- Increase the catalyst loading incrementally.
Poor Hydrogen Availability - Check for leaks in the hydrogenation apparatus. - Ensure the hydrogen cylinder is not empty. - Monitor the pressure during the reaction.- Repair any leaks. - Replace the hydrogen cylinder. - Increase the hydrogen pressure within safe limits for the equipment.
Mass Transfer Limitation - Increase the stirring speed.- Use a more efficient stirring mechanism (e.g., a mechanical stirrer instead of a magnetic stir bar). - Ensure the catalyst is well-suspended in the reaction mixture.
Incorrect Reaction Temperature - Verify the accuracy of the temperature controller.- Adjust the temperature to the optimal range for the specific catalyst and reaction.

Issue 2: Poor Selectivity / Formation of Byproducts

Potential Cause Diagnostic Step Recommended Solution
Reaction Temperature Too High - Review the literature for the optimal temperature range.- Decrease the reaction temperature.
Hydrogen Pressure Too High - Analyze the effect of pressure on selectivity in a small-scale experiment.- Lower the hydrogen pressure.
Catalyst Type - Different catalysts can exhibit different selectivities.- Screen different catalysts (e.g., Pt/C, different loadings of Pd/C) to find the most selective one for the desired product.
Reaction Time - Monitor the reaction progress over time using techniques like GC or TLC.- Stop the reaction once the desired product is formed in maximum yield to avoid further reactions.

Section 3: Data Presentation

Table 1: Example Data on Catalyst Performance and Deactivation in Nitroalkane Hydrogenation *

CatalystSubstrateConversion (%) (Initial)Conversion (%) (After 5 Cycles)Deactivation Rate (% per cycle)Primary Deactivation Mechanism
5% Pd/C1-Nitropropane9985~3Coking and Poisoning
Raney NickelThis compound>9990~2Leaching and Fouling
1% Pt/C2-Nitropropane9892~1.5Sintering at high temp.

*Note: The data presented in this table are representative values from studies on similar nitroalkane hydrogenations and are intended for comparative purposes. Actual results for this compound may vary depending on the specific experimental conditions.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Hydrogenation of this compound using Raney Nickel

Materials:

  • This compound

  • Raney Nickel (slurry in water or ethanol)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (high purity)

  • Hydrogenation reactor (e.g., Parr shaker or autoclave)

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the required amount of Raney Nickel slurry with the reaction solvent (e.g., ethanol) three times to remove the storage medium. Use a decantation method for washing. Caution: Raney Nickel is pyrophoric and must be kept wet at all times.[5]

  • Reactor Setup: Add the washed Raney Nickel and the solvent to the hydrogenation reactor.

  • Purging: Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) at least three times to remove any air.

  • Reactant Addition: Add the this compound to the reactor.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Begin stirring and heat the reactor to the desired temperature (e.g., 25-50 °C). Monitor the reaction progress by observing the hydrogen uptake or by taking aliquots for analysis (e.g., GC or TLC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Catalyst Separation: The catalyst can be separated by filtration through a pad of celite. Caution: The filter cake containing the catalyst should be kept wet to prevent ignition.

  • Product Isolation: The filtrate containing the product (1-aminobutane) can be further purified by distillation or other suitable methods.

Protocol 2: General Procedure for Regeneration of a Coked Pd/C Catalyst

Materials:

  • Deactivated (coked) Pd/C catalyst

  • Inert gas (Nitrogen or Argon)

  • Air or a mixture of oxygen and an inert gas

  • Tube furnace

Procedure:

  • Drying: Place the deactivated catalyst in a tube furnace and heat it under a flow of inert gas (e.g., nitrogen) to a moderate temperature (e.g., 100-120 °C) to remove any adsorbed solvent and water.

  • Controlled Oxidation: Gradually introduce a controlled amount of air or a lean oxygen/nitrogen mixture into the gas stream.

  • Temperature Program: Slowly ramp up the temperature of the furnace to the target regeneration temperature (typically between 300-500 °C). The exact temperature will depend on the nature of the coke and the thermal stability of the catalyst support. Monitor the temperature carefully to avoid overheating, which can cause sintering.

  • Hold Time: Hold the catalyst at the regeneration temperature for a specific period (e.g., 2-4 hours) until the coke has been completely burned off. This can be monitored by analyzing the off-gas for CO2.

  • Cooling: Once regeneration is complete, switch back to an inert gas flow and cool the catalyst down to room temperature.

  • Storage: Store the regenerated catalyst under an inert atmosphere until its next use.

Section 5: Visualization of Deactivation and Regeneration Pathways

Below are diagrams illustrating the key concepts of catalyst deactivation and regeneration.

Catalyst_Deactivation_Pathways cluster_mechanisms Deactivation Mechanisms Active_Catalyst Active Catalyst Poisoning Poisoning (e.g., Sulfur, Nitrogen Compounds) Active_Catalyst->Poisoning Impurities Coking Coking/Fouling (Carbon Deposition) Active_Catalyst->Coking Side Reactions Sintering Sintering (Thermal Degradation) Active_Catalyst->Sintering High Temperature Leaching Leaching (Metal Dissolution) Active_Catalyst->Leaching Solvent Effects Deactivated_Catalyst Deactivated Catalyst Poisoning->Deactivated_Catalyst Coking->Deactivated_Catalyst Sintering->Deactivated_Catalyst Leaching->Deactivated_Catalyst

Figure 1. Common pathways for catalyst deactivation.

Catalyst_Regeneration_Workflow Start Deactivated Catalyst Identify_Deactivation Identify Deactivation Mechanism Start->Identify_Deactivation Coking_Path Coking Identify_Deactivation->Coking_Path Coke Detected Poisoning_Path Poisoning Identify_Deactivation->Poisoning_Path Poisons Detected Sintering_Path Sintering/Leaching Identify_Deactivation->Sintering_Path Irreversible Change Regenerate_Coke Regeneration: Controlled Oxidation / Washing Coking_Path->Regenerate_Coke Regenerate_Poison Regeneration: Chemical Treatment Poisoning_Path->Regenerate_Poison No_Regeneration Difficult to Regenerate (Consider Replacement) Sintering_Path->No_Regeneration End Regenerated Catalyst Regenerate_Coke->End Regenerate_Poison->End

Figure 2. A logical workflow for catalyst regeneration.

References

optimizing reaction conditions (temperature, pressure, solvent) for 1-Nitrobutane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-nitrobutane. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions to optimize reaction outcomes.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Poor reactivity of the alkyl halide: 1-chlorobutane (B31608) is less reactive than 1-bromobutane (B133212) or 1-iodobutane (B1219991).[1]- Consider using 1-bromobutane or 1-iodobutane as the starting material for a faster reaction.[2] - If using 1-chlorobutane, a longer reaction time may be necessary.[3]
Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.- Monitor the reaction progress using techniques like thin-layer chromatography (TLC) to ensure the consumption of starting materials. - For the reaction of 1-bromobutane with silver nitrite (B80452), a multi-step heating process (room temperature, steam bath, and oil bath) over several hours is recommended for completion.[4]
Suboptimal temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition.- For the synthesis from 1-bromobutane and sodium nitrite, maintaining a temperature of 0 to 5 °C is crucial to prevent the thermal decomposition of intermediates.[3] - For the reaction with silver nitrite, a gradual increase in temperature up to 110°C is suggested.[4]
Poor mixing of reactants: If the reactants are in different phases (e.g., an aqueous solution of sodium nitrite and an organic solution of 1-bromobutane), the reaction rate will be limited by the interface between the two phases.- Employ vigorous stirring to maximize the interfacial area between the phases. - Consider using a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) to facilitate the transfer of the nitrite ion into the organic phase.[1]
High Proportion of Butyl Nitrite Byproduct Ambident nature of the nitrite ion: The nitrite ion can attack the alkyl halide with either the nitrogen or the oxygen atom, leading to the formation of this compound (C-attack) or butyl nitrite (O-attack), respectively.- The choice of nitrite salt can influence the selectivity. Silver nitrite (AgNO₂) is known to favor the formation of the nitroalkane.[2] - The use of a solvent like dimethylformamide (DMF) can also favor the formation of the nitroalkane.
Presence of Unreacted Starting Material Insufficient amount of nitrite salt: An inadequate amount of the nitrite salt will result in incomplete conversion of the 1-halobutane.- Use a slight molar excess of the nitrite salt (e.g., a 1.0 to 1.2 molar ratio of halide to nitrite) to ensure complete conversion of the starting material.[3]
Product Decomposition High reaction or distillation temperature: this compound can decompose at elevated temperatures.[3]- Maintain the recommended reaction temperature. - During purification by distillation, consider using vacuum distillation to lower the boiling point and prevent thermal decomposition. The boiling point of this compound is 152-153 °C at atmospheric pressure.[5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most frequently used laboratory method is the nucleophilic substitution reaction between a 1-halobutane (such as 1-bromobutane) and a nitrite salt (like sodium nitrite or silver nitrite).[2][3]

Q2: Which starting material is better, 1-chlorobutane or 1-bromobutane?

A2: 1-bromobutane is generally a better starting material as it is more reactive than 1-chlorobutane, leading to faster reaction times.[1] Synthesis with 1-chlorobutane may require extended reaction times to achieve a good yield.[3]

Q3: How can I minimize the formation of the isomeric byproduct, butyl nitrite?

A3: The formation of butyl nitrite is a common side reaction. To favor the formation of this compound, the use of silver nitrite (AgNO₂) is recommended over alkali metal nitrites like sodium nitrite.[2] The choice of solvent also plays a role; polar aprotic solvents like dimethylformamide (DMF) can help to increase the yield of the desired nitroalkane.

Q4: What is the role of a phase-transfer catalyst (PTC) in this synthesis?

A4: A phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate (TBAHS), is used when the reactants are in two immiscible phases (e.g., an aqueous solution of sodium nitrite and an organic solution of 1-bromobutane). The PTC facilitates the transfer of the nitrite anion from the aqueous phase to the organic phase, where the reaction occurs, thereby increasing the reaction rate.[1]

Q5: What are the key safety precautions to consider when handling this compound?

A5: this compound is a flammable liquid and should be handled with care.[6] It is important to work in a well-ventilated area and avoid sources of ignition.[7] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[7] In case of fire, use a carbon dioxide, dry chemical, or alcohol-resistant foam extinguisher.[7] For detailed safety information, always consult the Safety Data Sheet (SDS) for this compound.[7]

Q6: How can I purify the synthesized this compound?

A6: The primary method for purifying this compound is distillation.[4] Due to its relatively high boiling point (152-153 °C), vacuum distillation is often preferred to prevent thermal decomposition.[5] Before distillation, a series of work-up steps, including washing with water and drying over an appropriate drying agent, are typically performed.

Experimental Protocol: Synthesis of this compound from 1-Bromobutane and Silver Nitrite

This protocol is based on a literature procedure and provides a detailed methodology for the synthesis of this compound.[4]

Materials:

  • 1-Bromobutane

  • Silver nitrite (AgNO₂)

  • Absolute methyl or ethyl alcohol

  • Anhydrous ether

  • 250 ml distilling flask

  • Reflux condenser

  • Calcium chloride tube

  • Steam bath

  • Oil bath

Procedure:

  • Preparation of Silver Nitrite: Wash the silver nitrite with absolute methyl or ethyl alcohol, followed by anhydrous ether. Dry the washed silver nitrite in an oven at 100°C for 30 minutes. Be cautious, as longer heating can cause it to darken.[4]

  • Reaction Setup: In a 250 ml distilling flask, place 64 g of dry n-butyl bromide and 80 g of the dried silver nitrite. Attach a reflux condenser fitted with a calcium chloride tube to the flask.[4]

  • Reaction:

    • Keep the mixture at room temperature for 2 hours.

    • Heat the mixture on a steam bath for 4 hours.

    • Subsequently, heat the mixture in an oil bath at 110°C for 8 hours.[4]

  • Purification:

    • After the reaction is complete, distill the mixture.

    • Collect the fraction boiling between 149-151°C. This fraction is the purified this compound.[4]

Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the reaction conditions for this compound synthesis.

OptimizationWorkflow cluster_start 1. Define Objective cluster_screening 2. Initial Parameter Screening cluster_optimization 3. Optimization of Reaction Conditions cluster_analysis 4. Analysis and Iteration cluster_end 5. Final Protocol Start Define Target: Maximize Yield of this compound Screening Screen Key Parameters: - Alkyl Halide (R-X) - Nitrite Salt (MNO2) - Solvent Start->Screening Identify key variables Temp Temperature Optimization Screening->Temp Select best R-X and MNO2 Pressure Pressure Optimization (if applicable, e.g., gas-phase reaction) Temp->Pressure Solvent Solvent Optimization Pressure->Solvent Analysis Analyze Results: - Yield (%) - Purity (GC/NMR) - Byproduct Formation Solvent->Analysis Decision Optimal Conditions Met? Analysis->Decision Decision->Temp No, iterate and refine End Finalized Optimized Protocol Decision->End Yes

Caption: Workflow for optimizing this compound synthesis.

References

Technical Support Center: Strategies for Enhancing the Selectivity of 1-Nitrobutane Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-nitrobutane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance the selectivity of this compound formation in your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My reaction is producing a significant amount of butyl nitrite (B80452) as a byproduct. How can I increase the selectivity for this compound?

A1: The formation of butyl nitrite is a common side reaction in the nucleophilic substitution of 1-halobutanes with nitrite salts. The nitrite ion is an ambident nucleophile, meaning it can attack via the nitrogen atom (N-alkylation) to form the desired this compound, or via one of the oxygen atoms (O-alkylation) to form butyl nitrite.

  • Potential Cause: Use of alkali metal nitrites (e.g., sodium nitrite) in polar aprotic solvents like DMF or DMSO can favor O-alkylation.

  • Recommended Solution:

    • Use Silver Nitrite (AgNO₂): The Victor Meyer reaction, which utilizes silver nitrite, is known to favor the formation of C-nitro compounds.[1][2] The covalent nature of the silver-nitrite bond promotes attack through the nitrogen atom.

    • Optimize Solvent Choice: While polar aprotic solvents are common, exploring other solvent systems can alter the selectivity.

    • Employ Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS), can improve the yield of the nitroalkane when using sodium nitrite.[3]

Q2: I am observing the formation of 2-nitrobutane (B1195486) and other nitroalkane isomers in my reaction mixture. What is causing this and how can it be prevented?

A2: The formation of isomeric nitroalkanes is a primary challenge in the direct nitration of butane (B89635), particularly in the vapor phase.

  • Potential Cause: High-temperature vapor-phase nitration of butane is a radical-mediated process that is not very selective for the position of nitration.[4] Liquid-phase nitration can also lead to a mixture of products.

  • Recommended Solution:

    • Choose a More Selective Synthetic Route: For laboratory-scale synthesis requiring high purity this compound, the nucleophilic substitution of a 1-halobutane (e.g., 1-bromobutane (B133212) or 1-iodobutane) is a more selective method than the direct nitration of butane.

    • Optimize Reaction Conditions in Direct Nitration: If direct nitration is the chosen method, carefully controlling the temperature, pressure, and reactant ratios can influence the product distribution. However, achieving high selectivity for this compound via this route is inherently difficult.

Q3: The yield of this compound is consistently low, even when I am using a selective method. What are the possible reasons and how can I improve the yield?

A3: Low yields can result from a variety of factors, including incomplete reactions, side reactions, and product loss during workup.

  • Potential Causes:

    • Incomplete reaction of the starting materials.

    • Formation of unforeseen byproducts.

    • Decomposition of the product under the reaction conditions.

    • Loss of product during extraction and purification steps.

  • Recommended Solutions:

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product.

    • Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. For the reaction of 1-bromobutane with sodium nitrite, maintaining a temperature of 0 to 5 degrees Celsius can help prevent the thermal decomposition of intermediates.[1]

    • Ensure Purity of Reagents: Use high-purity starting materials and dry solvents to minimize side reactions.

    • Efficient Workup and Purification: Carefully perform extraction and distillation steps to minimize product loss. Washing the crude product with water and drying it appropriately before distillation is crucial.

Frequently Asked Questions (FAQs)

Q: What is the most reliable laboratory-scale method for the selective synthesis of this compound?

A: The nucleophilic substitution reaction of a 1-halobutane (preferably 1-bromobutane or 1-iodobutane) with silver nitrite (AgNO₂) is a classic and reliable method for obtaining this compound with good selectivity over the isomeric butyl nitrite.[1][2]

Q: Can I use 1-chlorobutane (B31608) as a starting material for the synthesis of this compound?

A: While 1-chlorobutane can be used, it is generally less reactive than 1-bromobutane or 1-iodobutane (B1219991) in nucleophilic substitution reactions with nitrite salts. Under conditions where 1-bromobutane reacts to give a good yield of this compound, 1-chlorobutane may not react at all.[3]

Q: What is the role of a phase-transfer catalyst in the synthesis of this compound?

A: A phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the nitrite anion from an aqueous phase (where it is soluble) to an organic phase containing the 1-halobutane (where the reaction occurs). This can lead to faster reaction rates and higher yields, especially when using sodium nitrite.

Q: How can I effectively separate this compound from the byproduct butyl nitrite?

A: Fractional distillation is the most common method for separating this compound from butyl nitrite, as they have different boiling points. Careful control of the distillation temperature is necessary to achieve a good separation.

Q: Are there any safety precautions I should be aware of when working with nitroalkanes?

A: Yes, this compound is a flammable liquid. Nitroalkanes can also be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Data Presentation

Table 1: Product Distribution in the Vapor-Phase Nitration of Butane

This table summarizes the mole percent distribution of various nitroparaffins produced during the vapor-phase nitration of butane under different conditions. This method is generally not selective for this compound.

ProductMole Percent Range
Nitromethane5.7 - 14.3
Nitroethane14.4 - 38.7
1-Nitropropane2.4 - 13.4
2-Nitropropane0 - 0.12
This compound 10.4 - 40.9
2-Nitrobutane5.9 - 64.7
2-Methyl-1-nitropropane0 - 1.1
2-Methyl-2-nitropropane0 - 3.0

Data adapted from a study on the vapor-phase nitration of butane in a molten salt reactor.

Table 2: Comparison of Nitrite Salts for this compound Synthesis from 1-Halobutanes
Nitrite SaltStarting HalideTypical OutcomeSelectivity for this compound
Silver Nitrite (AgNO₂)1-Bromobutane/1-IodobutaneFavors C-alkylationHigh
Sodium Nitrite (NaNO₂)1-Bromobutane/1-IodobutaneMixture of C- and O-alkylation productsModerate to Low (can be improved with PTC)

Experimental Protocols

Protocol 1: Selective Synthesis of this compound using 1-Bromobutane and Silver Nitrite (Victor Meyer Reaction)

This protocol describes a laboratory-scale synthesis of this compound with high selectivity.

Materials:

  • 1-Bromobutane

  • Silver nitrite (AgNO₂)

  • Anhydrous diethyl ether

  • Calcium chloride (for drying tube)

  • Distillation apparatus

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Attach a calcium chloride drying tube to the top of the condenser to protect the reaction from atmospheric moisture.

  • In the flask, place silver nitrite (a molar excess, e.g., 1.5 equivalents relative to 1-bromobutane) and anhydrous diethyl ether.

  • With vigorous stirring, add 1-bromobutane dropwise to the suspension of silver nitrite in ether over a period of approximately 1-2 hours.

  • After the addition is complete, gently reflux the mixture for 2-4 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Filter the mixture to remove the silver bromide precipitate and unreacted silver nitrite.

  • Wash the precipitate with a small amount of anhydrous diethyl ether and combine the filtrate and washings.

  • Remove the diethyl ether from the filtrate by simple distillation.

  • Purify the remaining crude product by fractional distillation to separate this compound from any butyl nitrite byproduct. Collect the fraction boiling at the appropriate temperature for this compound.

Protocol 2: Synthesis of this compound using 1-Bromobutane and Sodium Nitrite with a Phase-Transfer Catalyst

This protocol provides an alternative method using a more economical nitrite salt, with selectivity enhanced by a phase-transfer catalyst.

Materials:

  • 1-Bromobutane

  • Sodium nitrite (NaNO₂)

  • Tetrabutylammonium hydrogen sulfate (TBAHS)

  • Chloroform (B151607)

  • Sodium carbonate

  • Water

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Prepare an aqueous solution of sodium nitrite and sodium carbonate.

  • In a separate flask, prepare an organic phase consisting of 1-bromobutane, TBAHS, and chloroform.

  • Combine the aqueous and organic phases in a reaction vessel equipped with a mechanical stirrer.

  • Stir the biphasic mixture vigorously at a controlled temperature (e.g., room temperature or slightly elevated) for several hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Filter to remove the drying agent and remove the chloroform by distillation.

  • Purify the crude product by vacuum distillation to obtain this compound.

Mandatory Visualization

Diagram 1: Competing Pathways in Nucleophilic Substitution

The following diagram illustrates the ambident nature of the nitrite ion and the competing N-alkylation and O-alkylation pathways in the reaction with 1-bromobutane.

G cluster_reactants Reactants cluster_products Products 1-Bromobutane 1-Bromobutane N-Alkylation N-Alkylation 1-Bromobutane->N-Alkylation Attack by N O-Alkylation O-Alkylation 1-Bromobutane->O-Alkylation Attack by O Nitrite Ion [O=N-O]⁻ This compound This compound (Desired Product) Butyl Nitrite Butyl Nitrite (Byproduct) N-Alkylation->this compound O-Alkylation->Butyl Nitrite

Caption: Competing N- and O-alkylation pathways in this compound synthesis.

Diagram 2: Troubleshooting Workflow for Low Selectivity

This diagram provides a logical workflow for troubleshooting low selectivity in the synthesis of this compound.

G start Low Selectivity for This compound Observed check_byproduct Identify Major Byproduct(s) (e.g., via GC-MS) start->check_byproduct butyl_nitrite High Butyl Nitrite Content check_byproduct->butyl_nitrite Butyl Nitrite other_isomers Presence of other Nitroalkane Isomers check_byproduct->other_isomers Isomers solution_nitrite Switch to Silver Nitrite (AgNO₂) or use Phase-Transfer Catalyst butyl_nitrite->solution_nitrite solution_route Change Synthetic Route to Nucleophilic Substitution other_isomers->solution_route end Improved Selectivity solution_nitrite->end solution_route->end

Caption: Troubleshooting workflow for addressing low selectivity issues.

References

dealing with the formation of azeotropes during 1-Nitrobutane purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 1-nitrobutane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the challenges of azeotrope formation during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty purifying this compound by simple distillation. The boiling point is constant, but I suspect it is not pure. What could be the issue?

A1: You are likely encountering an azeotrope. An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. When an azeotrope is boiled, the vapor has the same composition as the liquid, resulting in a constant boiling point. This compound, being slightly soluble in water, is known to form azeotropes with water and potentially with organic solvents used during its synthesis or workup.

Q2: How can I confirm that I have an azeotrope?

A2: Besides a constant boiling point during distillation, you can use analytical techniques to confirm the presence of an azeotrope. Gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy of the distilled fraction can identify the components and their relative ratios in the constant-boiling mixture.

Q3: What are the common azeotropes formed with this compound?

A3: While specific, publicly available data for all this compound azeotropes is limited, it is known to form an azeotrope with water. Nitroalkanes can also form azeotropes with various organic solvents. For illustrative purposes, the table below shows azeotropic data for a similar compound, 1-nitropropane (B105015), which suggests the type of data you would need to find for this compound.

Table 1: Azeotropic Data for 1-Nitropropane with Various Solvents

Second ComponentBoiling Point of 1-Nitropropane (°C)Boiling Point of Second Component (°C)Boiling Point of Azeotrope (°C)Composition of Azeotrope (% w/w 1-Nitropropane)
Water131.6100.092.568.0
1-Butanol131.6117.7116.525.0
Isobutanol131.6108.0107.28.0

Note: This data is for 1-nitropropane and is provided as an example. It is crucial to find specific data for this compound for accurate experimental design.

Q4: What methods can be used to break a this compound azeotrope?

A4: The two primary methods for breaking azeotropes are azeotropic distillation and extractive distillation. The choice of method depends on the nature of the azeotrope and the available resources.

  • Azeotropic Distillation : This technique involves adding a third component, called an entrainer, to the azeotropic mixture. The entrainer forms a new, lower-boiling azeotrope with one or both of the original components, which can then be removed by distillation.

  • Extractive Distillation : In this method, a high-boiling, non-volatile solvent is added to the azeotropic mixture. This solvent alters the relative volatility of the original components, allowing for their separation by distillation.

Troubleshooting Guides

Issue: Constant Boiling Point Observed During Distillation, Suspected Azeotrope

This guide will walk you through the steps to identify and break a suspected azeotrope during this compound purification.

Caption: Troubleshooting workflow for dealing with a suspected azeotrope during this compound purification.

Experimental Protocols

Protocol 1: Azeotropic Distillation to Remove Water

This protocol describes a general procedure for removing water from this compound using an entrainer like toluene (B28343) or hexane. The principle is to form a new, heterogeneous azeotrope that has a lower boiling point than the this compound/water azeotrope.

Materials:

  • Crude this compound containing water

  • Entrainer (e.g., toluene, hexane)

  • Distillation apparatus with a Dean-Stark trap

  • Heating mantle

  • Condenser

  • Receiving flask

  • Magnetic stirrer and stir bar

Procedure:

  • Set up the distillation apparatus with the Dean-Stark trap positioned between the distillation flask and the condenser.

  • Charge the distillation flask with the crude this compound and the entrainer. A common starting ratio is 1:1 by volume, but this may need to be optimized.

  • Add a magnetic stir bar to the flask and begin stirring and heating the mixture.

  • The entrainer will form a low-boiling azeotrope with water. This azeotrope will vaporize, condense, and collect in the Dean-Stark trap.

  • As the condensate cools in the trap, the water (being denser than toluene or hexane) will separate and collect at the bottom, while the entrainer will overflow and return to the distillation flask.

  • Continue the distillation until no more water collects in the trap.

  • Once all the water is removed, the temperature of the distillate will rise. At this point, the entrainer can be distilled off, leaving behind anhydrous this compound.

  • The purity of the final product should be confirmed by GC or NMR and the water content determined by Karl Fischer titration.

Azeotropic_Distillation cluster_flask Distillation Flask cluster_trap Dean-Stark Trap Azeotrope This compound/Water Azeotrope + Entrainer Vapor Vapor (Entrainer-Water Azeotrope) Azeotrope->Vapor Boils Condenser Condenser Vapor->Condenser Condensate Condensate Water Separated Water (Collected) Condensate->Water EntrainerReturn Entrainer Returns to Flask Condensate->EntrainerReturn EntrainerReturn->Azeotrope Condenser->Condensate Heat Heat Heat->Azeotrope

Caption: Principle of azeotropic distillation using a Dean-Stark trap to remove water.

Protocol 2: Extractive Distillation

This protocol outlines a general approach for separating this compound from a close-boiling impurity by using a high-boiling solvent.

Materials:

  • Azeotropic mixture of this compound and an impurity

  • High-boiling solvent (e.g., ethylene (B1197577) glycol, sulfolane)

  • Fractional distillation apparatus

  • Two distillation flasks

  • Heating mantles

  • Condensers

  • Receiving flasks

Procedure:

  • In the first distillation column, the azeotropic mixture is fed into the middle of the column, while the high-boiling solvent is introduced at a point above the feed.

  • The solvent flows down the column and interacts with the components of the azeotrope, increasing the relative volatility of one of the components.

  • The more volatile component (ideally the desired this compound) will ascend the column and be collected as the distillate.

  • The less volatile component and the high-boiling solvent will exit from the bottom of the column.

  • This bottom mixture is then transferred to a second distillation column.

  • In the second column, the high-boiling solvent is separated from the less volatile component. The purified less volatile component is collected as the distillate, and the high-boiling solvent is recovered from the bottom and can be recycled.

  • The purity of the separated this compound should be verified by appropriate analytical methods.

Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Experimental conditions may need to be optimized for your specific situation. Always perform a thorough safety assessment before conducting any chemical experiment.

overcoming solubility issues of reactants in 1-Nitrobutane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the synthesis of 1-nitrobutane, with a focus on overcoming the solubility issues of reactants.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound from 1-halobutane and a nitrite (B80452) salt?

A1: The primary challenge is the mutual insolubility of the reactants. Typically, the synthesis involves the reaction of a non-polar alkyl halide, such as 1-bromobutane (B133212), with a polar, inorganic nitrite salt like sodium nitrite. 1-bromobutane is sparingly soluble in water, while sodium nitrite is insoluble in most organic solvents.[1] This results in a two-phase system, where the reactants are separated, leading to a very slow or negligible reaction rate.

Q2: What are the common methods to overcome the solubility issues in this compound synthesis?

A2: There are three main strategies to address the solubility problem:

  • Using a Polar Aprotic Solvent: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can dissolve both the alkyl halide and the nitrite salt to a significant extent, creating a homogeneous reaction medium.[2]

  • Phase-Transfer Catalysis (PTC): A phase-transfer catalyst is employed to transport the nitrite anion from the aqueous phase into the organic phase, where it can react with the 1-halobutane.[3][4]

  • Using Silver Nitrite: Silver nitrite can be used with an organic solvent like diethyl ether. While this method can be effective, silver nitrite is considerably more expensive than sodium nitrite.[2][5]

Q3: Why is butyl nitrite sometimes formed as a side product?

A3: The nitrite ion (

NO2NO_2^-‘NO2−​‘
) is an ambident nucleophile, meaning it has two nucleophilic centers: the nitrogen atom and the oxygen atom.[2] The reaction can proceed via nucleophilic attack from the nitrogen to form the desired this compound (C-alkylation) or through the oxygen to form butyl nitrite (O-alkylation). The choice of solvent and counter-ion (e.g.,
Na+Na^+‘Na+‘
vs.
Ag+Ag^+‘Ag+‘
) can influence the ratio of these two products.[2][6]

Q4: Which 1-halobutane is the best starting material?

A4: 1-bromobutane and 1-iodobutane (B1219991) are generally preferred over 1-chlorobutane (B31608). The carbon-halogen bond strength decreases from C-Cl to C-Br to C-I, making bromide and iodide better leaving groups in an S\N2 reaction. Reactions with 1-chlorobutane are often much slower or may not proceed under the same conditions.[3][6]

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Possible Cause Troubleshooting Step
Poor solubility of reactants 1. Implement Phase-Transfer Catalysis: Add a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) to the reaction mixture. This is highly effective for two-phase systems. 2. Switch to a Polar Aprotic Solvent: Use DMF or DMSO as the solvent to create a single-phase reaction environment.
Poor leaving group If using 1-chlorobutane, consider switching to 1-bromobutane or 1-iodobutane for a faster reaction rate.[3][6]
Reaction temperature is too low While the reaction is often started at room temperature, gentle heating may be required to increase the reaction rate. Monitor the temperature carefully to avoid side reactions.
Insufficient reaction time Nucleophilic substitution reactions can be slow. Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like TLC or GC if possible.
Decomposition of reactants or product Ensure all reagents are pure and dry. Moisture can lead to hydrolysis of the alkyl halide.
Issue 2: High Proportion of Butyl Nitrite Side Product
Possible Cause Troubleshooting Step
Reaction conditions favoring O-alkylation 1. Solvent Choice: The use of polar aprotic solvents like DMF or DMSO generally favors the formation of the nitroalkane (C-alkylation) when using sodium or potassium nitrite.[2] 2. Choice of Nitrite Salt: Silver nitrite has a more covalent character in the Ag-O bond, which can favor attack by the nitrogen atom, leading to a higher yield of the nitroalkane compared to sodium nitrite.[2][6]
Difficulty in separation This compound and butyl nitrite have different boiling points. Careful fractional distillation can be used to separate the two. Butyl nitrite is also susceptible to hydrolysis under acidic or basic conditions, which can be a strategy for its removal during workup.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for different methods of this compound synthesis.

Method Reactants Solvent Catalyst Reaction Time Temperature Yield of this compound Reference
Phase-Transfer Catalysis1-Bromobutane, Sodium NitriteChloroform/WaterTBAHS6 hours31°C57%[3]
Polar Aprotic Solvent1-Bromobutane, Sodium NitriteDMFNone6 hoursRoom Temp.~60%[7][8]
Victor Meyer Reaction1-Bromobutane, Silver NitriteDiethyl EtherNone3 daysRoom Temp.~73%[9]

Experimental Protocols

Protocol 1: Synthesis of this compound using Phase-Transfer Catalysis

This protocol is adapted from the synthesis of nitroalkanes from bromoalkanes by phase-transfer catalysis.[3]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare an aqueous solution by dissolving sodium nitrite (0.36 mol) and sodium carbonate (24 mmol) in 60 mL of water.

  • Addition of Organic Phase: In a separate beaker, prepare the organic phase by dissolving 1-bromobutane (0.11 mol) and tetrabutylammonium hydrogen sulfate (TBAHS) (3.3 mmol) in 10 mL of chloroform.

  • Reaction: Add the organic phase to the aqueous phase in the round-bottom flask. Stir the two-phase mixture vigorously at 31°C. The reaction should be monitored for completion (typically 6 hours).

  • Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by distillation to yield pure this compound.

Protocol 2: Synthesis of this compound in a Polar Aprotic Solvent

This protocol is a general procedure based on the Kornblum method.[2][7]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (0.52 mol) in 600 mL of dimethylformamide (DMF).

  • Addition of Alkyl Halide: While stirring the solution at room temperature, add 1-bromobutane (0.30 mol) to the flask.

  • Reaction: Continue stirring the reaction mixture at room temperature for approximately 6 hours.

  • Work-up: Pour the reaction mixture into 1.5 L of ice-water and extract with petroleum ether (5 x 100 mL).

  • Purification: Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate. Filter and remove the solvent by rotary evaporation. Purify the residue by fractional distillation.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_alkyl 1-Bromobutane mix Mix Reactants prep_alkyl->mix prep_nitrite Sodium Nitrite prep_nitrite->mix prep_solvent Solvent/Catalyst (e.g., DMF or PTC/H2O) prep_solvent->mix react Stir at Specified Temperature mix->react monitor Monitor Progress (TLC/GC) react->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry with Na2SO4 wash->dry evaporate Solvent Removal dry->evaporate distill Fractional Distillation evaporate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield of This compound check_solubility Are reactants in a single phase or is a PTC being used? start->check_solubility check_halide Is the starting material 1-bromobutane or 1-iodobutane? check_solubility->check_halide Yes solution_solubility Use a polar aprotic solvent (DMF) or add a phase-transfer catalyst. check_solubility->solution_solubility No check_conditions Are reaction time and temperature adequate? check_halide->check_conditions Yes solution_halide Switch from 1-chlorobutane to a more reactive halide. check_halide->solution_halide No solution_conditions Increase reaction time or gently heat the mixture. check_conditions->solution_conditions No end_node Improved Yield check_conditions->end_node Yes solution_solubility->end_node solution_halide->end_node solution_conditions->end_node

References

Technical Support Center: Analysis of 1-Nitrobutane at Trace Levels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of trace amounts of 1-Nitrobutane.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges in detecting trace amounts of this compound?

A1: The main challenges in detecting trace levels of this compound stem from its physicochemical properties and the complexity of sample matrices. Key challenges include:

  • Volatility: this compound is a volatile compound, which can lead to sample loss during preparation and handling if not performed carefully.

  • Matrix Effects: Complex sample matrices, such as biological fluids (plasma, urine) or environmental samples, contain numerous endogenous components that can interfere with the analysis. In mass spectrometry-based methods, these interferences can cause ion suppression or enhancement, leading to inaccurate quantification.

  • Sample Preparation: Efficiently extracting the volatile this compound from a complex matrix while minimizing the co-extraction of interfering substances is a critical and often challenging step.

  • Low Concentrations: At trace levels, the signal-to-noise ratio can be low, making sensitive and accurate detection difficult.

Q2: Which analytical techniques are most suitable for the trace analysis of this compound?

A2: Gas chromatography (GC) coupled with a sensitive detector is the most common and effective technique for analyzing volatile compounds like this compound.[1] High-performance liquid chromatography (HPLC) can also be used, particularly for samples where derivatization is employed to improve detection.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique that combines the separation capabilities of GC with the sensitive and selective detection of MS.[3][4] It allows for both quantification and confirmation of the analyte's identity.

  • Gas Chromatography with specific detectors:

    • Nitrogen-Phosphorus Detector (NPD): This detector is highly selective for nitrogen-containing compounds, making it well-suited for the analysis of this compound and reducing interferences from other compounds in the matrix.[5]

    • Electron Capture Detector (ECD): ECD is highly sensitive to electrophilic compounds, including nitro compounds, and can provide very low detection limits.[5][6]

Q3: What are the critical considerations for sample preparation when analyzing this compound?

A3: A robust sample preparation method is crucial for accurate and reproducible results. The primary goals are to isolate this compound from the sample matrix, remove interferences, and concentrate the analyte. Common techniques include:

  • Headspace Analysis: This is a preferred method for volatile compounds in liquid or solid samples. It involves analyzing the vapor phase in equilibrium with the sample, which minimizes matrix effects.

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a coated fiber to adsorb the analyte from the sample. It is a simple, fast, and sensitive method for volatile and semi-volatile compounds.

  • Liquid-Liquid Extraction (LLE): This classic technique involves extracting the analyte from an aqueous sample into an immiscible organic solvent. Optimization of solvent choice, pH, and extraction time is critical.

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to retain the analyte while the sample matrix is washed away. The analyte is then eluted with a small volume of solvent. This technique is effective for cleaning up complex samples.[7]

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Problem: No peak or very low peak intensity for this compound.

Possible Cause Troubleshooting Step
Analyte Loss during Sample Preparation Ensure all sample preparation steps are performed in a closed system to prevent the loss of volatile this compound. Use appropriate sealing for vials.
Improper Injection Technique For headspace or SPME, ensure proper equilibration times and temperatures. For liquid injections, verify syringe functionality and injection volume.
Low Injection Volume Increase the injection volume or consider a pre-concentration step in your sample preparation.
Incorrect GC Inlet Temperature Optimize the inlet temperature. If it's too low, this compound may not volatilize efficiently. If it's too high, thermal degradation could occur.
Column Bleed or Contamination Bake out the GC column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
Detector Malfunction Check the detector settings and ensure it is functioning correctly. For MS, check the tuning. For NPD, check the bead. For ECD, check the radioactive source activity.

Problem: Broad or tailing peak for this compound.

Possible Cause Troubleshooting Step
Active Sites in the GC System Silanol groups in the GC inlet liner or on the column can interact with the polar nitro group. Use a deactivated liner and a highly inert GC column. Consider trimming the first few centimeters of the column.[8]
Column Contamination High-boiling point residues from previous injections can interfere with peak shape. Bake out the column at a high temperature (within its limits).
Improper Column Installation Ensure the column is installed correctly in both the injector and detector to minimize dead volume.
Inappropriate Carrier Gas Flow Rate Optimize the carrier gas flow rate for your column dimensions to achieve optimal efficiency.
Sample Overload If the concentration of this compound is too high, it can lead to peak fronting. Dilute the sample and re-inject.
Mass Spectrometry (MS) Detection

Problem: High background noise or interfering peaks.

Possible Cause Troubleshooting Step
Matrix Interferences Improve sample cleanup to remove more interfering components from the matrix. Consider a more selective sample preparation technique like SPE with a specific sorbent.
Contamination from Solvents or Reagents Analyze a solvent blank to check for contamination. Use high-purity solvents and reagents.
GC Column Bleed Use a low-bleed GC column and ensure the oven temperature does not exceed the column's maximum limit.
Leaks in the GC-MS System Check for air leaks in the system, as this can significantly increase background noise (especially at m/z 28, 32, and 40).

Problem: Poor sensitivity or low signal-to-noise ratio.

Possible Cause Troubleshooting Step
Suboptimal MS Ion Source Parameters Optimize ion source parameters such as electron energy (for EI), ion source temperature, and repeller voltage to maximize the signal for this compound.
Ion Suppression (for atmospheric pressure ionization techniques if used) Use a stable isotope-labeled internal standard to compensate for matrix effects. Improve sample cleanup to remove co-eluting interferences.
Incorrect Mass Analyzer Settings Ensure the mass spectrometer is properly tuned and calibrated. For selected ion monitoring (SIM), verify that the correct m/z values are being monitored.

Quantitative Data Summary

Analytical Method Matrix Detection Limit Quantification Range Recovery Reference
GC-NPDWater0.1 µg/L0.5 - 50 µg/L85-105%Fictional Data
Headspace-GC-MSBlood1 ng/mL5 - 500 ng/mL90-110%Fictional Data
SPME-GC-MSSoil0.5 ng/g2 - 200 ng/g80-100%Fictional Data
HPLC-UV (after derivatization)Pharmaceutical Formulation50 ng/mL200 - 10000 ng/mL95-105%Fictional Data

Note: The quantitative data in this table is illustrative and may not represent actual experimental results. Researchers should validate their own methods to determine performance characteristics.

Experimental Protocols

Detailed Methodology: Headspace-GC-MS for this compound in Water
  • Sample Preparation:

    • Pipette 5 mL of the water sample into a 20 mL headspace vial.

    • Add 1.5 g of sodium chloride to the vial to increase the partitioning of this compound into the headspace.

    • If using an internal standard, add the appropriate amount to the vial.

    • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • GC-MS Analysis:

    • GC System: Agilent 7890B or equivalent.

    • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness, or equivalent.

    • Headspace Autosampler:

      • Oven Temperature: 80°C

      • Loop Temperature: 90°C

      • Transfer Line Temperature: 100°C

      • Equilibration Time: 15 minutes

      • Injection Volume: 1 mL

    • GC Conditions:

      • Inlet Temperature: 200°C

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 180°C at 10°C/min, hold for 5 minutes.

    • MS System: Agilent 5977B or equivalent.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Ions to Monitor: m/z 43, 57, 73, 103 (Quantifier ion in bold).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Headspace-GC-MS Analysis cluster_data Data Processing sp1 Sample Collection sp2 Addition of Salt and Internal Standard sp1->sp2 sp3 Vial Sealing sp2->sp3 a1 Equilibration in Headspace Autosampler sp3->a1 a2 Injection into GC a1->a2 a3 Chromatographic Separation a2->a3 a4 Mass Spectrometry Detection a3->a4 d1 Peak Integration a4->d1 d2 Quantification using Calibration Curve d1->d2

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic start Low or No Peak Observed q1 Is the instrument tuned and calibrated? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is a peak observed for the internal standard? a1_yes->q2 s1 Perform instrument tuning and calibration. a1_no->s1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2 Check for analyte loss during sample prep or thermal degradation. a2_yes->s2 s3 Investigate injection issues or a major system fault. a2_no->s3

Caption: Troubleshooting logic for low or no peak detection.

References

Technical Support Center: Refinement of Work-up Procedures for 1-Nitrobutane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical synthesis involving 1-nitrobutane. The following information is designed to address specific issues that may be encountered during the work-up and purification stages of common reactions with this compound.

Section 1: Reduction of this compound to Butylamine

The reduction of this compound is a fundamental transformation to obtain the corresponding primary amine, butylamine. Catalytic hydrogenation is a common and efficient method for this conversion.

Troubleshooting Guide: Reduction of this compound
Issue Potential Cause Troubleshooting Steps
Incomplete Reaction or Low Conversion Inactive Catalyst: The catalyst (e.g., Pd/C, Pt/C, Raney Nickel) may be old, poisoned, or improperly handled.- Use fresh catalyst from a reputable supplier. - Ensure the catalyst is not exposed to air for extended periods. - Check for potential catalyst poisons in the starting material or solvent (e.g., sulfur compounds).[1][2]
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently.- Increase the hydrogen pressure. For challenging reductions, a high-pressure reactor (bomb reactor) may be necessary.[1]
Poor Solubility: this compound or the catalyst may not be well-dispersed in the chosen solvent.- While methanol (B129727) and ethanol (B145695) are common, consider other solvents like dichloromethane (B109758) (DCM) if solubility is an issue.[1]
Formation of Side Products Over-reduction or Side Reactions: Aggressive reaction conditions can lead to undesired byproducts.- Monitor the reaction progress closely by TLC or GC to determine the optimal reaction time. - Reduce the reaction temperature or hydrogen pressure.
Contamination from Starting Material: The starting this compound may contain impurities.- Purify the this compound by distillation before use.
Difficult Product Isolation Amine Adsorption to Catalyst: The product, butylamine, can adsorb onto the surface of the metal catalyst, making filtration difficult and reducing yield.- After filtration, wash the catalyst thoroughly with a polar solvent like methanol or ethanol to recover the adsorbed product.
Emulsion Formation During Work-up: The basic nature of the product can lead to emulsions during aqueous extraction.- Add a small amount of a saturated salt solution (brine) to help break the emulsion.
Experimental Protocol: Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Methanol or Ethanol

  • Hydrogen gas

  • Diatomaceous earth (e.g., Celite®)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Hydrochloric acid (for salt formation, optional)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound in methanol or ethanol.

  • Carefully add the catalyst (typically 5-10 mol% of the substrate).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC analysis.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • The resulting filtrate contains the butylamine. For isolation, the solvent can be carefully removed by rotary evaporation.

  • For easier handling and purification, the amine can be converted to its hydrochloride salt by treating the solution with hydrochloric acid.

Data Presentation: Reduction of Nitroalkanes
Substrate Catalyst Solvent Temperature (°C) Pressure (psi) Yield (%)
Aromatic Nitro CompoundsPd/CEthanolRoom Temp.50>95
Aliphatic Nitro CompoundsRaney NickelMethanolRoom Temp.50High
Aromatic Nitro CompoundsFe/HClWater/EthanolRefluxAtmosphericHigh

Note: These are general conditions and yields may vary depending on the specific substrate and reaction scale.[3][4]

Logical Relationship Diagram: Troubleshooting Incomplete Reduction

G start Incomplete Reduction catalyst Check Catalyst Activity start->catalyst pressure Increase H2 Pressure start->pressure solubility Improve Solubility start->solubility poisoning Check for Poisons catalyst->poisoning fresh_catalyst Use Fresh Catalyst catalyst->fresh_catalyst bomb_reactor Use High-Pressure Reactor pressure->bomb_reactor change_solvent Change Solvent solubility->change_solvent purify_sm Purify Starting Material poisoning->purify_sm

Caption: Troubleshooting workflow for incomplete reduction of this compound.

Section 2: Nef Reaction of this compound to Butanal

The Nef reaction is a valuable method for converting primary nitroalkanes, such as this compound, into their corresponding aldehydes. This reaction typically involves the formation of a nitronate salt followed by acidic hydrolysis.[5][6][7]

Troubleshooting Guide: Nef Reaction of this compound
Issue Potential Cause Troubleshooting Steps
Low Yield of Butanal Incomplete Nitronate Formation: The deprotonation of this compound may be incomplete.- Use a sufficiently strong base (e.g., NaOH, KOH, or sodium ethoxide). - Ensure stoichiometric amounts of base are used. - Allow sufficient time for the nitronate salt to form.
Unfavorable pH during Hydrolysis: The pH of the hydrolysis step is critical. If the pH is too high (pH > 1), side reactions can occur.[5][8]- Add the nitronate salt solution to a cold, vigorously stirred solution of a strong acid (e.g., H₂SO₄) to maintain a low pH.[9]
Formation of Oxime Byproduct Weakly Acidic Conditions: The formation of butanal oxime is favored under weakly acidic conditions.[5][8]- Ensure the hydrolysis is performed under strongly acidic conditions (pH < 1).[9]
Formation of Carboxylic Acid Direct Treatment with Strong Acid: If this compound is treated directly with strong acid without prior formation of the nitronate salt, it can be converted to butanoic acid.[5]- Always form the nitronate salt with a base before the acidic work-up.
Reaction is "Violent" or Exothermic Concentrated Acid: The use of concentrated sulfuric acid can lead to a highly exothermic and sometimes uncontrollable reaction.[6]- Use a dilute solution of a strong acid and perform the addition of the nitronate salt at low temperatures (e.g., 0 °C).
Experimental Protocol: Nef Reaction of this compound

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Sodium Ethoxide

  • Sulfuric Acid (H₂SO₄)

  • Diethyl ether or Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Nitronate Salt Formation: In a round-bottom flask, dissolve this compound in a suitable solvent like ethanol. Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of a strong base solution (e.g., aqueous NaOH) with vigorous stirring. Continue stirring in the ice bath for 1-2 hours to ensure complete formation of the nitronate salt.

  • Acid Hydrolysis: In a separate, larger flask, prepare a dilute solution of a strong acid (e.g., 4M H₂SO₄) and cool it to 0 °C in an ice-salt bath.

  • Slowly add the pre-formed nitronate salt solution to the cold, vigorously stirred acid solution. Maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

  • Work-up: Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and carefully remove the solvent by distillation to obtain the crude butanal.

Data Presentation: Nef Reaction Conditions
Nitroalkane Base Acid Solvent Temperature (°C) Yield (%)
2-NitropropaneNaOHH₂SO₄Water0 to RT~70-80
1-Phenyl-1-nitroethaneKOHH₂SO₄Water/Ether0~70
NitrocyclohexaneNaOEtHClEthanol/Water0Moderate

Note: These are examples with secondary and cyclic nitroalkanes, and conditions for this compound should be optimized.[10]

Experimental Workflow: Nef Reaction

G cluster_0 Nitronate Formation cluster_1 Acid Hydrolysis cluster_2 Work-up and Isolation A This compound in Solvent B Add Strong Base at 0°C A->B C Stir for 1-2 hours B->C E Slowly Add Nitronate Salt C->E D Prepare Cold Strong Acid D->E F Stir at 0°C E->F G Extract with Organic Solvent F->G H Wash with NaHCO3 and Brine G->H I Dry and Concentrate H->I J Purify Butanal I->J

Caption: Step-by-step workflow for the Nef reaction of this compound.

Section 3: Henry (Nitroaldol) Reaction of this compound

The Henry reaction is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone) in the presence of a base to form β-nitro alcohols.[10][11]

Troubleshooting Guide: Henry Reaction of this compound
Issue Potential Cause Troubleshooting Steps
Low Yield of β-Nitro Alcohol Reversible Reaction: The Henry reaction is reversible, and the equilibrium may not favor the product.[11][12]- Use an excess of the nitroalkane to drive the reaction forward.[13] - Choose a suitable base and solvent system.
Side Reactions of the Carbonyl Compound: Aldehydes can undergo self-condensation (aldol reaction) or Cannizzaro reaction under basic conditions.[11][12]- Add the base slowly to the mixture of the nitroalkane and carbonyl compound. - Use a milder base or catalytic amounts.
Formation of Nitroalkene Dehydration of β-Nitro Alcohol: The β-nitro alcohol product can eliminate water to form a nitroalkene, especially at elevated temperatures or with excess base.[11][14]- Use only a catalytic amount of base if the β-nitro alcohol is the desired product.[15] - Maintain a low reaction temperature.
Difficulty in Product Purification Viscous Product or Emulsions: The β-nitro alcohol product can be viscous, and the work-up can lead to emulsions.- After quenching the reaction, ensure thorough extraction with a suitable organic solvent. - Use brine to aid in phase separation.
Experimental Protocol: Henry Reaction of this compound with an Aldehyde

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Base (e.g., triethylamine, potassium carbonate)

  • Solvent (e.g., isopropanol, ethanol)

  • Hydrochloric acid (1M solution)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the aldehyde in the chosen solvent.

  • Add this compound (typically 1.2-1.5 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the base (catalytic amount, e.g., 0.2 equivalents of triethylamine) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir, monitoring the progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding 1M HCl until the solution is acidic (pH ~5-6).[16]

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.[16]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-nitro alcohol.

  • The product can be further purified by column chromatography if necessary.

Data Presentation: Henry Reaction Conditions
Nitroalkane Carbonyl Compound Base Solvent Temperature (°C) Yield (%)
NitromethaneBenzaldehydeK₂CO₃WaterRoom Temp.High
2-NitropentaneBenzaldehydeEt₃NIsopropanol0 to RT-
NitroethaneAromatic AldehydesKOH/PsTBACAqueousRoom Temp.64-94

Signaling Pathway Diagram: Henry Reaction Mechanism

G cluster_0 Deprotonation cluster_1 Nucleophilic Attack cluster_2 Protonation nitrobutane This compound nitronate Nitronate Anion nitrobutane->nitronate + Base base Base alkoxide β-Nitro Alkoxide nitronate->alkoxide + Carbonyl carbonyl Aldehyde/Ketone product β-Nitro Alcohol alkoxide->product + H+ proton_source Proton Source

Caption: Mechanism of the Henry (Nitroaldol) Reaction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Nitrobutane and 2-Nitrobutane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. Nitroalkanes, with their versatile reactivity, serve as crucial intermediates. This guide provides an objective comparison of the reactivity of two isomeric nitroalkanes: 1-nitrobutane, a primary nitroalkane, and 2-nitrobutane (B1195486), a secondary nitroalkane. This comparison is supported by established chemical principles and illustrative experimental data to aid researchers in selecting the optimal reagent for their synthetic strategies.

Core Reactivity Principles: Acidity and Steric Hindrance

The fundamental difference in reactivity between this compound and 2-nitrobutane stems from the structural distinction of their α-carbons—the carbon atom bonded to the nitro group. The reactivity of nitroalkanes is predominantly governed by the acidity of the α-hydrogens. The strong electron-withdrawing nature of the nitro group significantly increases the acidity of these protons, facilitating the formation of a resonance-stabilized carbanion, known as a nitronate anion, upon treatment with a base.[1] This nitronate anion is a key nucleophilic intermediate in many carbon-carbon bond-forming reactions.

This compound (Primary Nitroalkane): Possesses two acidic α-hydrogens, making it readily deprotonated to form a primary nitronate anion. The resulting carbanion is less sterically hindered compared to that of 2-nitrobutane.

2-Nitrobutane (Secondary Nitroalkane): Has only one acidic α-hydrogen. The presence of two alkyl groups (methyl and ethyl) on the α-carbon results in greater steric hindrance around the reactive center.

This inherent difference in structure influences the rate and outcome of their characteristic reactions.

Quantitative Data Summary

While direct kinetic studies comparing this compound and 2-nitrobutane are not extensively documented in readily available literature, the following table summarizes the key differences in their properties and expected reactivity based on general principles of primary versus secondary nitroalkanes.

PropertyThis compound (Primary)2-Nitrobutane (Secondary)Key Influence on Reactivity
Structure CH₃CH₂CH₂CH₂NO₂CH₃CH₂CH(NO₂)CH₃The position of the nitro group determines the substitution of the α-carbon.
α-Hydrogens 21Affects the ease of nitronate formation and subsequent reactions.
Acidity (pKa in DMSO) Expected to be slightly higher than secondary nitroalkanes.Expected to be slightly lower than primary nitroalkanes.[2]Increased alkyl substitution on the α-carbon generally leads to a slight increase in acidity (lower pKa) for nitroalkanes.[2]
Steric Hindrance LowerHigherInfluences the rate of nucleophilic attack and the stereochemical outcome of reactions.
Reaction with Nitrous Acid Forms a nitrolic acid (red solution in alkali).[3]Forms a pseudonitrole (blue color).[4]A classical chemical test to distinguish between primary and secondary nitroalkanes.
Nef Reaction Product Butanal (an aldehyde).[5]Butan-2-one (a ketone).[5]The structure of the starting nitroalkane dictates the carbonyl product.
Henry Reaction Reactivity Generally more reactive due to lower steric hindrance.Generally less reactive due to higher steric hindrance.The approach of the nitronate to the carbonyl electrophile is more facile for the less substituted this compound.

Key Reactions and Comparative Performance

The Nef Reaction: Conversion to Carbonyls

The Nef reaction is a powerful transformation that converts a primary or secondary nitroalkane into an aldehyde or a ketone, respectively, through the acid hydrolysis of its corresponding nitronate salt.[6][7] This reaction is pivotal for synthesizing carbonyl compounds from nitroalkane precursors.

  • This compound undergoes the Nef reaction to yield butanal .

  • 2-Nitrobutane is converted to butan-2-one under the same conditions.

The yields of the Nef reaction can be influenced by the specific protocol employed (classical, oxidative, or reductive methods). For secondary nitroalkanes like 2-nitrobutane, oxidative methods often provide good to excellent yields.[8]

Logical Relationship for the Nef Reaction

cluster_1 This compound (Primary) cluster_2 2-Nitrobutane (Secondary) This compound This compound Primary Nitronate Primary Nitronate This compound->Primary Nitronate Base Butanal (Aldehyde) Butanal (Aldehyde) Primary Nitronate->Butanal (Aldehyde) H3O+ 2-Nitrobutane 2-Nitrobutane Secondary Nitronate Secondary Nitronate 2-Nitrobutane->Secondary Nitronate Base Butan-2-one (Ketone) Butan-2-one (Ketone) Secondary Nitronate->Butan-2-one (Ketone) H3O+

Caption: Comparative Nef reaction pathways for this compound and 2-nitrobutane.

The Henry (Nitroaldol) Reaction: Carbon-Carbon Bond Formation

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone) to produce a β-nitro alcohol.[9] This reaction is fundamental in constructing complex organic molecules.

  • Reactivity: this compound is generally expected to react faster than 2-nitrobutane in the Henry reaction due to the lower steric hindrance of its corresponding nitronate anion. This allows for a more facile approach to the electrophilic carbonyl carbon.

  • Stereoselectivity: The reaction of 2-nitrobutane with an aldehyde creates two new stereocenters, leading to the possibility of syn and anti diastereomers. Controlling this diastereoselectivity is a significant consideration in synthetic design and can be influenced by the choice of catalyst, base, and reaction conditions.[10] The reaction with this compound and an aldehyde creates one new stereocenter at the carbonyl carbon.

Experimental Workflow for a Base-Catalyzed Henry Reaction

Start Start Combine Nitroalkane and Aldehyde Combine Nitroalkane and Aldehyde Start->Combine Nitroalkane and Aldehyde Cool to 0 C Cool to 0 C Combine Nitroalkane and Aldehyde->Cool to 0 C Add Base (e.g., DBU) Add Base (e.g., DBU) Cool to 0 C->Add Base (e.g., DBU) Stir and Monitor by TLC Stir and Monitor by TLC Add Base (e.g., DBU)->Stir and Monitor by TLC Quench Reaction Quench Reaction Stir and Monitor by TLC->Quench Reaction Workup (Extraction) Workup (Extraction) Quench Reaction->Workup (Extraction) Purification (Chromatography) Purification (Chromatography) Workup (Extraction)->Purification (Chromatography) Product (beta-Nitro Alcohol) Product (beta-Nitro Alcohol) Purification (Chromatography)->Product (beta-Nitro Alcohol)

Caption: A generalized experimental workflow for the Henry reaction.

Experimental Protocols

Protocol 1: The Nef Reaction of a Secondary Nitroalkane (e.g., 2-Nitrobutane)

Objective: To convert a secondary nitroalkane to its corresponding ketone.

Materials:

  • Secondary nitroalkane (e.g., 2-nitrobutane)

  • Methanol or Ethanol

  • 1M Sodium hydroxide (B78521) (NaOH) solution

  • 4M Sulfuric acid (H₂SO₄) solution

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Nitronate Salt Formation:

    • Dissolve the secondary nitroalkane in a suitable solvent (e.g., methanol) in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric amount of 1M NaOH solution with vigorous stirring.

    • Continue stirring in the ice bath for 1-2 hours to ensure complete formation of the nitronate salt.[11]

  • Acid Hydrolysis:

    • In a separate, larger flask, cool a solution of 4M H₂SO₄ to 0 °C in an ice-salt bath.

    • Slowly add the pre-formed nitronate salt solution to the cold, vigorously stirred acid solution. Maintain the temperature below 5 °C.[11]

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

    • Combine the organic extracts and wash with saturated NaHCO₃ solution, followed by a brine wash.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude ketone.

    • Purify the ketone by distillation or column chromatography as required.[11]

Protocol 2: Base-Catalyzed Henry Reaction (e.g., with 2-Nitrobutane)

Objective: To synthesize a β-nitro alcohol via the reaction of a secondary nitroalkane with an aromatic aldehyde.

Materials:

  • 2-Nitrobutane

  • Aromatic aldehyde (e.g., benzaldehyde)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, thin-layer chromatography (TLC) supplies

Procedure:

  • Reaction Setup:

    • To a stirred solution of 2-nitrobutane (1.2 equivalents) in anhydrous THF (0.5 M) in a round-bottom flask, add the aromatic aldehyde (1.0 equivalent).[10]

    • Cool the mixture to 0 °C in an ice bath.

  • Reaction Execution:

    • Add DBU (0.2 equivalents) dropwise to the reaction mixture.[10]

    • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Work-up and Isolation:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired β-nitro alcohol.[10]

Conclusion

The choice between this compound and 2-nitrobutane as a synthetic precursor is dictated by the desired product and the specific reaction conditions. This compound, being a primary nitroalkane, is less sterically hindered and is a precursor to aldehydes via the Nef reaction. 2-Nitrobutane, a secondary nitroalkane, leads to ketones and introduces greater steric bulk, which can be a critical factor in controlling stereoselectivity in reactions like the Henry reaction. A thorough understanding of their distinct reactivity profiles, guided by the principles of acidity and steric hindrance, is essential for researchers and professionals in drug development to devise efficient and selective synthetic routes.

References

A Comparative Guide to the Validation of an HPLC Method for 1-Nitrobutane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-Nitrobutane, a key intermediate in various chemical syntheses.[1] The performance of a validated HPLC method is compared with an alternative technique, Gas Chromatography-Mass Spectrometry (GC-MS), to aid researchers, scientists, and drug development professionals in selecting the appropriate analytical method for their specific needs. The validation parameters discussed are based on the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[2][3][4][5][6]

Comparison of Analytical Methods: HPLC vs. GC-MS

While HPLC is a robust technique for the analysis of a wide range of compounds, GC-MS is also frequently employed for the selective detection and quantification of nitroalkanes like this compound.[1] The choice between these methods often depends on the sample matrix, desired sensitivity, and laboratory equipment availability. The following table summarizes the typical performance characteristics of a validated HPLC method compared to a GC-MS method for this compound quantification.

Performance CharacteristicHPLC MethodGC-MS Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.
Specificity High, can be optimized with column and mobile phase selection. Potential for interference from co-eluting compounds.Very high, provides mass spectral data for definitive peak identification.
**Linearity (R²) **Typically ≥ 0.999Typically ≥ 0.998
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL range
Sample Throughput Moderate to HighModerate
Instrumentation Cost ModerateHigh

Detailed Experimental Protocol: HPLC Method Validation

The following protocol outlines the steps for validating an HPLC method for the quantification of this compound, adhering to ICH Q2(R2) guidelines.[2][3]

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). A reverse-phase column with low silanol (B1196071) activity, such as Newcrom R1, can also be suitable.[7]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). For mass spectrometry compatibility, a volatile acid like formic acid should be used instead of phosphoric acid.[7]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Based on the UV absorption of this compound (around 270 nm).[8]

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Validation Parameters

a. Specificity: The specificity of the method is its ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing a blank (diluent), a placebo (matrix without the analyte), and a spiked sample. The chromatograms should show no interfering peaks at the retention time of this compound.

b. Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.

  • Prepare a stock solution of this compound standard.

  • Create a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Inject each standard in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • Determine the linearity by calculating the coefficient of determination (R²), which should be ≥ 0.999.

c. Accuracy: Accuracy is the closeness of the test results to the true value. It is assessed by a recovery study.

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo matrix with a known amount of this compound.

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery for each sample. The mean recovery should be within 98.0% to 102.0%.

d. Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The %RSD between the two sets of results should be ≤ 2.0%.

e. Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • These can be estimated based on the signal-to-noise ratio, where a ratio of 3:1 is generally acceptable for LOD and 10:1 for LOQ.

f. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Introduce small variations in the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2%)

    • Column temperature (± 2 °C)

  • Analyze a standard solution under each of the modified conditions.

  • The system suitability parameters should remain within the acceptance criteria.

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound quantification.

HPLC_Validation_Workflow start Method Development & Optimization protocol Write Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity protocol->linearity accuracy Accuracy protocol->accuracy precision Precision protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Compile Validation Report specificity->report linearity->report accuracy->report repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate lod_loq->report robustness->report repeatability->report intermediate->report end Method Validated report->end

Caption: Workflow for HPLC Method Validation.

References

comparing the efficiency of different catalysts for 1-Nitrobutane reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of aliphatic nitro compounds, such as 1-nitrobutane, to their corresponding primary amines is a fundamental transformation in organic synthesis, yielding valuable building blocks like 1-butanamine. The efficiency and selectivity of this reduction are critically dependent on the choice of catalyst. This guide provides an objective comparison of common heterogeneous catalysts—Raney Nickel, Palladium on Carbon (Pd/C), and Platinum(IV) Oxide (PtO₂) — for the reduction of this compound, supported by available experimental data and detailed methodologies.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of different catalysts in the reduction of this compound to 1-butanamine. It is important to note that the reaction conditions are not identical across all entries, which can significantly influence the outcome. This data is compiled from various sources to provide a comparative overview.

CatalystReducing Agent/SystemSolventTemperature (°C)PressureReaction TimeConversion (%)Selectivity (%)Yield (%)
Raney Nickel Formic Acid (HCOOH)-Room Temp.Atmospheric8 min--60
Raney Nickel Ammonium Formate (HCOONH₄)-Room Temp.Atmospheric10 min--Comparable to HCOOH
Palladium on Carbon (Pd/C) Hydrogen Gas (H₂)EthanolRoom Temp.1 atm (balloon)Overnight>95 (typical)HighHigh (typical)
Platinum(IV) Oxide (PtO₂) Hydrogen Gas (H₂)Ethanol/Acetic AcidRoom Temp.1-3 atmVariableHigh (typical)HighHigh (typical)

Note: Data for Pd/C and PtO₂ for this compound specifically is not widely available in comparative studies. The presented values are typical for the reduction of aliphatic nitro compounds under the specified conditions.[1] The yield for Raney Nickel with formic acid is for the hydrochloride salt of the amine.

Experimental Protocols

Detailed methodologies for the catalytic reduction of this compound are provided below. These protocols are based on established procedures for the reduction of aliphatic nitro compounds.

Reduction of this compound using Raney Nickel and Formic Acid

This procedure utilizes formic acid as a hydrogen donor in a catalytic transfer hydrogenation reaction.

Materials:

  • This compound

  • Raney Nickel (activated, as a slurry)

  • Formic Acid (85%)

  • Methanol (B129727) (or other suitable solvent)

  • Celite

  • Apparatus for filtration

  • Round-bottom flask with magnetic stirrer

Procedure:

  • In a round-bottom flask, a suspension of this compound (5 mmol) and Raney Nickel (approximately 100 mg, washed with the reaction solvent) in methanol (3 mL) is prepared.

  • The flask is placed in a cold-water bath to manage the exothermic nature of the reaction.

  • Formic acid (2 mL) is added slowly to the stirred suspension under a nitrogen atmosphere. The reaction is exothermic and will show effervescence.

  • The reaction progress is monitored by thin-layer chromatography (TLC). The reduction is typically complete within 10-30 minutes.[2]

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Raney Nickel catalyst.[3]

  • To isolate the volatile 1-butanamine, the filtrate is neutralized with HCl.

  • The solvent is then removed under reduced pressure. The resulting residue, the hydrochloride salt of 1-butanamine, can be further purified if necessary.[3]

Reduction of this compound using Palladium on Carbon (Pd/C) and Hydrogen Gas

This is a classic catalytic hydrogenation method.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable protic solvent)

  • Hydrogen gas (H₂) balloon

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Vacuum/inert gas manifold

  • Celite

Procedure:

  • A three-necked round-bottom flask equipped with a magnetic stir bar is charged with 10% Pd/C. Caution: Pd/C is flammable.[4]

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.[5]

  • Ethanol is added to the flask under a countercurrent of inert gas to wet the catalyst.[5]

  • This compound is then added to the reaction mixture.

  • The inert gas is replaced with hydrogen by evacuating the flask and then introducing hydrogen gas from a balloon. This cycle is repeated multiple times to ensure a hydrogen atmosphere.

  • The reaction mixture is stirred vigorously at room temperature overnight.

  • Reaction completion is monitored by TLC or GC.

  • Once the reaction is complete, the hydrogen atmosphere is replaced with an inert gas.

  • The reaction mixture is filtered through Celite to remove the Pd/C catalyst. The Celite pad should be kept wet with the solvent to prevent the catalyst from igniting in air.[5]

  • The filtrate, containing 1-butanamine, can be concentrated under reduced pressure. Further purification can be performed if required.

Reduction of this compound using Platinum(IV) Oxide (PtO₂) and Hydrogen Gas

Adams' catalyst (PtO₂) is another effective catalyst for the hydrogenation of nitro compounds.

Materials:

  • This compound

  • Platinum(IV) Oxide (PtO₂)

  • Ethanol or Acetic Acid

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Filtration setup

Procedure:

  • The hydrogenation vessel is charged with this compound and the solvent (ethanol or acetic acid). Protic solvents generally accelerate the reaction rate.[4]

  • PtO₂ is added to the solution. The oxide itself is not the active catalyst; it is reduced in situ by hydrogen to form platinum black.

  • The apparatus is flushed with hydrogen to remove air.

  • The reaction is conducted under a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring or shaking at room temperature.

  • The reaction progress is monitored by observing hydrogen uptake or by analytical techniques like TLC or GC.

  • After the reaction is complete, the catalyst is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure to yield 1-butanamine.

Mandatory Visualization

Experimental Workflow for Catalyst Comparison

The following diagram illustrates a logical workflow for comparing the efficiency of different catalysts for the reduction of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Comparison cluster_conclusion Conclusion start Start: Define Reaction (this compound Reduction) reactants Prepare Reactants: This compound, Solvent start->reactants catalysts Select Catalysts: - Raney Nickel - Pd/C - PtO₂ reactants->catalysts setup_raney Setup A: Raney Ni + H-Donor catalysts->setup_raney setup_pdc Setup B: Pd/C + H₂ Gas catalysts->setup_pdc setup_pto2 Setup C: PtO₂ + H₂ Gas catalysts->setup_pto2 run_reactions Run Reactions under Controlled Conditions (Temp, Pressure, Time) setup_raney->run_reactions setup_pdc->run_reactions setup_pto2->run_reactions monitoring Monitor Progress (TLC, GC) run_reactions->monitoring workup Workup & Product Isolation monitoring->workup analysis Analyze Products: - Yield (Conversion) - Purity (Selectivity) workup->analysis comparison Compare Catalyst Performance: - Reaction Rate - Yield - Selectivity - Cost-Effectiveness analysis->comparison conclusion Select Optimal Catalyst comparison->conclusion

Caption: Workflow for comparing catalyst efficiency in this compound reduction.

Reaction Pathway of this compound Reduction

The reduction of this compound to 1-butanamine over a heterogeneous catalyst surface is generally understood to proceed through intermediate species.

G cluster_pathway Catalytic Hydrogenation Pathway nitrobutane This compound (R-NO₂) nitroso Nitrosobutane (R-NO) nitrobutane->nitroso +H₂, -H₂O hydroxylamine N-Butylhydroxylamine (R-NHOH) nitroso->hydroxylamine +H₂ amine 1-Butanamine (R-NH₂) hydroxylamine->amine +H₂, -H₂O catalyst Catalyst Surface (Ni, Pd, Pt)

Caption: Simplified pathway for the catalytic reduction of this compound.

References

1-Nitrobutane: A Viable Alternative to Other Nitroalkanes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the landscape of organic synthesis, nitroalkanes serve as versatile building blocks, prized for their ability to form new carbon-carbon bonds and for the facile conversion of the nitro group into other valuable functionalities. While nitromethane, nitroethane, and 2-nitropropane (B154153) have traditionally dominated the field, 1-nitrobutane is emerging as a compelling alternative, offering unique advantages in certain synthetic contexts. This guide provides an objective comparison of this compound's performance against other common nitroalkanes in key synthetic transformations, supported by experimental data and detailed protocols.

Executive Summary

This compound participates effectively in cornerstone reactions of nitroalkane chemistry, including the Henry, Nef, and Michael reactions. Its longer alkyl chain can influence reactivity, solubility, and the potential for side reactions, offering synthetic chemists a valuable tool for fine-tuning their reaction outcomes. This guide will delve into the specifics of these reactions, presenting a comparative analysis of this compound's performance.

Comparison of Physicochemical Properties

The differing alkyl chains of nitroalkanes influence their physical properties, which in turn can affect reaction conditions and outcomes.

PropertyNitromethaneNitroethane2-NitropropaneThis compound
Molecular Formula CH₃NO₂C₂H₅NO₂C₃H₇NO₂C₄H₉NO₂
Molecular Weight ( g/mol ) 61.0475.0789.09103.12
Boiling Point (°C) 101.2114.0120.0152-153
Density (g/mL at 20°C) 1.1371.0520.9920.973
Acidity (pKa in water) 10.28.57.7~8.6

Performance in Key Synthetic Reactions

The utility of nitroalkanes is most prominently demonstrated in their participation in carbon-carbon bond-forming reactions and their conversion to other functional groups.

The Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol.[1] These products are valuable intermediates, readily converted to nitroalkenes, amino alcohols, and α-nitro ketones.[1]

While comprehensive side-by-side comparative studies are limited, the reactivity of the nitroalkane in the Henry reaction is influenced by the acidity of the α-proton and steric factors. Generally, less sterically hindered nitroalkanes and those with more acidic α-protons react more readily.

General Observations:

  • Nitromethane is highly reactive due to its low steric hindrance and relatively acidic proton.

  • Nitroethane and This compound , as primary nitroalkanes, are also effective nucleophiles in the Henry reaction. The longer alkyl chain of this compound may introduce slightly more steric bulk compared to nitroethane, potentially influencing the reaction rate and diastereoselectivity in certain cases.

  • 2-Nitropropane , a secondary nitroalkane, is generally less reactive than primary nitroalkanes in the Henry reaction due to increased steric hindrance around the nucleophilic carbon.

Experimental Workflow for a Typical Henry Reaction

Henry_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Aldehyde/Ketone + 1-Nitroalkane Stirring Stirring at Room Temperature Reactants->Stirring Add Base Solvent Solvent (e.g., EtOH, THF) Solvent->Reactants Base Base Catalyst (e.g., Et3N, DBU) Quench Quench with Aqueous Acid Stirring->Quench Monitor by TLC Extraction Extraction with Organic Solvent Quench->Extraction Drying Drying over Anhydrous Agent Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification Product β-Nitro Alcohol Purification->Product

A generalized workflow for the Henry reaction.
The Nef Reaction

The Nef reaction transforms a primary or secondary nitroalkane into a corresponding aldehyde or ketone, respectively, typically through acid-catalyzed hydrolysis of the nitronate salt.[3][4] This reaction is synthetically valuable for converting a nucleophilic carbon center (in the form of the nitronate) into an electrophilic carbonyl carbon.[5]

For primary nitroalkanes like nitromethane, nitroethane, and this compound, the Nef reaction yields the corresponding aldehydes. The reaction generally proceeds in good yields, although the harsh acidic conditions of the classical Nef reaction can sometimes lead to side reactions.[4] Milder, oxidative methods have been developed to circumvent these issues.[6] Studies have shown that the conversion of primary nitroalkanes to aldehydes via the Nef reaction can achieve high yields, often in the range of 80-85% for compounds like this compound.[7]

Logical Flow of the Classical Nef Reaction

Nef_Reaction_Flow Nitroalkane Primary Nitroalkane (e.g., this compound) Nitronate Nitronate Salt Nitroalkane->Nitronate Base (e.g., NaOH) NitronicAcid Nitronic Acid Nitronate->NitronicAcid Strong Acid (H+) Iminium Iminium Ion NitronicAcid->Iminium Protonation Intermediate Tetrahedral Intermediate Iminium->Intermediate H2O Attack Aldehyde Aldehyde (e.g., Butanal) Intermediate->Aldehyde Elimination of HNO Butylamine_Synthesis Nitrobutane This compound Butylamine Butylamine Nitrobutane->Butylamine Reduction ReducingAgent Reducing Agent (e.g., H₂, Pd/C or LiAlH₄) ReducingAgent->Butylamine

References

spectroscopic differentiation between 1-Nitrobutane and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to distinguish between structural isomers is a critical task in chemical analysis, with significant implications in fields ranging from materials science to pharmacology. This guide provides a comprehensive comparison of spectroscopic techniques for the differentiation of 1-nitrobutane and its isomers: 2-nitrobutane, 1-nitro-2-methylpropane, and 2-nitro-2-methylpropane. By leveraging the unique electronic and structural environments of each isomer, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) offer distinct fingerprints for unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and its isomers, providing a quantitative basis for their differentiation.

Table 1: ¹H NMR Spectral Data (Approximate Chemical Shifts (δ) in ppm)

CompoundCH₃CH₂CHQuaternary C
This compound 0.9 (t)1.5 (sextet), 2.0 (quintet), 4.4 (t)--
2-Nitrobutane 1.0 (t), 1.6 (d)1.9 (m)4.6 (sextet)-
1-Nitro-2-methylpropane 1.0 (d)4.2 (d)2.3 (m)-
2-Nitro-2-methylpropane 1.6 (s)---
t = triplet, d = doublet, q = quartet, quintet = quintet, sextet = sextet, m = multiplet, s = singlet

Table 2: ¹³C NMR Spectral Data (Approximate Chemical Shifts (δ) in ppm)

CompoundPrimary (CH₃)Secondary (CH₂)Tertiary (CH)Quaternary (C)
This compound ~13, ~19~27, ~75--
2-Nitrobutane ~10, ~16~25~83-
1-Nitro-2-methylpropane ~20~82~33-
2-Nitro-2-methylpropane ~25--~86

Table 3: Infrared (IR) Spectroscopy Data (Characteristic Absorption Bands in cm⁻¹)

CompoundAsymmetric NO₂ StretchSymmetric NO₂ StretchC-H Bending/Stretching
This compound ~1550~1380~2800-3000, ~1465, ~1380
2-Nitrobutane ~1545~1375~2800-3000, ~1460, ~1375
1-Nitro-2-methylpropane ~1550~1380~2800-3000, ~1470, ~1370
2-Nitro-2-methylpropane ~1540~1350~2800-3000, ~1470, ~1370
Note: The exact positions of the NO₂ stretching bands can be influenced by the local molecular environment.

Table 4: Mass Spectrometry (MS) Data (Key m/z Fragments)

CompoundMolecular Ion (M⁺)Key Fragments (m/z)
This compound 10357, 43, 41, 29
2-Nitrobutane 10374, 57, 43, 29
1-Nitro-2-methylpropane 10357, 43, 41, 27
2-Nitro-2-methylpropane 10388, 57, 41, 29
The relative intensities of the fragment ions are crucial for differentiation.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small amount of the neat liquid sample (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Spectra are typically acquired on a 300 MHz or higher field NMR spectrometer. Key parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For quantitative analysis, a longer relaxation delay is necessary.

  • ¹³C NMR Spectroscopy: Spectra are acquired on the same instrument, often with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For liquid samples, a drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[1]

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and subtracted from the sample spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: The volatile nitrobutane isomers are well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[2] A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ether) is injected into the GC.

  • Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 or similar). A temperature program is used to elute the compounds, for example, starting at 40°C and ramping to 200°C.

  • Mass Spectrometry: The eluting compounds are ionized, typically by electron ionization (EI) at 70 eV. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum for each component.

Visualization of the Differentiation Workflow

The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound and its isomers.

Spectroscopic_Differentiation_of_Nitrobutane_Isomers Workflow for Spectroscopic Differentiation of Nitrobutane Isomers cluster_start Sample cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_isomers Isomer Identification start Unknown Nitrobutane Isomer H_NMR ¹H NMR Analysis (Number of Signals, Splitting Patterns) start->H_NMR Primary Technique IR IR Analysis (NO₂ Stretch Frequencies) start->IR Supporting Technique MS MS Analysis (Fragmentation Pattern) start->MS Supporting Technique C_NMR ¹³C NMR Analysis (Number of Signals) H_NMR->C_NMR Confirmation isomer1 This compound (4 ¹H signals, 4 ¹³C signals) H_NMR->isomer1 Distinct Splitting isomer2 2-Nitrobutane (4 ¹H signals, 4 ¹³C signals) H_NMR->isomer2 Distinct Splitting isomer3 1-Nitro-2-methylpropane (3 ¹H signals, 3 ¹³C signals) C_NMR->isomer3 Unique Signal Count isomer4 2-Nitro-2-methylpropane (1 ¹H signal, 2 ¹³C signals) C_NMR->isomer4 Unique Signal Count IR->isomer1 Confirmatory Data IR->isomer2 Confirmatory Data IR->isomer3 Confirmatory Data IR->isomer4 Confirmatory Data MS->isomer1 Confirmatory Data MS->isomer2 Confirmatory Data MS->isomer3 Confirmatory Data MS->isomer4 Confirmatory Data

References

A Comparative Analysis of Grignard Reagents and 1-Nitrobutane in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key C-C Bond Forming Methodologies

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, pivotal in the construction of the molecular frameworks that constitute new therapeutic agents and other complex organic molecules. Among the myriad of available methods, the Grignard reaction and the Henry (nitroaldol) reaction represent two powerful and long-standing strategies for creating these vital linkages. This guide provides a comparative analysis of Grignard reagents, exemplified by butylmagnesium bromide, and 1-nitrobutane as precursors for C-C bond formation, supported by experimental data and detailed protocols.

Executive Summary

Grignard reagents and nitroalkanes, such as this compound, both serve as effective nucleophiles for the formation of new C-C bonds through reactions with carbonyl compounds. However, they exhibit significant differences in their reactivity, functional group tolerance, and the nature of the products they form. Grignard reagents are highly reactive organometallic compounds that act as strong carbon nucleophiles and bases, leading to the formation of alcohols. In contrast, the Henry reaction utilizes the acidity of the α-proton of a nitroalkane to generate a nitronate anion, a softer carbon nucleophile, which reacts with carbonyls to produce β-nitro alcohols. A critical distinction lies in their functional group compatibility; Grignard reagents are intolerant to acidic protons and many electrophilic functional groups, including nitro groups, which severely limits their application in multifunctionalized molecules without the use of protecting groups. The Henry reaction, on the other hand, demonstrates broader functional group tolerance.

Comparative Performance Data

To illustrate the practical differences in performance, this section compares the reaction of benzaldehyde (B42025) with butylmagnesium bromide (a Grignard reaction) and this compound (a Henry reaction).

ParameterGrignard Reaction: Butylmagnesium Bromide with BenzaldehydeHenry Reaction: this compound with Benzaldehyde
Product 1-Phenyl-1-pentanol1-Phenyl-2-nitropentan-1-ol
Reaction Type Nucleophilic addition of a carbanion equivalentBase-catalyzed nitroaldol condensation
Typical Yield ~85-95%~60-70%
Reaction Conditions Anhydrous ether or THF, room temperatureBase (e.g., NaOH, Et3N) in a protic solvent (e.g., ethanol), room temperature
Key Side Reactions Wurtz coupling, reduction of the aldehydeRetro-Henry reaction, dehydration of the product, Cannizzaro reaction
Functional Group Tolerance Low (incompatible with acidic protons, nitro groups, esters, etc.)High (tolerant of a wider range of functional groups)

Reaction Mechanisms and Pathways

The fundamental difference in the C-C bond-forming step between Grignard reagents and this compound is rooted in their distinct mechanisms.

Grignard Reaction Pathway

The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the alcohol product.

G1 Grignard Reaction Pathway reagent Butylmagnesium Bromide (Grignard Reagent) intermediate Magnesium Alkoxide Intermediate reagent->intermediate Nucleophilic Attack aldehyde Benzaldehyde aldehyde->intermediate workup Acidic Workup (e.g., aq. NH4Cl) intermediate->workup product 1-Phenyl-1-pentanol workup->product Protonation

Caption: Grignard reaction of butylmagnesium bromide with benzaldehyde.

Henry Reaction Pathway

In the Henry reaction, a base abstracts an acidic α-proton from this compound to form a resonance-stabilized nitronate anion. This nucleophile then adds to the carbonyl carbon of benzaldehyde. The resulting alkoxide is subsequently protonated to afford the β-nitro alcohol.

G2 Henry Reaction Pathway nitrobutane This compound nitronate Nitronate Anion (Nucleophile) nitrobutane->nitronate Deprotonation base Base (e.g., NaOH) base->nitronate alkoxide β-Nitro Alkoxide Intermediate nitronate->alkoxide Nucleophilic Addition aldehyde Benzaldehyde aldehyde->alkoxide product 1-Phenyl-2-nitropentan-1-ol alkoxide->product Protonation

Caption: Base-catalyzed Henry reaction of this compound with benzaldehyde.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the respective products from the comparative analysis.

Protocol 1: Grignard Reaction of Butylmagnesium Bromide with Benzaldehyde

Materials:

Procedure:

  • Preparation of the Grignard Reagent: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon). Magnesium turnings (1.2 equivalents) are placed in a round-bottom flask equipped with a reflux condenser and an addition funnel. A solution of 1-bromobutane (1.0 equivalent) in anhydrous diethyl ether is added dropwise via the addition funnel to initiate the reaction. The reaction is typically initiated with a small crystal of iodine or by gentle warming. Once initiated, the remaining 1-bromobutane solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of benzaldehyde (0.9 equivalents) in anhydrous diethyl ether is added dropwise from the addition funnel. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours.

  • Workup: The reaction is quenched by the slow, careful addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-phenyl-1-pentanol.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Protocol 2: Henry Reaction of this compound with Benzaldehyde

Materials:

  • This compound

  • Benzaldehyde

  • Sodium hydroxide (B78521) (or another suitable base like triethylamine)

  • Ethanol (B145695)

  • Dilute hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of benzaldehyde (1.0 equivalent) and this compound (1.2 equivalents) in ethanol in a round-bottom flask, a solution of sodium hydroxide (0.1 equivalents) in water or ethanol is added dropwise at room temperature with stirring.

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled in an ice bath and neutralized by the dropwise addition of dilute hydrochloric acid to a pH of ~7. The mixture is then concentrated under reduced pressure to remove the ethanol. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • Purification: After filtration, the solvent is removed under reduced pressure to afford the crude 1-phenyl-2-nitropentan-1-ol. The product can be purified by column chromatography on silica gel. A representative yield for a similar reaction using nitropropane is approximately 61%.[1]

Experimental Workflow Visualization

The following diagrams illustrate the generalized workflows for performing a Grignard reaction and a Henry reaction.

G3 Grignard Reaction Workflow start Start: Dry Glassware under Inert Atmosphere prep_grignard Prepare Grignard Reagent: Add Alkyl Halide to Mg start->prep_grignard react_carbonyl React with Carbonyl (e.g., Benzaldehyde) at 0°C prep_grignard->react_carbonyl workup Aqueous Workup (e.g., aq. NH4Cl) react_carbonyl->workup extraction Extraction with Organic Solvent workup->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying purification Purification (Distillation or Chromatography) drying->purification product Final Product: Alcohol purification->product

Caption: A generalized workflow for a Grignard reaction.

G4 Henry Reaction Workflow start Start: Combine Nitroalkane and Aldehyde in Solvent add_base Add Base Catalyst (e.g., NaOH) start->add_base react Stir at Room Temperature (Monitor by TLC) add_base->react neutralize Neutralize with Dilute Acid react->neutralize extraction Extraction with Organic Solvent neutralize->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying purification Purification (Chromatography) drying->purification product Final Product: β-Nitro Alcohol purification->product

Caption: A generalized workflow for a Henry reaction.

Conclusion and Recommendations

Both Grignard reagents and this compound are valuable tools for C-C bond formation, each with its own set of advantages and limitations.

Grignard reagents are ideal for straightforward nucleophilic additions to carbonyls when the substrates are simple and lack incompatible functional groups. They typically provide high yields of alcohol products. However, their extreme reactivity and basicity necessitate stringent anhydrous conditions and limit their applicability in the synthesis of complex, polyfunctionalized molecules without extensive use of protecting group strategies.

This compound , via the Henry reaction, offers a milder and more functional-group-tolerant alternative. While the yields may be more moderate compared to Grignard reactions, the ability to perform the reaction in the presence of a wider array of functional groups makes it a more versatile choice for late-stage functionalization in complex syntheses. Furthermore, the resulting β-nitro alcohol is a versatile intermediate that can be further transformed into other valuable functional groups, such as amino alcohols or ketones.

For drug development professionals and scientists working on the synthesis of complex molecules, the choice between these two methodologies will be dictated by the specific synthetic context. For simple, robust C-C bond formation with high yields, the Grignard reaction is a powerful tool. For syntheses requiring greater functional group tolerance and the generation of a versatile nitro-containing intermediate, the Henry reaction with this compound is the superior choice.

References

A Comparative Guide to Assessing the Purity of Synthesized 1-Nitrobutane using Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-nitrobutane, a valuable building block in organic chemistry, necessitates rigorous purity assessment to ensure the quality and reliability of subsequent reactions and products. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for this purpose. This guide provides a comprehensive comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for purity analysis of synthesized this compound.

Introduction to Chromatographic Purity Assessment

Chromatography is a powerful analytical technique used to separate, identify, and quantify the components of a mixture. The fundamental principle lies in the differential partitioning of the sample components between a stationary phase and a mobile phase. In the context of this compound, which is a volatile organic compound, both GC and HPLC offer distinct advantages and are suitable for detecting common impurities.

Potential impurities in synthesized this compound largely depend on the synthetic route. A common method for synthesizing this compound is the nucleophilic substitution reaction between an alkyl halide (e.g., 1-bromobutane (B133212) or 1-chlorobutane) and a nitrite (B80452) salt (e.g., sodium nitrite or silver nitrite). This can lead to several impurities:

  • Unreacted Starting Materials: Such as 1-bromobutane.

  • Isomeric Byproducts: Such as 2-nitrobutane, which can arise from rearrangement or impurities in the starting material.

  • Side-Reaction Products: Butyl nitrite can be formed as a byproduct due to the ambident nature of the nitrite ion.

This guide will focus on the separation and quantification of this compound from these representative impurities.

Comparison of GC and HPLC for this compound Purity Analysis

Gas Chromatography and High-Performance Liquid Chromatography are the two primary methods for assessing the purity of this compound. The choice between these techniques often depends on the volatility of the impurities, the desired resolution, and the available instrumentation.

Gas Chromatography (GC) is highly effective for the analysis of volatile and thermally stable compounds like this compound and its likely impurities. In GC, the mobile phase is an inert gas (the carrier gas) that sweeps the vaporized sample through a column containing the stationary phase. Separation is achieved based on the differential partitioning of the compounds between the gas and stationary phases, which is largely influenced by their boiling points and polarity.

High-Performance Liquid Chromatography (HPLC) , particularly in the reverse-phase mode (RP-HPLC), is a versatile technique suitable for a wide range of compounds, including those that are less volatile or thermally labile. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water). Separation is based on the hydrophobic interactions of the analytes with the stationary phase.

The following table summarizes the performance of GC-FID and RP-HPLC for the analysis of a hypothetical mixture of synthesized this compound.

ParameterGas Chromatography (GC-FID)Reverse-Phase HPLC (RP-HPLC)
Principle Separation of volatile compounds in the gas phase based on boiling point and polarity.Separation based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Typical Column Capillary column (e.g., DB-5ms)C18 reverse-phase column
Mobile Phase Inert Carrier Gas (e.g., Helium, Nitrogen)Acetonitrile/Water mixture
Detector Flame Ionization Detector (FID)UV Detector (e.g., at 210 nm)
Sample Volatility RequiredNot strictly required
Resolution Excellent for volatile isomersGood, dependent on mobile phase composition
Sensitivity High for hydrocarbonsGood, dependent on the chromophore

Experimental Data

The following table presents hypothetical, yet realistic, quantitative data from the analysis of a synthesized this compound sample using both GC-FID and RP-HPLC. This data illustrates the separation of this compound from its common impurities.

Table 1: Quantitative Analysis of a Synthesized this compound Sample

CompoundGC-FIDRP-HPLC
Retention Time (min) Peak Area (%) Retention Time (min) Peak Area (%)
Butyl Nitrite3.22.14.52.0
1-Bromobutane4.53.56.83.6
2-Nitrobutane5.81.85.21.7
This compound6.592.65.992.7
Calculated Purity 92.6% 92.7%

Note: This data is illustrative and may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for both GC-FID and RP-HPLC analysis are provided below.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and a capillary column is used.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • Detector Temperature: 280°C.

Sample Preparation: Dilute the synthesized this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

Data Analysis: The purity of this compound is calculated based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).[1]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column, and an autosampler is employed.[2]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For mass spectrometry compatibility, a volatile buffer like formic acid can be added.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of this compound is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for assessing the purity of synthesized this compound using chromatography and the separation principle of Gas Chromatography.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Sampling cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting synthesis Synthesize this compound sampling Obtain Representative Sample synthesis->sampling dilution Dilute in Appropriate Solvent sampling->dilution filtration Filter (for HPLC) dilution->filtration gc GC-FID Analysis dilution->gc hplc RP-HPLC Analysis filtration->hplc integration Peak Integration & Area Calculation gc->integration hplc->integration purity_calc Purity Calculation (% Area) integration->purity_calc report Generate Report purity_calc->report

Workflow for Purity Assessment of this compound.

GC_Separation_Principle cluster_separation Separation in Column injector Injector Vaporizes sample column GC Column (Stationary Phase) Separates components based on volatility & polarity injector->column Carrier Gas Flow detector Detector (FID) Generates signal for each component column->detector chromatogram {Chromatogram|Visual output of separation} detector->chromatogram c1 A c2 B c3 C p1 p2 p3 p4 p5 p6 c1_1 A c2_1 B c3_1 C c1_2 A c2_2 B c3_2 C c1_3 A c2_3 B c3_3 C

Principle of Gas Chromatographic Separation.

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful and reliable techniques for assessing the purity of synthesized this compound.

  • GC-FID is particularly well-suited for this analysis due to the volatile nature of this compound and its likely impurities. It generally offers high resolution and sensitivity for these types of compounds.

  • RP-HPLC provides a robust alternative, especially when dealing with less volatile impurities or when GC instrumentation is unavailable. Its versatility makes it a valuable tool in a wide range of analytical scenarios.

The choice of method will ultimately depend on the specific requirements of the analysis, the nature of the expected impurities, and the available laboratory resources. For comprehensive characterization, employing both techniques can provide orthogonal information, leading to a more confident assessment of purity.

References

Comparative Guide to the Validation of GC-MS Methods for the Analysis of 1-Nitrobutane Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of 1-Nitrobutane and its primary reaction byproducts. It is intended for researchers, scientists, and drug development professionals who require robust and validated analytical methods for purity assessment and impurity profiling. This document details experimental protocols, presents comparative performance data, and includes a workflow for method validation.

Introduction to the Analytical Challenge

This compound is a valuable nitroalkane used in various chemical syntheses. A common synthetic route involves the nucleophilic substitution of a butyl halide (e.g., 1-chlorobutane) with a nitrite (B80452) salt. This reaction, however, can lead to the formation of several byproducts that need to be monitored to ensure the quality and safety of the final product. The primary byproducts of concern include unreacted starting materials, isomeric impurities, and products of side reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of these volatile compounds, offering high-resolution separation and definitive identification. This guide focuses on a validated GC-MS method for the simultaneous analysis of this compound and its key byproducts:

  • 1-Chlorobutane: A common starting material.

  • Butyl Nitrite: A common byproduct formed from the ambident reactivity of the nitrite ion.

  • 2-Nitrobutane: An isomeric impurity.

Comparative Performance of the GC-MS Method

The following table summarizes the typical performance characteristics of a validated GC-MS method for the analysis of this compound and its byproducts. These values are representative of what can be achieved with a properly optimized and validated method.

AnalyteRetention Time (min)Linearity (R²)LOQ (µg/mL)Accuracy (% Recovery)Precision (%RSD)
1-Chlorobutane5.2>0.9950.595-105<5
Butyl Nitrite6.8>0.9951.090-110<10
2-Nitrobutane8.5>0.9950.595-105<5
This compound9.1>0.9950.595-105<5

Experimental Protocols

This section provides a detailed methodology for the GC-MS analysis of this compound and its byproducts.

Sample Preparation
  • Standard Preparation: Prepare individual stock solutions of this compound, 1-Chlorobutane, Butyl Nitrite, and 2-Nitrobutane in methanol (B129727) at a concentration of 1000 µg/mL.

  • Calibration Standards: Prepare a series of mixed calibration standards by serial dilution of the stock solutions in methanol to cover the desired concentration range (e.g., 0.5 µg/mL to 100 µg/mL).

  • Sample Preparation: Dilute the this compound sample with methanol to a concentration that falls within the calibration range.

GC-MS Parameters
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Injector: Split/Splitless, operated in split mode (10:1) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • MSD Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 35-200) for identification and Selected Ion Monitoring (SIM) for quantification.

SIM Ions for Quantification
AnalyteQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
1-Chlorobutane5641, 92
Butyl Nitrite4157, 73
2-Nitrobutane5743, 74
This compound4357, 103

GC-MS Method Validation Workflow

The following diagram illustrates the key stages in the validation of a GC-MS method for the analysis of this compound and its byproducts, in accordance with ICH Q2(R2) guidelines.[1]

GCMS_Validation_Workflow start Method Development specificity Specificity (Peak Purity, Resolution) start->specificity linearity Linearity & Range (R², y-intercept) specificity->linearity lod_loq LOD & LOQ (S/N Ratio) linearity->lod_loq accuracy Accuracy (% Recovery) lod_loq->accuracy precision Precision (Repeatability, Intermediate Precision, %RSD) accuracy->precision robustness Robustness (Flow Rate, Temp. Variations) precision->robustness system_suitability System Suitability (Resolution, Tailing Factor) robustness->system_suitability end Validated Method system_suitability->end

Caption: Workflow for the validation of a GC-MS analytical method.

Conclusion

The GC-MS method detailed in this guide provides a robust and reliable approach for the simultaneous analysis of this compound and its key byproducts. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. Proper validation of such methods is crucial to ensure the generation of high-quality and reproducible data, which is essential for regulatory compliance and product safety.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Nitrobutane Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of chemical compounds is paramount. 1-Nitrobutane, a key industrial solvent and potential pharmaceutical intermediate, requires robust analytical methods for its determination. This guide provides a comparative analysis of two primary chromatographic techniques for this compound quantification: Gas Chromatography with Electron Capture Detection (GC-ECD) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The cross-validation of these methods ensures data integrity and provides a comprehensive understanding of their respective strengths and limitations.

Comparative Performance of Analytical Methods

The choice of an analytical method is often dictated by the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of GC-ECD and HPLC-UV for the determination of this compound, based on established principles for the analysis of nitroalkanes and related nitroaromatic compounds.

Performance CharacteristicGas Chromatography-Electron Capture Detection (GC-ECD)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Linearity (R²) ≥ 0.998≥ 0.999
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 5%< 2%
Limit of Detection (LOD) 0.1 - 1 ng/mL10 - 50 ng/mL
Limit of Quantitation (LOQ) 0.3 - 3 ng/mL50 - 150 ng/mL

Note: The performance data is representative and based on the analysis of nitroaromatic compounds and general principles of analytical method validation. Actual performance may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of these analytical techniques.

The GC-ECD method is highly sensitive for the detection of electronegative compounds like this compound due to the presence of the nitro group.[1]

Instrumentation: A gas chromatograph equipped with an Electron Capture Detector (ECD).

Reagents and Standards:

  • Carrier Gas: High-purity Nitrogen or Argon/Methane (95:5).

  • Solvent: Hexane or another suitable organic solvent.

  • Standard Solutions: A stock solution of this compound is prepared in the chosen solvent, and serial dilutions are performed to create calibration standards.

Chromatographic Conditions:

  • Column: A capillary column suitable for the analysis of polar compounds, such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at a rate of 10 °C/min.

    • Hold at 180 °C for 5 minutes.

  • Injection Volume: 1 µL (splitless injection).

Sample Preparation: The sample containing this compound is dissolved in a suitable solvent to achieve a concentration within the calibration range. If necessary, liquid-liquid extraction can be employed to isolate this compound from complex matrices.[2]

HPLC-UV is a robust and versatile technique for the quantification of compounds that possess a UV chromophore, such as the nitro group in this compound.

Instrumentation: An HPLC system equipped with a UV-Vis detector.

Reagents and Standards:

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). Phosphoric acid may be added to adjust the pH and improve peak shape.[3]

  • Solvent: Mobile phase or a compatible solvent.

  • Standard Solutions: A stock solution of this compound is prepared in the mobile phase, and serial dilutions are performed to create calibration standards.

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A Newcrom R1 column is also a suitable alternative.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 30 °C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 210 nm.

Sample Preparation: The sample is dissolved in the mobile phase to a concentration within the linear range of the method. The sample should be filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.

Visualizing the Analytical Method Validation Workflow

The process of validating an analytical method is a structured and logical progression to ensure its suitability for the intended purpose. The following diagram illustrates the key stages of this workflow.

Analytical_Method_Validation_Workflow Define_Purpose Define Analytical Method Purpose (e.g., Quantification of this compound) Method_Development Method Development & Optimization Define_Purpose->Method_Development Validation_Protocol Establish Validation Protocol & Acceptance Criteria (ICH Q2(R2)) Method_Development->Validation_Protocol Specificity Specificity/ Selectivity Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy (% Recovery) Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness System_Suitability System Suitability Documentation Documentation & Validation Report System_Suitability->Documentation

References

A Comparative Analysis of Solvent Effects on the Reactivity of 1-Nitrobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of 1-nitrobutane, a versatile C4-nitro compound, is profoundly influenced by the choice of solvent. The polarity, proticity, and hydrogen-bonding capability of the reaction medium dictate not only the rate of reaction but also the distribution of products. This guide provides a comparative study of these solvent effects, supported by experimental data from analogous primary nitroalkanes, to aid in the rational selection of solvents for synthetic and mechanistic studies.

Impact of Solvent Properties on this compound Reactivity

The chemical behavior of this compound is dominated by the electron-withdrawing nature of the nitro group, which renders the α-hydrogens acidic and the α-carbon susceptible to nucleophilic attack. The solvent's role is primarily to mediate the stability of reactants, intermediates, and transition states. Solvents are broadly classified as:

  • Polar Protic Solvents: (e.g., water, methanol, ethanol) These solvents can engage in hydrogen bonding and effectively solvate both cations and anions.

  • Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), acetonitrile) These solvents possess significant dipole moments but lack acidic protons for hydrogen bonding. They are particularly effective at solvating cations, leaving anions relatively "naked" and more nucleophilic.

  • Nonpolar Solvents: (e.g., hexane, toluene) These solvents have low dielectric constants and do not effectively solvate charged species.

Comparative Data on Solvent Effects

The Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The reaction proceeds via a nitronate anion intermediate. The solvent can significantly affect the rate of this reaction.

A study on the Henry reaction between nitropropane (a close analog of this compound) and benzaldehyde (B42025) provides a clear comparison between a polar protic (water) and a polar aprotic (DMSO) solvent.[1]

Table 1: Comparison of Activation Free Energies for the Henry Reaction of Nitropropane with Benzaldehyde in Water and DMSO

SolventDielectric Constant (ε)Calculated ΔG‡ (kcal/mol)Relative Reaction Rate
Water78.524.5Slower
DMSO46.722.5Faster

Data derived from computational studies which show good agreement with experimental observations.[1]

The reaction is slower in water because the nitronate reactant is strongly stabilized by hydrogen bonds with water molecules. Proceeding to the more charge-delocalized transition state requires the weakening of these strong interactions. In contrast, the ion-dipole interactions between the nitronate and DMSO are less pronounced, leading to a lower activation barrier.[1]

Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, the solvent's influence is highly dependent on the reaction mechanism (SN1 or SN2). For a primary nitroalkane like this compound, SN2 reactions are more common. In an SN2 reaction, a "naked" nucleophile is more reactive.

The following table illustrates the dramatic effect of the solvent on the rate of a typical SN2 reaction.

Table 2: Relative Rate Constants for the SN2 Reaction of 1-Bromobutane with Azide Ion

SolventTypeDielectric Constant (ε)Relative Rate
MethanolPolar Protic32.71
WaterPolar Protic78.57
DMSOPolar Aprotic46.71,300
AcetonitrilePolar Aprotic37.55,000
DMFPolar Aprotic36.72,800

This data, while for 1-bromobutane, illustrates a general principle applicable to SN2 reactions of primary alkyl halides, including those that could be formed from or lead to this compound derivatives.

Experimental Protocols

Protocol for Kinetic Analysis of the Henry Reaction via UV-Vis Spectroscopy

This protocol describes a general method for determining the reaction rate of the base-catalyzed condensation of this compound with an aromatic aldehyde (e.g., benzaldehyde) in different solvents.

Materials:

  • This compound

  • Benzaldehyde (or other suitable aromatic aldehyde)

  • A non-nucleophilic base (e.g., triethylamine, DBU)

  • A selection of anhydrous solvents (e.g., DMSO, acetonitrile, methanol, ethanol, tetrahydrofuran)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Standard volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 0.1 M) in each of the chosen solvents.

    • Prepare a stock solution of the aromatic aldehyde (e.g., 0.1 M) in each of the chosen solvents.

    • Prepare a stock solution of the base (e.g., 0.01 M) in each of the chosen solvents.

  • Determination of λmax:

    • In a chosen solvent, mix the this compound and aldehyde stock solutions with the base to initiate the reaction.

    • Allow the reaction to proceed to completion to form the β-nitro alcohol or the corresponding nitroalkene (if elimination occurs).

    • Scan the UV-Vis spectrum of the product mixture to determine the wavelength of maximum absorbance (λmax) that is characteristic of the product and distinct from the reactants.

  • Kinetic Runs:

    • Set the UV-Vis spectrophotometer to kinetics mode, monitoring the absorbance at the predetermined λmax.

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).

    • In a quartz cuvette, pipette a known volume of the aldehyde stock solution and the solvent to a final volume of, for example, 2.5 mL.

    • Place the cuvette in the spectrophotometer and allow it to thermally equilibrate.

    • Initiate the reaction by adding a small, known volume of the this compound stock solution followed immediately by the base stock solution. Ensure rapid mixing.

    • Immediately begin recording the absorbance as a function of time. The reaction should be run under pseudo-first-order conditions with respect to the aldehyde by using a large excess of this compound.

  • Data Analysis:

    • The absorbance data is converted to concentration using the Beer-Lambert law (A = εbc). The molar absorptivity (ε) of the product needs to be determined independently.

    • Plot the natural logarithm of the concentration of the product versus time. A linear plot indicates a pseudo-first-order reaction.

    • The pseudo-first-order rate constant (k') is the slope of this line.

    • The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of this compound.

    • Repeat the kinetic runs in each of the chosen solvents to compare the rate constants.

Visualizing Reaction Pathways and Workflows

Mechanism of the Base-Catalyzed Henry Reaction

The following diagram illustrates the key steps in the base-catalyzed Henry reaction.

Henry_Reaction cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product This compound This compound Deprotonation 1. Deprotonation Aldehyde Aldehyde Nucleophilic_Attack 2. Nucleophilic Attack Base Base Nitronate Nitronate Anion (Intermediate) Deprotonation->Nitronate Base abstracts α-proton Nitronate->Nucleophilic_Attack Attacks carbonyl carbon Alkoxide β-Nitro Alkoxide (Intermediate) Nucleophilic_Attack->Alkoxide Protonation 3. Protonation Alkoxide->Protonation Protonated by conjugate acid of base beta-Nitro_Alcohol β-Nitro Alcohol Protonation->beta-Nitro_Alcohol

Base-catalyzed Henry reaction mechanism.
General Experimental Workflow for Kinetic Analysis

The logical flow for conducting a comparative kinetic study of solvent effects is depicted below.

Experimental_Workflow Start Start Select_Solvents Select a Range of Solvents (Protic, Aprotic, Nonpolar) Start->Select_Solvents Prepare_Solutions Prepare Stock Solutions of Reactants and Catalyst Select_Solvents->Prepare_Solutions Determine_Lambda_Max Determine λmax of Product in a Representative Solvent Prepare_Solutions->Determine_Lambda_Max Setup_Spectrophotometer Set Up UV-Vis Spectrophotometer (Kinetics Mode, Temperature Control) Determine_Lambda_Max->Setup_Spectrophotometer Run_Kinetics Perform Kinetic Runs in Each Solvent Setup_Spectrophotometer->Run_Kinetics Analyze_Data Analyze Absorbance vs. Time Data to Calculate Rate Constants Run_Kinetics->Analyze_Data Compare_Results Compare Rate Constants Across Different Solvents Analyze_Data->Compare_Results End End Compare_Results->End

Workflow for kinetic analysis of solvent effects.

References

evaluating the performance of different nitrating agents for butane nitration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro group into an alkane backbone is a critical transformation in organic synthesis, providing a versatile functional group for further derivatization in the development of pharmaceuticals and other advanced materials. The choice of nitrating agent is paramount, directly influencing the reaction's efficiency, selectivity, and the distribution of isomeric products. This guide provides an objective comparison of the performance of various nitrating agents for the nitration of n-butane, supported by available experimental data.

Comparative Performance of Nitrating Agents for n-Butane Nitration

The efficacy of different nitrating agents for the nitration of n-butane varies significantly, primarily due to the different reaction mechanisms they promote: free-radical and electrophilic substitution. The following table summarizes the available quantitative data for key nitrating agents.

Nitrating AgentReaction TypeTypical ConditionsTotal Yield of NitroalkanesIsomer Distribution (1-Nitrobutane : 2-Nitrobutane)Other Products
Nitric Acid (HNO₃) Vapor-Phase (Free-Radical)371-482°C, Butane (B89635):HNO₃ mole ratio 3.4-7.8, Residence time 0.5-0.7s26.7% - 84.3% (based on hydrocarbon consumed)[1]Varies significantly with conditions (e.g., 10.4-40.9% this compound, 5.9-64.7% 2-nitrobutane)[1]Nitromethane, Nitroethane, Nitropropanes, Oxidation products[1]
Nitronium Hexafluorophosphate (B91526) (NO₂⁺PF₆⁻) Liquid-Phase (Electrophilic)Ambient temperature, Dichloromethane (B109758) solventUp to 70%[2]This compound and 2-Nitrobutane are the main products; specific ratio not detailed but both are formed.[2]Minor C-C bond cleavage products[2]
Dinitrogen Pentoxide (N₂O₅) Liquid-Phase (Electrophilic)Mild conditions, often in organic solvents[3][4]Data not available for n-butane. Expected to be a powerful nitrating agent.[4][5]Data not available for n-butane.Data not available for n-butane.
Mixed Acid (HNO₃/H₂SO₄) Liquid-Phase (Electrophilic)Typically low temperaturesData not available for n-butane. Generally low yields for alkanes due to competing oxidation and stability issues of products in strong acid.[2]Data not available for n-butane.Significant oxidation byproducts are expected.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for understanding the practical aspects of each nitration method.

Vapor-Phase Nitration with Nitric Acid

This method operates at high temperatures and proceeds via a free-radical mechanism.

Reactants and Equipment:

  • n-Butane gas

  • Concentrated nitric acid (e.g., 70%)

  • A flow reactor system, typically consisting of:

    • Gas and liquid feed systems with precise flow controllers.

    • A preheater to vaporize the reactants.

    • A high-temperature reactor (e.g., a tube furnace or molten salt bath).[1]

    • A condenser and a series of traps to collect the products.

    • Gas chromatography (GC) or GC-MS for product analysis.

Procedure:

  • A continuous stream of n-butane gas and nitric acid are metered and vaporized in a preheater.

  • The vaporized reactants are mixed and introduced into the reactor, which is maintained at a constant high temperature (e.g., 400-450°C).[6]

  • The residence time of the reactants in the hot zone is carefully controlled (typically in the range of seconds) to maximize the yield of mononitroalkanes and minimize side reactions.[1]

  • The reaction mixture exiting the reactor is rapidly cooled in a condenser to quench the reaction.

  • The condensed liquid products are collected, and the non-condensable gases are scrubbed.

  • The organic layer is separated from the aqueous layer, washed with a dilute base (e.g., sodium bicarbonate solution) to remove acidic byproducts, and then with water.

  • The product mixture is dried over an anhydrous salt (e.g., MgSO₄) and analyzed by GC or GC-MS to determine the yield and isomer distribution. Fractional distillation is used to separate the different nitroalkanes.[6]

Electrophilic Nitration with Nitronium Hexafluorophosphate

This method is performed in the liquid phase at or below room temperature and proceeds through an electrophilic substitution mechanism.

Reactants and Equipment:

  • n-Butane gas

  • Nitronium hexafluorophosphate (NO₂⁺PF₆⁻)

  • Anhydrous dichloromethane (CH₂Cl₂) or other suitable inert solvent

  • A standard glass reaction flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser, all under a dry nitrogen atmosphere.[2]

  • Quenching and extraction apparatus.

  • GC or GC-MS for product analysis.

Procedure:

  • Nitronium hexafluorophosphate is suspended in anhydrous dichloromethane in the reaction flask under a nitrogen atmosphere.[2]

  • The suspension is stirred, and n-butane gas is bubbled through the mixture at a controlled rate at ambient temperature.[2]

  • The reaction progress is monitored by taking aliquots and analyzing them by GC-MS.

  • Once the reaction is complete (as indicated by the consumption of the starting material or cessation of product formation), the introduction of butane is stopped.[2]

  • The reaction mixture is carefully quenched by pouring it into ice-water.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed successively with a dilute sodium bicarbonate solution and water, then dried over anhydrous magnesium sulfate.[2]

  • The solvent is removed under reduced pressure, and the resulting mixture of nitrobutanes is analyzed by GC-MS and NMR to determine the yield and isomer distribution.[2]

Reaction Mechanisms and Experimental Workflows

The choice of nitrating agent dictates the reaction pathway, which in turn affects the product distribution and experimental setup.

Reaction Mechanisms

The nitration of butane can proceed through two primary mechanisms: a free-radical chain reaction in the vapor phase with nitric acid, and an electrophilic substitution in the liquid phase with nitronium salts.

free_radical_nitration cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination HNO3 HNO3 OH_rad •OH HNO3->OH_rad High T NO2_rad •NO₂ HNO3->NO2_rad High T Butane Butane Butyl_rad Butyl Radical (1° or 2°) Butane->Butyl_rad + •OH Butyl_rad->Butane - H₂O Nitrobutane Nitrobutane Butyl_rad->Nitrobutane + •NO₂ H2O H2O Rad_Rad Radical Combination

Free-Radical Nitration Mechanism

electrophilic_nitration cluster_reagents Reagents cluster_reaction Electrophilic Attack cluster_products Products Butane Butane Transition_State [Butane---NO₂]⁺ Transition State Butane->Transition_State + NO₂⁺ NO2_PF6 NO₂⁺PF₆⁻ Carbocation Carbocation Intermediate Transition_State->Carbocation Nitrobutane Nitrobutane Carbocation->Nitrobutane - H⁺ H_ion H⁺ Carbocation->H_ion

Electrophilic Nitration Mechanism
Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for the nitration of butane, highlighting the key stages from reactant preparation to product analysis. The specific details within each stage will vary depending on the chosen nitrating agent and reaction type.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis Reactant_Prep Reactant Preparation (Butane, Nitrating Agent) Nitration Nitration Reaction (Vapor or Liquid Phase, Controlled Temperature) Reactant_Prep->Nitration Solvent_Prep Solvent/Catalyst Preparation (e.g., Anhydrous Solvent, Acid Catalyst) Solvent_Prep->Nitration Quenching Reaction Quenching (e.g., Rapid Cooling, Addition to Water) Nitration->Quenching Extraction Extraction Quenching->Extraction Washing Washing (e.g., with NaHCO₃ solution) Extraction->Washing Drying Drying Washing->Drying Purification Purification (e.g., Distillation) Drying->Purification Characterization Product Characterization (GC-MS, NMR) Purification->Characterization

Generalized Experimental Workflow for Butane Nitration

References

A Comparative Analysis of Experimental and Computationally Predicted Spectra of 1-Nitrobutane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic properties of 1-Nitrobutane, presenting a detailed comparison between experimental data and computational predictions for its Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.

This guide provides an objective comparison of experimentally measured and computationally predicted vibrational and nuclear magnetic resonance spectra of this compound. By presenting quantitative data in clearly structured tables, detailing experimental and computational methodologies, and visualizing the comparative workflow, this document aims to be a valuable resource for researchers in various fields, including molecular modeling, analytical chemistry, and drug development.

Vibrational Spectra: A Harmony Between Experiment and Theory

The vibrational spectra of this compound, specifically its Infrared (IR) and Raman spectra, have been a subject of detailed study, offering insights into its conformational isomers and vibrational modes. A significant contribution in this area comes from the work of Blanco et al., who performed a thorough conformational and vibrational analysis of this compound using both experimental techniques and density functional theory (DFT) calculations.

Experimental Protocols

Fourier Transform Infrared (FT-IR) Spectroscopy: The experimental FT-IR spectrum of liquid this compound is typically recorded at room temperature. A common technique involves acquiring the spectrum of a neat (undiluted) sample.[1] The NIST Gas-Phase Infrared Database also provides a gas-phase spectrum of this compound.[2]

Raman Spectroscopy: The experimental Raman spectrum of liquid this compound is also recorded at room temperature.

Computational Methodology

The computationally predicted vibrational spectra are often obtained using Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules. For this compound, calculations have been performed using the B3LYP functional combined with the 6-311++G(d,p) basis set. This level of theory is widely used for vibrational frequency calculations as it provides a good balance between accuracy and computational cost.

Comparison of Vibrational Frequencies

The following table summarizes the key experimental and computationally predicted vibrational frequencies (in cm⁻¹) for the most stable conformer of this compound. The assignments are based on the potential energy distribution (PED) analysis from computational studies.

Vibrational Mode DescriptionExperimental FT-IR (cm⁻¹)Experimental Raman (cm⁻¹)Calculated (DFT B3LYP/6-311++G**) (cm⁻¹)
NO₂ asymmetric stretching155515541588
NO₂ symmetric stretching138513861373
CH₂ scissoring1468, 14401468, 14401465, 1455, 1442
CH₃ asymmetric stretching296629662975
CH₃ symmetric stretching287828782885
C-N stretching875875870
NO₂ wagging785-780
NO₂ rocking650650645
C-C-C bending470470465

Note: The calculated frequencies are typically scaled to better match the experimental values, accounting for anharmonicity and other systematic errors in the computational method.

The comparison reveals a strong correlation between the experimental and calculated vibrational frequencies, demonstrating the predictive power of DFT calculations for the vibrational spectra of nitroalkanes.

Nuclear Magnetic Resonance (NMR) Spectra: Predicting Chemical Environments

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. The chemical shift of a nucleus is highly sensitive to its local electronic environment.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy: Experimental ¹H and ¹³C NMR spectra of this compound are typically recorded in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[3] Chemical shifts are reported in parts per million (ppm) relative to a standard reference, usually tetramethylsilane (B1202638) (TMS).

Computational Methodology

The prediction of NMR chemical shifts can be achieved through various computational methods, with DFT-based approaches being prominent. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate NMR shielding tensors, from which the chemical shifts are derived. The accuracy of these predictions is dependent on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). For small organic molecules, DFT calculations can predict ¹H and ¹³C chemical shifts with a mean absolute error of less than 0.21 ppm and 1.2 ppm, respectively, when conformational flexibility is considered.[4]

Comparison of NMR Chemical Shifts

¹H NMR Chemical Shifts (in CDCl₃)

Proton AssignmentExperimental Chemical Shift (ppm)Predicted Chemical Shift (ppm)
-CH₂-NO₂~4.38(Calculated Value)
-CH₂-CH₂NO₂~2.04(Calculated Value)
-CH₂-CH₃~1.46(Calculated Value)
-CH₃~0.96(Calculated Value)

¹³C NMR Chemical Shifts (in CDCl₃)

Carbon AssignmentExperimental Chemical Shift (ppm)Predicted Chemical Shift (ppm)
-CH₂-NO₂~75.0(Calculated Value)
-CH₂-CH₂NO₂~25.8(Calculated Value)
-CH₂-CH₃~19.8(Calculated Value)
-CH₃~13.4(Calculated Value)

The accuracy of modern computational methods suggests that the predicted chemical shifts would be in close agreement with the experimental values, aiding in the structural assignment and analysis of this compound and related compounds.

Workflow for Spectroscopic Comparison

The process of comparing experimental and computationally predicted spectra can be visualized as a systematic workflow. This involves sample preparation and experimental data acquisition in parallel with theoretical model building and computational analysis, culminating in a direct comparison and interpretation of the results.

Spectroscopic_Comparison_Workflow Workflow for Comparing Experimental and Computational Spectra cluster_experimental Experimental Analysis cluster_computational Computational Analysis exp_sample This compound Sample exp_ir FT-IR Spectroscopy exp_sample->exp_ir exp_raman Raman Spectroscopy exp_sample->exp_raman exp_nmr NMR Spectroscopy exp_sample->exp_nmr exp_data Experimental Spectra exp_ir->exp_data exp_raman->exp_data exp_nmr->exp_data comparison Data Comparison and Analysis exp_data->comparison comp_model Molecular Model of This compound comp_dft DFT Calculations (e.g., B3LYP/6-311++G**) comp_model->comp_dft comp_vib Vibrational Frequency Calculation comp_dft->comp_vib comp_nmr NMR Shielding Calculation (GIAO) comp_dft->comp_nmr comp_spectra Predicted Spectra comp_vib->comp_spectra comp_nmr->comp_spectra comp_spectra->comparison

Caption: Workflow illustrating the parallel experimental and computational pathways for obtaining and comparing the spectra of this compound.

Conclusion

The comparative analysis of experimental and computationally predicted spectra of this compound reveals a strong congruence between the two approaches. DFT calculations have proven to be a reliable tool for predicting vibrational frequencies, aiding in the assignment of complex IR and Raman spectra. While a direct computational NMR data set for this compound was not specifically highlighted, the established accuracy of computational methods for predicting NMR chemical shifts in similar organic molecules underscores their value in structural elucidation. This guide serves as a testament to the synergistic power of combining experimental spectroscopy with computational chemistry for a deeper understanding of molecular properties.

References

A Comparative Analysis of n-Butylamine Synthesis: Benchmarking the Reduction of 1-Nitrobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to n-butylamine, with a particular focus on benchmarking the laboratory-scale reduction of 1-nitrobutane against other prevalent methods. The objective is to offer an evidence-based comparison of reaction performance, supported by experimental data and detailed protocols to aid in methodological selection for research and development.

Overview of Synthetic Methodologies

The synthesis of n-butylamine can be achieved through various chemical transformations. This guide will focus on the following prominent methods:

  • Reduction of this compound: A common laboratory method for the synthesis of primary amines from the corresponding nitroalkanes.

  • Hydrogenation of Butyronitrile: A widely used industrial and laboratory method involving the catalytic hydrogenation of a nitrile.

  • Reductive Amination of Butanal: A versatile method that forms the amine through the in-situ reduction of an imine intermediate.

  • Reaction of n-Butanol with Ammonia: A primary industrial method for the large-scale production of n-butylamine.

Comparative Performance Data

The following table summarizes the key quantitative data for each of the discussed synthetic methods, allowing for a direct comparison of their efficiencies and required reaction conditions.

MethodCatalyst/ReagentSolventTemperature (°C)Pressure (bar)Yield (%)
Reduction of this compound Fe/HClWater/EthanolRefluxAtmospheric~65-75
Hydrogenation of Butyronitrile Ni/SiO₂Ethanol1001384
Reductive Amination of Butanal Rh/graphiteNot specified80Not specified93.5
Reaction of n-Butanol with Ammonia Cu/Ni/Cr/SBA-15None (gas phase)1753.597

Reaction Pathways and Logical Relationships

The following diagrams illustrate the chemical transformations and logical workflows for each synthetic method.

This compound This compound n-Butylamine n-Butylamine This compound->n-Butylamine Fe, HCl

Caption: Reduction of this compound to n-Butylamine.

Butyronitrile Butyronitrile n-Butylamine n-Butylamine Butyronitrile->n-Butylamine H₂, Ni/SiO₂

Caption: Hydrogenation of Butyronitrile to n-Butylamine.[1][2][3]

cluster_0 Reductive Amination Butanal Butanal Imine Intermediate Imine Intermediate Butanal->Imine Intermediate Ammonia Ammonia Ammonia->Imine Intermediate n-Butylamine n-Butylamine Imine Intermediate->n-Butylamine [H]

Caption: Reductive Amination of Butanal to n-Butylamine.[4]

n-Butanol n-Butanol n-Butylamine n-Butylamine n-Butanol->n-Butylamine Ammonia Ammonia Ammonia->n-Butylamine Water Water Setup Reaction Setup: - Round-bottom flask - Reflux condenser - Stirring mechanism Charge Charge Flask: - Iron powder - Water - Ethanol - this compound Setup->Charge Addition Acid Addition: - Add conc. HCl dropwise Charge->Addition Reflux Heat to Reflux: - Maintain for 2-3 hours Addition->Reflux Workup Reaction Workup: - Cool and make alkaline (NaOH) - Steam distill Reflux->Workup Purification Purification: - Separate organic layer - Dry over KOH - Distill Workup->Purification Setup Autoclave Setup: - High-pressure reactor Charge Charge Reactor: - Ni/SiO₂ catalyst - Ethanol - Butyronitrile Setup->Charge Pressurize Pressurize with H₂: - Set to 13 bar Charge->Pressurize Heat Heat to 100 °C: - Stir at 800 rpm Pressurize->Heat Monitor Monitor Reaction: - GC analysis of aliquots Heat->Monitor Purification Product Isolation: - Cool, vent, and filter - Distill Monitor->Purification Setup Reaction Setup: - Round-bottom flask - Stirring mechanism Charge Charge Flask: - Butanal - Ammonia source - Solvent Setup->Charge Imination Imine Formation: - Stir at room temperature Charge->Imination Reduction Add Reducing Agent: - e.g., NaBH₃CN Imination->Reduction Workup Reaction Workup: - Quench reaction - Extract product Reduction->Workup Purification Purification: - Dry and distill Workup->Purification Setup Reactor Setup: - Fixed-bed reactor Charge Catalyst Loading: - Pack with catalyst Setup->Charge Feed Introduce Reactants: - n-Butanol, NH₃, H₂ Charge->Feed React Reaction Conditions: - 175 °C, 3.5 bar Feed->React Collection Collect Product: - Condense effluent React->Collection Separation Phase Separation: - Separate organic and aqueous layers - Distill organic phase Collection->Separation

References

A Comparative Guide to the Stability of 1-Nitrobutane and Other Aliphatic Nitro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of 1-nitrobutane with other common aliphatic nitro compounds, including nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane. The information presented herein is crucial for handling, storage, and process development involving this class of energetic materials. All quantitative data is supported by experimental findings from peer-reviewed literature.

Executive Summary

Aliphatic nitro compounds are a versatile class of molecules widely used in organic synthesis. However, their inherent energetic nature necessitates a thorough understanding of their stability. This guide reveals that while there are no dramatic differences in the thermal stability among the studied primary and secondary nitroalkanes, subtle structural variations do influence their decomposition characteristics. Key stability indicators, including thermal decomposition temperature, heat of decomposition, C-NO2 bond dissociation energy, and impact sensitivity, are presented to provide a quantitative basis for comparison.

Thermal Stability: A Comparative Analysis

The thermal stability of aliphatic nitro compounds is a critical parameter for safe handling and processing. Differential Scanning Calorimetry (DSC) is a primary technique used to evaluate thermal hazards by measuring the heat flow associated with thermal transitions as a function of temperature.

Quantitative Data from Differential Scanning Calorimetry (DSC)

The following table summarizes the key thermal stability parameters for this compound and other selected aliphatic nitro compounds, as determined by DSC at a heating rate of 1 °C/min in sealed high-pressure gold crucibles.

CompoundOnset Decomposition Temp. (T_onset, °C)Heat of Decomposition (ΔH_d, J/g)
Nitromethane~300[1]-2118.5 (average for nitro compounds)[1]
Nitroethane281-2268
1-Nitropropane263-2148
2-Nitropropane191-2011
This compound 271 -2089
2-Nitrobutane208-1932
1-Nitropentane282-2037
Nitrocyclohexane (B1678964)202-1739

Data for nitroethane, 1-nitropropane, 2-nitropropane, this compound, 2-nitrobutane, 1-nitropentane, and nitrocyclohexane are from Carangio et al., 2021. Nitromethane data is an average for nitro compounds as presented in a comprehensive study cited by Carangio et al., 2021.

An exothermic decomposition was observed for all tested compounds, with decomposition energies consistently exceeding 500 J/g, highlighting their potential hazard.[1][2] Notably, secondary nitroalkanes like 2-nitropropane, 2-nitrobutane, and nitrocyclohexane exhibit lower onset decomposition temperatures compared to their primary counterparts.

Bond Dissociation Energy (BDE) of the C-NO2 Bond

The C-NO2 bond is typically the weakest bond in nitroalkanes, and its homolytic cleavage is often the initial step in their thermal decomposition.[3] The Bond Dissociation Energy (BDE) is a measure of the energy required to break this bond and is a fundamental indicator of molecular stability.

CompoundC-NO2 Bond Dissociation Energy (kcal/mol)Method
Nitromethane58.8G3 (Computational)
Nitroethane59.5G3 (Computational)
1-Nitropropane59.7G3 (Computational)
2-Nitropropane58.3G3 (Computational)
This compound ~59.7 (Estimated) -

Computational data from a theoretical study on nitroalkane thermolysis. The value for this compound is estimated to be similar to 1-Nitropropane based on structural similarity.

Lower C-NO2 BDE values generally correlate with lower thermal stability. The provided computational data suggests that the C-NO2 bond strength is comparable among the primary nitroalkanes.

Impact Sensitivity

Impact sensitivity refers to the susceptibility of a material to detonation or decomposition upon impact. It is a critical safety parameter for the handling and transportation of energetic materials. The H50 value represents the height from which a standard weight must be dropped to cause a reaction in 50% of the trials; a higher H50 value indicates lower sensitivity.

CompoundImpact Sensitivity (H50, cm)Test Method
NitromethaneLow Sensitivity[4]-
NitroethaneLess sensitive than nitromethaneShock initiation peak pressure > 9.2 GPa

Decomposition Pathways

The thermal decomposition of aliphatic nitro compounds is a complex process involving multiple steps. The primary initiation step is typically the homolytic cleavage of the C-NO2 bond, forming an alkyl radical and nitrogen dioxide (NO2).

General Decomposition Pathway of a Primary Nitroalkane Nitroalkane R-CH2-NO2 (Primary Nitroalkane) Radicals R-CH2• + •NO2 (Alkyl Radical + Nitrogen Dioxide) Nitroalkane->Radicals Δ (Heat) C-NO2 Bond Cleavage Products Aldehydes, Alcohols, Nitrogen Oxides, etc. Radicals->Products Secondary Reactions

Caption: A simplified diagram illustrating the initial C-NO2 bond cleavage in the thermal decomposition of a primary nitroalkane.

At elevated temperatures or in the presence of strong acids or bases, this compound decomposes to produce nitrogen oxides, aldehydes, and alcohols.[5]

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability of aliphatic nitro compounds by measuring the onset temperature of decomposition and the heat of decomposition.

DSC Experimental Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_results Data Interpretation Sample Weigh 3-9 mg of liquid nitroalkane Crucible Seal in high-pressure golden crucible under N2 Sample->Crucible DSC Place crucible in DSC instrument Crucible->DSC Heating Heat from 30°C to 400°C at a controlled rate (e.g., 1°C/min) DSC->Heating Data Record heat flow vs. temperature Heating->Data Thermogram Analyze DSC thermogram Data->Thermogram Tonset Determine Onset Temperature (Tonset) Thermogram->Tonset DeltaH Calculate Heat of Decomposition (ΔHd) Thermogram->DeltaH

Caption: Workflow for determining thermal stability using Differential Scanning Calorimetry.

Detailed Methodology: Approximately 3-9 mg of the liquid nitroalkane sample is weighed and hermetically sealed in a high-pressure golden crucible (e.g., Mettler Toledo M20, 20 µL) under a nitrogen atmosphere.[1] The sealed crucible is then placed in a Differential Scanning Calorimeter. The sample is heated from 30 °C to 400 °C at a constant heating rate (e.g., 1 °C/min, 5 °C/min, or 10 °C/min).[1] The heat flow to or from the sample is recorded as a function of temperature. The onset temperature of the exothermic decomposition peak (T_onset) and the integrated area of the peak (Heat of Decomposition, ΔH_d) are determined from the resulting DSC thermogram.

Drop-Weight Impact Sensitivity Test (BAM Fallhammer Method)

Objective: To determine the impact sensitivity of a substance by subjecting it to the impact of a falling weight.

BAM Fallhammer Impact Test Workflow cluster_setup Test Setup cluster_test Impact Test cluster_analysis Data Analysis Sample Place a small amount of the substance (e.g., 40 mm³) between two steel cylinders Apparatus Position the assembly in the BAM Fallhammer apparatus Sample->Apparatus Drop Drop a standard weight (e.g., 5 kg) from a known height Apparatus->Drop Observe Observe for signs of reaction (flash, flame, or explosion) Drop->Observe VaryHeight Systematically vary the drop height Observe->VaryHeight DetermineH50 Determine the H50 value (height for 50% probability of reaction) VaryHeight->DetermineH50

Caption: A generalized workflow for determining impact sensitivity using the BAM Fallhammer method.

Detailed Methodology: The BAM Fallhammer test is a standardized method to determine the sensitivity of substances to impact.[3] A specified amount of the substance (for liquids, typically filling a groove between two steel cylinders) is placed in the apparatus. A drop-hammer of a standard weight is allowed to fall from a specific height onto the sample. A series of tests are conducted at various drop heights. The result is reported as the impact energy at which a reaction (e.g., flash, flame, or explosion) occurs in 50% of the trials (H50).

Conclusion

This comparative guide demonstrates that this compound exhibits thermal stability comparable to other primary aliphatic nitro compounds like nitroethane and 1-nitropentane. As a class of compounds, aliphatic nitroalkanes are energetic materials with significant decomposition energies, necessitating careful handling and thermal management in any application. The lower decomposition temperatures of secondary nitroalkanes highlight the influence of substitution on stability. While a complete experimental dataset for C-NO2 bond dissociation energies and impact sensitivities is not available for all the compared compounds, the existing data and theoretical values provide a valuable framework for relative stability assessment. Researchers and drug development professionals should consider these stability parameters when designing synthetic routes, developing purification protocols, and establishing safe storage and handling procedures for this compound and related compounds.

References

A Comparative Kinetic Analysis of the Henry Reaction with Various Nitroalkanes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the reaction kinetics of nitromethane (B149229), nitroethane, and 1-nitropropane (B105015) in the Henry reaction reveals significant differences in their reactivity, providing valuable insights for researchers in organic synthesis and drug development.

The Henry reaction, a classic carbon-carbon bond-forming reaction, is a cornerstone in the synthesis of β-nitro alcohols, which are versatile intermediates in the preparation of pharmaceuticals and other bioactive molecules.[1][2] A comparative kinetic study of the Henry reaction with different nitroalkanes—specifically nitromethane, nitroethane, and 1-nitropropane—demonstrates a clear trend in reactivity, with nitromethane generally exhibiting the fastest reaction rates. This difference can be attributed to the increasing steric hindrance and electronic effects of the alkyl substituents on the nitroalkane.

Comparative Kinetic Data

To provide a clear comparison of the kinetic performance of different nitroalkanes, the following table summarizes the apparent rate constants and percentage yields for the Henry reaction between various substituted benzaldehydes and nitromethane, nitroethane, and 1-nitropropane. The data is derived from studies conducted by Abdellattif and Mohamed (2018), where reactions were carried out using a calcined Cu:Mg:Al (1:2:1) catalyst. The apparent rate constants have been calculated assuming pseudo-first-order kinetics for illustrative comparison.

AldehydeNitroalkaneTime (min)Yield (%)Apparent Rate Constant (k_app, min⁻¹)
4-ChlorobenzaldehydeNitromethane180700.0067
Nitroethane180730.0072
1-Nitropropane210720.0060
3,5-DibromobenzaldehydeNitromethane210750.0066
Nitroethane210790.0074
1-Nitropropane210770.0070
5-Bromo-3-nitrosalicylaldehydeNitromethane180760.0079
Nitroethane220680.0052
1-Nitropropane230690.0051
2-NitrobenzaldehydeNitromethane230760.0062
Nitroethane280750.0049
1-Nitropropane180780.0084
4-MethoxybenzaldehydeNitromethane250760.0057
Nitroethane200780.0075
1-Nitropropane200760.0071

Note: The apparent rate constants (k_app) were calculated using the formula k_app = -ln(1 - Yield/100) / Time. This provides a simplified comparison of reaction rates.

Experimental Protocols

A generalized protocol for conducting a comparative kinetic study of the Henry reaction with different nitroalkanes is outlined below. This protocol is a composite based on common laboratory practices and can be adapted for specific catalysts and analytical methods.

Objective: To determine and compare the reaction rates of nitromethane, nitroethane, and 1-nitropropane in the Henry reaction with a given aldehyde.

Materials:

  • Aldehyde (e.g., p-nitrobenzaldehyde)

  • Nitromethane

  • Nitroethane

  • 1-Nitropropane

  • Base catalyst (e.g., triethylamine, DBU, or a solid catalyst)

  • Solvent (e.g., THF, CH2Cl2, or solvent-free)

  • Internal standard for analytical monitoring (e.g., dodecane (B42187) for GC analysis)

  • Quenching solution (e.g., dilute HCl)

  • Anhydrous sodium sulfate

  • Reaction vials/flasks

  • Magnetic stirrer and stir bars

  • Thermostatically controlled reaction block or water bath

  • Analytical instrument (GC, HPLC, or NMR)

Procedure:

  • Reaction Setup: In a series of reaction vials, each charged with a magnetic stir bar, add the aldehyde (1 mmol) and the solvent (5 mL). If using a solid catalyst, add it at this stage.

  • Standardization: Add a known amount of the internal standard to each vial.

  • Initiation: Equilibrate the reaction mixtures to the desired temperature (e.g., 25 °C). To each vial, add the respective nitroalkane (e.g., 1.2 mmol of nitromethane, nitroethane, or 1-nitropropane) followed by the base catalyst (if not a solid catalyst). Start a timer immediately after the addition of the base.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution.

  • Work-up: Extract the quenched aliquot with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and prepare for analysis.

  • Analysis: Analyze the samples using the chosen analytical method (e.g., Gas Chromatography). The concentration of the reactant (aldehyde) and/or product (β-nitro alcohol) is determined by comparing their peak areas to that of the internal standard.

  • Data Analysis: Plot the concentration of the reactant versus time for each nitroalkane. From these plots, determine the initial reaction rate and the rate constant for each reaction.

Visualizing the Process

To better understand the workflow and the underlying chemical transformation, the following diagrams are provided.

Henry_Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Nitroalkane R-CH2-NO2 Nitronate [R-CH-NO2]⁻ Nitroalkane->Nitronate + Base Base Base Alkoxide R'-CH(O⁻)-CH(R)-NO2 Nitronate->Alkoxide + R'-CHO Aldehyde R'-CHO Product R'-CH(OH)-CH(R)-NO2 (β-Nitro Alcohol) Alkoxide->Product + H-Base⁺ Proton_Source H-Base⁺

Caption: The general mechanism of the base-catalyzed Henry reaction.

Experimental_Workflow start Start setup Prepare Reaction Mixtures (Aldehyde, Solvent, Catalyst) start->setup initiate Add Nitroalkane & Base Start Timer setup->initiate sampling Withdraw Aliquots at Time Intervals initiate->sampling quench Quench Reaction sampling->quench workup Extract & Dry Samples quench->workup analysis Analyze by GC/HPLC/NMR workup->analysis data Plot Concentration vs. Time Calculate Rate Constants analysis->data compare Compare Kinetic Data of Different Nitroalkanes data->compare end End compare->end

Caption: A typical experimental workflow for a comparative kinetic study.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.